Bisphenol A dimethacrylate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h7-14H,1,3H2,2,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZSUMLPWDHKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61181-07-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61181-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80863135 | |
| Record name | (Propane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3253-39-2 | |
| Record name | Bisphenol A dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3253-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol A dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Propane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenediphenyl dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982O8255NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Bis-DMA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol A dimethacrylate (Bis-DMA) is a monomeric diester of methacrylic acid and bisphenol A. It is a key component in various polymeric materials, most notably in the formulation of dental resins and sealants. Its chemical structure, characterized by two polymerizable methacrylate (B99206) groups, allows for the formation of cross-linked polymers with desirable mechanical properties. However, the potential for Bis-DMA to hydrolyze and release bisphenol A (BPA), a known endocrine disruptor, has prompted extensive research into its chemical behavior and biological interactions. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of Bis-DMA, with a focus on experimental methodologies and data presentation for the scientific community.
Chemical Structure and Identification
Bis-DMA is systematically named [4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate. Its structure consists of a central bisphenol A core functionalized with two methacrylate ester groups.
Chemical Structure:
Figure 1: Chemical structure of this compound (Bis-DMA).
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | [4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | [1] |
| Synonyms | This compound, 2,2-di(4-methacryloxyphenyl)propane, 4,4'-Isopropylidenediphenol dimethacrylate | [1] |
| CAS Number | 3253-39-2 | [2] |
| Molecular Formula | C₂₃H₂₄O₄ | [1] |
| Molecular Weight | 364.43 g/mol | [2] |
| Appearance | White to slightly yellow crystalline powder | [3] |
| Melting Point | 72-74 °C | [2] |
| Boiling Point | 455.62 °C (estimated) | [3] |
Physicochemical Properties
The physicochemical properties of Bis-DMA are crucial for its application in polymer synthesis and for understanding its environmental fate and biological interactions.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Solubility | Soluble in methanol (B129727) and other organic solvents. Poorly soluble in water. | [3][4] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of Bis-DMA
Bis-DMA is typically synthesized via the esterification of Bisphenol A with methacryloyl chloride.
Experimental Protocol: Synthesis of Bis-DMA
This protocol describes a general method for the synthesis of Bis-DMA.
Workflow for Bis-DMA Synthesis:
Figure 2: General workflow for the synthesis of Bis-DMA.
Materials:
-
Bisphenol A
-
Methacryloyl chloride
-
Triethylamine (B128534) or other suitable base
-
Dichloromethane (or other suitable aprotic solvent)
-
Hydrochloric acid (dilute solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve Bisphenol A and triethylamine in dichloromethane.
-
Cool the mixture to 0-5°C in an ice bath.
-
Add methacryloyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash successively with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield Bis-DMA as a white crystalline solid.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of Bis-DMA.
Table 3: Spectroscopic Data for Bis-DMA
| Technique | Key Peaks / Chemical Shifts (ppm) | Interpretation | Reference |
| FT-IR (cm⁻¹) | ~1715 (C=O stretch, ester), ~1637 (C=C stretch, methacrylate), ~1608 (C=C stretch, aromatic), ~1160-1296 (C-O stretch, ester) | Confirms the presence of ester, methacrylate, and aromatic functional groups. | [5][6][7] |
| ¹H-NMR (CDCl₃, ppm) | ~7.2 (d, Ar-H), ~6.9 (d, Ar-H), ~6.2 (s, =CH₂), ~5.6 (s, =CH₂), ~2.0 (s, -CH₃, methacrylate), ~1.7 (s, -C(CH₃)₂-) | Shows characteristic signals for aromatic protons, vinyl protons of the methacrylate group, and methyl protons. | [8][9] (inferred from Bis-GMA data) |
| ¹³C-NMR (CDCl₃, ppm) | ~166 (C=O, ester), ~150 (Ar-C-O), ~143 (Ar-C), ~136 (=C<), ~128 (Ar-CH), ~126 (=CH₂), ~121 (Ar-CH), ~42 (-C(CH₃)₂-), ~31 (-C(CH₃)₂-), ~18 (-CH₃, methacrylate) | Provides detailed information on the carbon skeleton, confirming the presence of ester carbonyl, aromatic, vinylic, and aliphatic carbons. | [8] (inferred from Bis-GMA data) |
Biological Activity and Signaling Pathways
The primary biological significance of Bis-DMA lies in its potential to hydrolyze into Bisphenol A (BPA), a well-documented endocrine-disrupting chemical. This hydrolysis can be catalyzed by salivary esterases, leading to the release of BPA in the oral cavity following the placement of dental materials containing Bis-DMA.[10]
Hydrolysis of Bis-DMA to BPA
The ester linkages in Bis-DMA are susceptible to enzymatic cleavage, particularly by esterases present in human saliva.[4] This reaction releases two molecules of methacrylic acid and one molecule of BPA.
Hydrolysis Reaction Workflow:
Figure 3: Enzymatic hydrolysis of Bis-DMA to BPA.
Estrogenic Signaling Pathway of BPA
BPA exerts its endocrine-disrupting effects primarily by mimicking the action of the natural hormone estrogen, 17β-estradiol. It can bind to estrogen receptors (ERα and ERβ), initiating downstream signaling cascades that can affect gene expression and cellular processes.[11]
BPA Estrogenic Signaling Pathway:
Figure 4: Simplified genomic estrogenic signaling pathway of BPA.
BPA can activate both genomic and non-genomic estrogen signaling pathways. The genomic pathway involves the binding of BPA to nuclear estrogen receptors (ERα and ERβ), which then dimerize and bind to estrogen response elements (EREs) on DNA, leading to the transcription of target genes.[12] Non-genomic pathways can be initiated by BPA binding to membrane-associated estrogen receptors, leading to rapid cellular responses through various kinase cascades.[13]
Experimental Protocols for Biological Evaluation
Determination of BPA Release from Dental Resins by HPLC
This protocol outlines a method for quantifying the amount of BPA leached from Bis-DMA-containing dental resins.
Workflow for BPA Release Analysis:
Figure 5: Workflow for the analysis of BPA release from dental resins.
Procedure:
-
Prepare standardized disc-shaped samples of the cured dental resin.
-
Immerse the samples in artificial saliva in sealed containers and incubate at 37°C.
-
At predetermined time intervals (e.g., 1, 24, 48 hours), collect aliquots of the incubation medium.
-
Perform a liquid-liquid or solid-phase extraction to isolate BPA from the aqueous matrix.
-
Analyze the extracted samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV or fluorescence detector.
-
Quantify the concentration of BPA by comparing the peak area to a standard calibration curve prepared with known concentrations of BPA.
Estrogen Receptor Binding Assay
This competitive binding assay is used to determine the affinity of a compound, such as BPA, for the estrogen receptor.
Workflow for Estrogen Receptor Binding Assay:
Figure 6: Workflow for a competitive estrogen receptor binding assay.
Principle: The assay measures the ability of a test compound (unlabeled BPA) to compete with a radiolabeled estrogen ([³H]-17β-estradiol) for binding to the estrogen receptor. A higher affinity of the test compound for the receptor will result in greater displacement of the radiolabeled ligand. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC₅₀ value, which is a measure of its binding affinity.
Conclusion
Bis-DMA is a significant monomer in polymer chemistry, particularly in the dental field. Its chemical properties and structure are well-defined, allowing for the creation of durable polymeric materials. However, its biological activity, primarily through its hydrolysis to the endocrine disruptor BPA, necessitates careful consideration and continued research. The experimental protocols and data presented in this guide provide a framework for researchers and scientists to further investigate the properties and biological implications of Bis-DMA and to develop safer alternative materials.
References
- 1. researchgate.net [researchgate.net]
- 2. 双酚 A 二甲基丙烯酸酯 >98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 3253-39-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lume.ufrgs.br [lume.ufrgs.br]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. Changes in 1H-NMR chemical shifts of Bis-GMA and its related methacrylates induced by their interaction with phosphatidylcholine/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
A Comprehensive Technical Guide to Bisphenol A Dimethacrylate (BPA-DMA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bisphenol A dimethacrylate (BPA-DMA), a compound frequently used in dental resins and other polymeric materials. This document consolidates key chemical properties, toxicological data, and detailed experimental methodologies for assessing its biological activity.
Core Chemical and Physical Properties
This compound, also known as BPADMA, is the dimethacrylate ester of Bisphenol A. Its chemical structure consists of a Bisphenol A core with two methacrylate (B99206) groups attached.
| Property | Value | Citation(s) |
| CAS Number | 3253-39-2 | [1][2][3][4][5][6] |
| Molecular Weight | 364.43 g/mol | [1][2][3][4][5][7] |
| Molecular Formula | C₂₃H₂₄O₄ | [2][3] |
| Synonyms | 2,2-Bis(4-methacryloyloxyphenyl)propane, 4,4'-Isopropylidenediphenol dimethacrylate, Bis-DMA | [1][2] |
| Physical Form | Solid | [1][5] |
| Melting Point | 72-74 °C | [1][3][5] |
Biological Activity and Toxicological Profile
BPA-DMA has been the subject of numerous toxicological studies due to its potential to hydrolyze into Bisphenol A (BPA), a known endocrine-disrupting chemical.[4][8] Research has primarily focused on its estrogenic and cytotoxic effects.
Estrogenic Activity
BPA-DMA has been demonstrated to exhibit estrogenic activity in various in vitro models. This activity is believed to be mediated through its interaction with estrogen receptors (ERs).
-
Cell Proliferation Assays: Studies using human breast cancer cell lines (MCF-7, T-47D, ZR-75-1), which are known to proliferate in response to estrogenic stimuli, have shown that BPA-DMA can induce cell proliferation at micromolar concentrations.[1]
-
Receptor Binding and Transactivation: BPA-DMA has been shown to act as an agonist for the estrogen receptor, inducing ER-mediated gene expression.[2][9] It has also been investigated for its potential to interact with the androgen receptor (AR) and the aryl hydrocarbon receptor (AhR).[2][9]
Cytotoxicity
The cytotoxic potential of BPA-DMA has been evaluated in various cell lines. The primary mechanism of cytotoxicity is thought to be related to the induction of oxidative stress and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activity of this compound.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose the cells to various concentrations of BPA-DMA for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the wells five times with 1% acetic acid. Air dry the plates completely.
-
SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)
Procedure:
-
Cell Plating and Treatment: Seed and treat cells with BPA-DMA as described for the SRB assay.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm.
Estrogen Receptor Binding Assay using Fluorescence Polarization
This is a competitive binding assay to determine the affinity of a compound for the estrogen receptor.
Principle:
A fluorescently labeled estrogen (tracer) binds to the estrogen receptor (ER), resulting in a high fluorescence polarization (FP) value. When an unlabeled compound (like BPA-DMA) competes with the tracer for binding to the ER, the tracer is displaced, leading to a decrease in the FP value.
General Procedure:
-
A solution containing the estrogen receptor and a fluorescent estrogen tracer is prepared.
-
Increasing concentrations of the test compound (BPA-DMA) are added to the solution.
-
After an incubation period to reach equilibrium, the fluorescence polarization is measured.
-
The decrease in FP is proportional to the amount of tracer displaced by the test compound, from which the binding affinity (e.g., IC₅₀ value) can be calculated.
Signaling Pathways
The endocrine-disrupting effects of Bisphenol A and its analogs, including BPA-DMA, are primarily mediated through their interaction with nuclear receptors and the subsequent modulation of signaling pathways.
Estrogen Receptor (ER) Signaling Pathway
BPA-DMA can act as an estrogen receptor agonist. Upon binding to ERα or ERβ in the cytoplasm, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This initiates the transcription of estrogen-responsive genes, leading to various cellular effects, including proliferation.
Caption: Estrogen Receptor signaling pathway activation by BPA-DMA.
Androgen Receptor (AR) Signaling Pathway
BPA has been shown to act as an antagonist to the androgen receptor. It can competitively inhibit the binding of androgens and may also interfere with the interaction of the AR with co-regulators, thereby inhibiting androgen-mediated gene expression.
Caption: Antagonistic effect of BPA-DMA on the Androgen Receptor pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Some studies suggest that BPA can interact with the AhR signaling pathway. Ligand-activated AhR translocates to the nucleus and forms a heterodimer with ARNT (AhR Nuclear Translocator). This complex then binds to Xenobiotic Response Elements (XREs), leading to the expression of genes involved in metabolism and other cellular processes. The interaction can sometimes lead to cross-talk with the ER pathway.
Caption: BPA-DMA interaction with the Aryl Hydrocarbon Receptor pathway.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Solubility of Bisphenol A Dimethacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bisphenol A dimethacrylate (Bis-DMA), a common monomer used in the production of various polymers, particularly in dental restorative materials. Understanding the solubility of Bis-DMA is critical for its effective formulation, handling, and for assessing its biocompatibility and potential for leaching from cured materials.
Introduction to this compound (Bis-DMA)
This compound (Bis-DMA) is a difunctional monomer synthesized from bisphenol A and methacrylic acid.[1] Its chemical structure, featuring a rigid bisphenol A core and two terminal methacrylate (B99206) groups, allows it to form highly cross-linked polymers upon polymerization.[2] This property is leveraged in dental composites and adhesives to provide mechanical strength and durability.[3] However, concerns exist regarding the potential for unreacted monomer to leach from these materials and subsequently hydrolyze to bisphenol A (BPA), a known endocrine disruptor.[4][5] Therefore, a thorough understanding of its solubility in various media is paramount for both material science and toxicological perspectives.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Polar Protic Solvents | ||||
| Water | H₂O | 10.2 | Poorly Soluble/Insoluble[2] | < 0.1 |
| Methanol (B129727) | CH₃OH | 5.1 | Soluble[2][3] | 5 - 15 |
| Ethanol (B145695) | C₂H₅OH | 4.3 | Soluble[2] | 10 - 25 |
| Polar Aprotic Solvents | ||||
| Acetone | C₃H₆O | 5.1 | Soluble[2] | > 50 |
| Acetonitrile | C₂H₃N | 5.8 | Likely Soluble | 10 - 30 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Likely Soluble | > 50 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Likely Soluble | > 50 |
| Nonpolar Solvents | ||||
| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble[2] | > 50 |
| Toluene | C₇H₈ | 2.4 | Likely Soluble | 5 - 20 |
| Hexane | C₆H₁₄ | 0.1 | Sparingly Soluble/Insoluble | < 1 |
Note: The estimated quantitative solubility values are based on the principle of "like dissolves like" and the known solubility of similar methacrylate monomers. The high solubility in polar aprotic solvents like acetone, THF, and DMSO is expected due to the presence of ester groups and the overall molecular structure. Its solubility in alcohols like methanol and ethanol is also significant. Conversely, its large, nonpolar bisphenol A core limits its solubility in the highly polar water and nonpolar hexane.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for Bis-DMA, standardized experimental protocols are necessary. The following sections detail two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[6][7][8] It involves preparing a saturated solution of the solute, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment:
-
Bis-DMA (analytical grade)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or watch glass
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Bis-DMA to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the container confirms saturation.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a calibrated pipette.
-
Filter the collected supernatant using a syringe filter to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the Bis-DMA (e.g., 60-80°C).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved Bis-DMA by subtracting the initial mass of the evaporating dish from the final constant mass.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
UV-Vis Spectroscopic Method
For compounds that absorb ultraviolet-visible (UV-Vis) light, such as Bis-DMA which contains aromatic rings, a spectroscopic method can be a rapid and sensitive alternative for solubility determination.[9][10] This method relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Materials and Equipment:
-
Bis-DMA (analytical grade)
-
Selected solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus
Procedure:
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Prepare a dilute, unsaturated solution of Bis-DMA in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of Bis-DMA of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of Bis-DMA as described in the gravimetric method (Section 3.1, step 1).
-
Withdraw a sample of the supernatant and filter it.
-
Dilute a precise volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution.
-
Express the solubility in the desired units.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for determining the solubility of Bis-DMA.
Caption: Experimental workflow for determining Bis-DMA solubility.
Signaling Pathways and Logical Relationships
Currently, there is no established direct signaling pathway in which this compound is a primary signaling molecule. The primary biological relevance of Bis-DMA in the context of signaling pathways stems from its potential to hydrolyze into Bisphenol A (BPA). BPA is a well-documented endocrine-disrupting chemical that can interact with various signaling pathways, most notably the estrogenic signaling pathway by binding to estrogen receptors.
The logical relationship concerning the biological activity of Bis-DMA is therefore indirect and primarily involves its degradation to a more biologically active compound.
Caption: Hydrolysis of Bis-DMA and subsequent interaction of BPA.
Conclusion
This technical guide has provided an overview of the solubility of this compound. While precise quantitative data remains limited in public literature, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers and professionals working with this important monomer. The experimental workflows outlined can be readily implemented to generate the specific solubility data required for various applications, from optimizing polymer formulations to conducting accurate risk assessments for leachable substances in biomedical devices. The logical relationship diagram highlights the primary toxicological concern associated with Bis-DMA, which is its potential to act as a source of Bisphenol A. Further research to quantify the solubility of Bis-DMA in a broader range of solvents and under various conditions is highly encouraged.
References
- 1. This compound | C23H24O4 | CID 76739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3253-39-2 [smolecule.com]
- 3. This compound CAS#: 3253-39-2 [m.chemicalbook.com]
- 4. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of bisphenol A, triethylene-glycol dimethacrylate, and this compound in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. pharmajournal.net [pharmajournal.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of Bisphenol A Dimethacrylate (Bis-DMA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Bisphenol A Dimethacrylate (Bis-DMA), a common monomer in the development of polymers for dental and medical applications. Understanding the spectral properties of Bis-DMA is crucial for quality control, stability studies, and understanding its polymerization behavior. This document details the principles and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of Bis-DMA. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.
¹H and ¹³C NMR Spectral Data
The following table summarizes the expected chemical shifts for Bis-DMA. Note that exact values may vary slightly depending on the solvent and experimental conditions.
| ¹H NMR Data | ¹³C NMR Data | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.13 (d, 4H) | Aromatic Protons (H-3', H-5') | 167.5 | Carbonyl Carbon (C=O) |
| 6.81 (d, 4H) | Aromatic Protons (H-2', H-6') | 156.2 | Aromatic Carbon (C-1') |
| 6.14 (br s, 2H) | Vinylic Proton (Hb) | 143.8 | Aromatic Carbon (C-4') |
| 5.60 (m, 2H) | Vinylic Proton (Ha) | 135.9 | Vinylic Carbon (=C) |
| 1.96 (br s, 6H) | Methyl Protons (-CH₃) | 127.8 | Aromatic Carbon (C-3', C-5') |
| 1.63 (s, 6H) | Isopropylidene Protons (-C(CH₃)₂) | 126.2 | Vinylic Carbon (=CH₂) |
| 111.0 | Aromatic Carbon (C-2', C-6') | ||
| 41.8 | Quaternary Carbon (-C(CH₃)₂) | ||
| 31.0 | Isopropylidene Methyl Carbons | ||
| 18.3 | Vinylic Methyl Carbon |
Source: Adapted from publicly available spectral data.
Experimental Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Bis-DMA for structural confirmation.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Bis-DMA sample (5-10 mg)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Bis-DMA sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to dissolve the sample.
-
If an internal standard is required, add a small amount of TMS to the solution.
-
Vortex the vial gently to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the ¹H NMR spectrum. A typical experiment consists of 16-32 scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Set up a proton-decoupled ¹³C NMR experiment.
-
Define the spectral width, acquisition time, and a sufficient number of scans (often several hundred to thousands, depending on the sample concentration).
-
Acquire the ¹³C NMR spectrum.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent signal or TMS.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
FTIR Spectral Data
The FTIR spectrum of Bis-DMA exhibits characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic and Vinylic |
| ~2970-2850 | C-H stretch | Aliphatic (CH₃) |
| ~1720 | C=O stretch | Ester |
| ~1636 | C=C stretch | Vinylic |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1320, ~1300 | C-O stretch | Ester |
| ~1160 | C-O-C stretch | Ether-like linkage in ester |
| ~830 | C-H out-of-plane bend | p-disubstituted benzene |
Source: Adapted from various spectroscopic studies of methacrylate (B99206) monomers.[1][2]
Experimental Protocol for FTIR Analysis
Objective: To obtain an FTIR spectrum of Bis-DMA to identify its characteristic functional groups.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Bis-DMA sample (solid or viscous liquid)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the Bis-DMA sample directly onto the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the FTIR spectrum of the sample.
-
Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the significant absorption peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe after the measurement.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Mass Spectrometry Data
The mass spectrum of Bis-DMA will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.
| Parameter | Value |
| Molecular Formula | C₂₃H₂₄O₄ |
| Molecular Weight | 364.43 g/mol |
| Monoisotopic Mass | 364.167459 Da[3] |
Expected Fragmentation: Under electron ionization (EI), Bis-DMA is expected to fragment at the ester linkages and the isopropylidene bridge. Common fragments may include the loss of methacrylate groups and cleavage of the bisphenol A core. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ are typically observed.[3]
Experimental Protocol for Mass Spectrometry Analysis
Objective: To obtain a mass spectrum of Bis-DMA to confirm its molecular weight and study its fragmentation pattern.
Materials:
-
Mass spectrometer (e.g., LC-MS with ESI source or GC-MS with EI source)
-
Bis-DMA sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Vials and syringes
Procedure (for LC-MS with ESI):
-
Sample Preparation:
-
Prepare a dilute solution of Bis-DMA (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
-
Instrument Setup:
-
Set up the liquid chromatography (LC) system with an appropriate column (e.g., C18) and mobile phase.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition:
-
Inject the sample solution into the LC-MS system.
-
Acquire the mass spectrum in full scan mode over a relevant mass range (e.g., m/z 100-500).
-
If structural information is desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion and fragmenting it.
-
-
Data Analysis:
-
Identify the molecular ion peak and any adducts.
-
Analyze the fragmentation pattern to confirm the structure of Bis-DMA.
-
Workflow and Logical Relationships
The spectroscopic analysis of Bis-DMA typically follows a logical workflow to ensure comprehensive characterization.
The logical relationship between these techniques provides a comprehensive understanding of the molecule.
References
An In-depth Technical Guide to the Thermal Properties of Bisphenol A Dimethacrylate (Bis-DMA) Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal characteristics of Bisphenol A dimethacrylate (Bis-DMA) based polymers, materials integral to various fields, including dental composites and advanced drug delivery systems. Understanding the thermal behavior of these polymers is critical for predicting their performance, stability, and processing parameters. This document details key thermal properties, outlines the experimental protocols for their measurement, and visualizes the fundamental degradation pathways.
Core Thermal Properties of Bis-DMA Polymers
Bis-DMA and its copolymers exhibit a range of thermal behaviors influenced by their specific chemical composition, including the type and concentration of co-monomers and the degree of crosslinking. The presence of the rigid bisphenol A core generally imparts good thermal and chemical resistance to the resulting polymer networks.
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For Bis-DMA based polymers, the Tg is a key indicator of their dimensional stability and mechanical performance at elevated temperatures. In dental composites, a high Tg is desirable to ensure the material remains rigid under the thermal stresses experienced in the oral environment. The Tg of Bis-DMA homopolymers and copolymers can vary significantly depending on the formulation. For instance, the addition of more flexible co-monomers like triethylene glycol dimethacrylate (TEGDMA) can lower the Tg, while a higher crosslink density generally leads to an increase in Tg.[1][2]
Thermal Decomposition
Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition profile of Bis-DMA polymers. The degradation of these polymers is a complex process that can occur in one or multiple steps, depending on the specific chemical structure of the network.[1] Generally, Bis-DMA based resins with their rigid aromatic structures exhibit high thermal stability.[1] The decomposition mechanism often involves the scission of ester groups and the breakdown of the polymer backbone. The presence of co-monomers can influence the degradation pathway; for example, polymers containing TEGDMA may exhibit a two-step degradation process.[1]
Quantitative Data Summary
The following tables summarize key quantitative data on the thermal properties of various Bis-DMA based polymer systems as reported in the literature.
Table 1: Glass Transition Temperatures (Tg) of Bis-DMA Based Polymers
| Polymer System | Co-monomer(s) | Tg (°C) | Measurement Method | Reference |
| Bis-GMA | - | -7.4 | DSC | [3] |
| Bis-GMA/TEGDMA | TEGDMA | 48 - 58 | DSC | [4] |
| Commercial Dental Composites | Various | 129 - 147.5 | DSC | [2][5] |
| Bis-EMA | - | - | - | [1] |
| UDMA | - | - | - | [1] |
Note: Bis-GMA (Bisphenol A glycidyl (B131873) dimethacrylate) is a derivative of Bis-DMA and is commonly used in dental resins. Its thermal properties are often studied in conjunction with other dimethacrylates.
Table 2: Thermal Decomposition Characteristics of Bis-DMA Based Polymers from TGA
| Polymer System | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Degradation Steps | Atmosphere | Reference |
| Bis-GMA | ~300 | 394 - 431 | 1 | - | [1] |
| Bis-EMA | - | - | 1 | - | [1] |
| UDMA | - | - | 2 | - | [1] |
| TEGDMA | - | ~300 | 2 | - | [1] |
| UDMA/Bis-GMA Copolymers | - | - | 3 | - | [6] |
| Commercial Dental Composites | ~270 | - | Multiple | - | [5] |
Experimental Protocols
Detailed methodologies for the thermal analysis of Bis-DMA polymers are crucial for obtaining reliable and comparable data.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min). To perform isoconversional analysis, multiple runs at different heating rates (e.g., 5, 10, 15, and 20 °C/min) are required.[1]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG) are determined.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal events such as curing exotherms.
Methodology:
-
Sample Preparation: A small, uniform disc of the cured polymer (typically 5-15 mg) is sealed in an aluminum DSC pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.
-
Heating Program: A common procedure involves a heat-cool-heat cycle. The sample is first heated to a temperature above its expected Tg to erase any prior thermal history, then cooled at a controlled rate, and finally reheated at a constant rate (e.g., 10 °C/min).[7]
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is typically determined as the midpoint of the step change in the heat flow curve.[7]
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature and determine the Tg.
Methodology:
-
Sample Preparation: A rectangular bar of the cured polymer with precise dimensions is prepared.
-
Instrument Setup: The sample is mounted in a suitable clamp (e.g., single cantilever, three-point bending).
-
Testing Parameters: An oscillatory strain or stress is applied to the sample at a fixed frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 2-5 °C/min).[8]
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are plotted against temperature. The Tg can be identified as the peak of the tan delta curve or the peak of the loss modulus curve.[9]
Visualizing Thermal Degradation and Influencing Factors
The thermal degradation of Bis-DMA based polymers is a multifaceted process. The following diagrams illustrate a generalized workflow for its analysis and the key factors influencing the polymer's thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? | Universal Lab Blog [universallab.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. thermalsupport.com [thermalsupport.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Hydrolytic Stability of Ester Bonds in Bis-DMA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A dimethacrylate (Bis-DMA) is a monomer that has been utilized in various dental and medical materials. Its chemical structure, featuring ester bonds, makes it susceptible to hydrolytic degradation, a process of significant concern due to the potential release of Bisphenol A (BPA), a known endocrine disruptor.[1][2] This technical guide provides an in-depth analysis of the hydrolytic stability of the ester bonds in Bis-DMA, summarizing key quantitative data, detailing experimental protocols for stability assessment, and illustrating the degradation pathways.
The stability of Bis-DMA is a critical factor in the biocompatibility and long-term performance of materials derived from it. Hydrolysis, the chemical breakdown of a compound due to reaction with water, can be catalyzed by enzymes, acids, or bases. In the oral cavity, salivary enzymes, particularly esterases, play a crucial role in the biodegradation of dental resins.[1][3] Understanding the kinetics and mechanisms of Bis-DMA hydrolysis is therefore essential for developing safer and more durable biomaterials.
Hydrolytic Degradation of Bis-DMA
The core of Bis-DMA's instability lies in its two ester linkages connecting the central bisphenol A moiety to methacrylate (B99206) groups. These ester bonds are susceptible to cleavage, leading to the formation of intermediate products and ultimately releasing BPA.
Enzymatic Hydrolysis
In the oral environment, Bis-DMA can be hydrolyzed by salivary esterases.[1][3] This enzymatic action cleaves the ester bonds, resulting in the release of BPA.[1][2] Studies have shown that Bis-DMA is rapidly converted to BPA in the presence of whole saliva.[4] In one study, when Bis-DMA was subjected to porcine liver esterase, a conversion of 82.5% to BPA was observed after 24 hours.[5][6] Similarly, incubation with pooled human saliva led to an 81.4% conversion of Bis-DMA within the same timeframe.[5][6] This highlights the significant role of biological catalysts in the degradation of Bis-DMA-based materials in a physiological setting.
Chemical Hydrolysis: Influence of pH
The hydrolytic stability of Bis-DMA is highly dependent on the pH of the surrounding medium.
-
Alkaline Conditions: In alkaline environments, the hydrolysis of the ester bonds in Bis-DMA is significantly accelerated. Research has demonstrated that at a pH of 11, there is an almost complete conversion of Bis-DMA to BPA.[5][6] Another study confirmed that hydrolytic reactions by sodium hydroxide (B78521) were nearly complete within one day, yielding BPA from Bis-DMA.[7][8]
-
Acidic Conditions: Acid-catalyzed hydrolysis also contributes to the degradation of Bis-DMA. Studies have shown that in the presence of acids like phosphoric acid and hydrochloric acid, Bis-DMA is converted into BPA and bisphenol A monomethacrylate, an intermediate product where only one ester bond has been cleaved.[7][8]
In contrast to Bis-DMA, the related monomer Bis-GMA is generally considered more resistant to hydrolysis at its ester linkage, which is attributed to its different chemical structure.[1][2]
Quantitative Data on Bis-DMA Hydrolysis
The following tables summarize the quantitative data from various studies on the conversion of Bis-DMA to BPA under different hydrolytic conditions.
| Hydrolytic Condition | Incubation Time | Temperature | Conversion of Bis-DMA to BPA (%) | Reference |
| Porcine Liver Esterase | 24 hours | 37°C | 82.5 | [5][6] |
| Pooled Human Saliva | 24 hours | 37°C | 81.4 | [5][6] |
| pH 11 (Alkaline) | 30 minutes | 50°C | ~100 | [5][6] |
| Sodium Hydroxide | ~24 hours | 37°C | Complete | [7][8] |
| Phosphoric Acid | Not specified | 37°C | Production of BPA and monomethacrylate | [7][8] |
| Hydrochloric Acid | Not specified | 37°C | Production of BPA and monomethacrylate | [7][8] |
| Sample Medium | Initial Bis-DMA Concentration | Incubation Time | Final Bis-DMA Concentration | Final BPA Concentration | Reference |
| Whole Saliva | 200 ng/ml | 24 hours | 21.8 ng/ml | 100 ng/ml | [4] |
| Water | 200 ng/ml | 24 hours | Slight decrease | Not detected | [4] |
Experimental Protocols
The assessment of Bis-DMA's hydrolytic stability and the quantification of its degradation products are primarily conducted using high-performance liquid chromatography (HPLC).
General Experimental Workflow for Hydrolytic Stability Testing
Caption: General workflow for assessing the hydrolytic stability of Bis-DMA.
Detailed HPLC Analysis Protocol
Objective: To quantify the concentration of Bis-DMA and its degradation product, BPA, in a sample.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase: A mixture of methanol (B129727) and an aqueous solution (e.g., 0.05 M phosphoric acid), with the ratio adjusted for optimal separation (e.g., 55%/45% v/v).[6]
-
Bis-DMA and BPA analytical standards.
-
Solvents for sample preparation (e.g., methanol, tetrahydrofuran).
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of Bis-DMA and BPA in the mobile phase to generate a calibration curve.
-
Sample Preparation:
-
For enzymatic and saliva studies, stop the reaction at specified time points, for instance by acidification, and centrifuge to remove precipitates.[4]
-
Dilute the supernatant with the mobile phase to a concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume of the prepared standard and sample solutions into the HPLC system.
-
Run the analysis under isocratic or gradient elution conditions to separate Bis-DMA and BPA.
-
Detect the compounds using a UV or fluorescence detector at the appropriate wavelength for BPA and Bis-DMA.
-
-
Quantification:
-
Identify the peaks corresponding to Bis-DMA and BPA in the chromatograms based on their retention times compared to the standards.
-
Calculate the concentration of each compound in the samples by comparing the peak areas to the calibration curve.
-
Signaling Pathways and Logical Relationships
The degradation of Bis-DMA can be visualized as a multi-step process influenced by different catalysts.
Hydrolysis Pathways of Bis-DMA
Caption: Catalyzed hydrolysis pathways of Bis-DMA to BPA.
Conclusion
The ester bonds in Bis-DMA are demonstrably susceptible to hydrolytic cleavage under enzymatic, acidic, and particularly alkaline conditions. This instability leads to the release of Bisphenol A, a compound with known estrogenic activity. The quantitative data presented in this guide underscore the high conversion rates of Bis-DMA to BPA in environments mimicking physiological and extreme pH conditions. For researchers and professionals in drug development and material science, understanding the hydrolytic stability of Bis-DMA is paramount for designing and evaluating the safety and longevity of biomaterials. The use of robust analytical methods, such as HPLC, is essential for accurately quantifying the degradation products and ensuring the biocompatibility of medical and dental devices. Future material design should focus on developing alternatives with more stable chemical linkages to mitigate the risks associated with the hydrolytic degradation of ester-containing monomers like Bis-DMA.
References
- 1. biomedres.us [biomedres.us]
- 2. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of bisphenol A, triethylene-glycol dimethacrylate, and this compound in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisphenol-A content of resin monomers and related degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acid and base-catalyzed hydrolysis of bisphenol A-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Estrogenicity of Bisphenol A Dimethacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro estrogenic activity of Bisphenol A dimethacrylate (BPA-DM), a monomer commonly used in dental resins and other applications. Concerns regarding its potential as an endocrine disruptor have prompted significant research into its biological effects. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and illustrates the molecular pathways involved.
Quantitative Assessment of Estrogenic Activity
The estrogenic potential of BPA-DM has been evaluated in various in vitro systems. The data consistently demonstrate that BPA-DM exhibits estrogenic activity, albeit at concentrations significantly higher than that of the endogenous estrogen, 17β-estradiol (E2).
Table 1: Summary of In Vitro Estrogenic Activity of BPA-DM
| Assay Type | Cell Line | Endpoint | BPA-DM Concentration | Result | Reference |
| Cell Proliferation | MCF-7, T-47D, ZR-75-1 | Increased cell number | ≥ 10⁻⁶ M | Significant increase in proliferation, comparable to 10⁻⁹ M E2 | [1][2] |
| DNA Synthesis | MCF-7, T-47D, ZR-75-1 | Increased DNA synthesis | ≥ 10⁻⁶ M | Mitogenic effects observed within 24 hours | [1][2] |
| Estrogen Receptor (ER) Transactivation | MVLN | Luciferase activity | 10⁻⁸ to 5 x 10⁻⁵ M | Dose-dependent increase, EC₅₀ = 4.8 μM | [3] |
| E-screen Assay | Not specified | Cell proliferation | Not specified | Positive estrogenic activity | [4] |
Note: The effective concentrations of BPA-DM for inducing cell proliferation are reported to be 1 to 10,000-fold higher than those of estrogen.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the in vitro estrogenicity of BPA-DM.
Cell Proliferation Assays (Crystal Violet and Sulforhodamine-B)
These assays are used to quantify the increase in cell number as an indicator of estrogen-induced proliferation.
-
Cell Lines: Estrogen-responsive human breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1) are commonly used.[1][2]
-
Culture Conditions: Cells are maintained in phenol (B47542) red-free Dulbecco's Modified Eagle Medium (DMEM) supplemented with human serum. Phenol red is a known weak estrogen, and its absence is critical to avoid confounding results.[1][2]
-
Treatment: Cells are exposed to a range of BPA-DM concentrations (e.g., 10⁻⁸ M to 5 x 10⁻⁶ M) for a period of one week. A positive control (e.g., 10⁻⁹ M estradiol) and a vehicle control are included.[1][2]
-
Staining and Quantification:
-
Crystal Violet Assay: Cells are fixed and stained with crystal violet, which binds to proteins and DNA. The dye is then solubilized, and the optical density is measured to determine the relative cell number.
-
Sulforhodamine-B (SRB) Assay: Cells are fixed and stained with SRB, a pink aminoxanthene dye that binds to basic amino acids of cellular proteins. The bound dye is solubilized, and the absorbance is read.
-
-
Data Analysis: The optical densities of treated cells are compared to control cells to determine the percent increase in cell proliferation. A statistically significant increase (p < 0.05) indicates a proliferative effect.[1][2]
Estrogen Receptor (ER) Transactivation Assay
This reporter gene assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.
-
Cell Line: A cell line stably transfected with an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase), such as the MVLN cell line, is used.[3]
-
Treatment: Cells are treated with various concentrations of BPA-DM (e.g., 10⁻⁸ to 5 x 10⁻⁵ M) or a positive control (E2).[3]
-
Luciferase Activity Measurement: After an appropriate incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of ER activation, is measured using a luminometer.
-
Data Analysis: The results are often expressed as a dose-response curve, from which the half-maximal effective concentration (EC₅₀) can be calculated. The maximum response is typically compared to that induced by E2.[3]
Signaling Pathways and Experimental Workflows
The estrogenic effects of BPA-DM are primarily mediated through the activation of estrogen receptors, which function as ligand-activated transcription factors.
Genomic Estrogen Signaling Pathway
This is the classical pathway for estrogen action.
Caption: Genomic signaling pathway of BPA-DM via the estrogen receptor.
Experimental Workflow for In Vitro Estrogenicity Testing
The following diagram outlines a typical workflow for assessing the estrogenic potential of a test compound like BPA-DM.
References
- 1. Estrogenicity of bisphenol A and this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Endocrine-Disrupting Potential of Bisphenol A, this compound, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Mechanism of Action of Bis-DMA in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol A dimethacrylate (Bis-DMA) is a monomer frequently utilized in the production of resin-based dental composites and sealants. While integral to the polymerization process that forms these durable materials, the potential for unreacted Bis-DMA to leach into the biological system, and its subsequent mechanism of action, are of significant scientific interest. This technical guide provides an in-depth exploration of the current understanding of Bis-DMA's biological activities, focusing on its molecular interactions and the signaling pathways it modulates. A primary aspect of Bis-DMA's mechanism of action is its hydrolysis into Bisphenol A (BPA), a well-documented endocrine-disrupting chemical. Consequently, the biological effects of Bis-DMA are intrinsically linked to those of BPA. This guide will delineate the known direct effects of Bis-DMA and the more extensively studied downstream effects mediated by its hydrolysis to BPA, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Introduction
Bis-DMA is a diester of methacrylic acid and bisphenol A. Its primary application is in dentistry, where it serves as a cross-linking monomer in restorative materials. The incomplete polymerization of these resins can lead to the elution of residual monomers, including Bis-DMA, into the oral cavity and subsequent systemic exposure. The primary concern surrounding Bis-DMA exposure is its potential to act as a source of Bisphenol A (BPA), a compound with known estrogenic and other endocrine-disrupting properties. Salivary esterases can hydrolyze the ester bonds in Bis-DMA, releasing BPA.[1][2] Beyond its role as a BPA precursor, in vitro studies have suggested that Bis-DMA itself may possess intrinsic biological activity.[3][4] This guide will dissect the multifaceted mechanism of action of Bis-DMA, addressing both its direct effects and those mediated by its conversion to BPA.
Molecular Mechanisms of Action
The biological impact of Bis-DMA can be categorized into two main pathways: direct interaction with cellular components and indirect effects following its hydrolysis into BPA.
Hydrolysis of Bis-DMA to Bisphenol A (BPA)
A critical event in the biological activity of Bis-DMA is its enzymatic hydrolysis. In the oral cavity, salivary esterases can cleave the ester linkages of Bis-DMA, leading to the release of BPA.[1][2] This conversion is a key determinant of the subsequent biological effects, as BPA is a well-characterized endocrine disruptor.
Figure 1: Hydrolysis of Bis-DMA to BPA.
Direct Estrogenic and Androgenic Effects
In vitro studies have indicated that Bis-DMA itself can exhibit estrogenic activity.[3][4] This suggests that the intact Bis-DMA molecule may be capable of interacting with estrogen receptors. Furthermore, both Bis-DMA and its hydrolysis product, BPA, have been shown to act as androgen antagonists.[2][5]
BPA-Mediated Signaling Pathways
Once hydrolyzed to BPA, a cascade of well-documented signaling pathways can be activated. BPA is known to interact with nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).[6] This interaction can trigger downstream signaling pathways, including:
-
MAPK/ERK Pathway: Activation of this pathway is associated with cell proliferation, differentiation, and survival. BPA has been shown to induce the phosphorylation of ERK1/2.[7]
-
PI3K/AKT Pathway: This pathway is crucial for cell growth, survival, and metabolism.
-
NF-κB Signaling: This pathway plays a key role in inflammation and immune responses. BPA has been demonstrated to activate NF-κB signaling.
-
STAT3 Signaling: This pathway is involved in cell growth, differentiation, and apoptosis. BPA can induce the phosphorylation of STAT3.
Figure 2: BPA-mediated signaling pathways.
Oxidative Stress and Genotoxicity
Exposure to BPA has been linked to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[8][9] This can lead to cellular damage, including DNA damage, and may contribute to genotoxic effects.[10][11] While direct evidence for Bis-DMA-induced oxidative stress is less clear, its hydrolysis to BPA suggests a potential for similar effects.
Quantitative Data
Quantitative data specifically for Bis-DMA are limited in the publicly available literature. Most studies focus on the effects of its hydrolysis product, BPA, or other dental monomers like Bis-GMA. The following tables summarize the available quantitative data for BPA and related compounds to provide context for the potential biological activity of Bis-DMA.
Table 1: In Vitro Estrogenic and Anti-Androgenic Activity of BPA and Bis-DMA
| Compound | Assay | Cell Line | Endpoint | Value | Reference |
| BPA | ER Transactivation | MVLN | EC50 | 3.9 µM | [12] |
| Bis-DMA | ER Transactivation | MVLN | EC50 | 4.8 µM | [12] |
| BPA | AR Antagonism | CHO | IC50 | 1.0 µM | [12] |
| Bis-DMA | AR Antagonism | CHO | IC50 | 2.3 µM | [12] |
Table 2: Cytotoxicity of BPA and its Analogs in Different Cell Lines
| Compound | Cell Line | Assay | Exposure Time | IC50 | Reference |
| BPA | MCF-7 | MTT | 24 h | 45 µM | [13] |
| BPA | HSeC | MTT | 24 h | 35 µM | [13] |
| BPS | MCF-7 | MTT | 24 h | 450 µM | [13] |
| BPS | HSeC | MTT | 24 h | 105 µM | [13] |
| BPAF | MCF-7 | MTT | 24 h | 56 µM | [13] |
| BPAF | HSeC | MTT | 24 h | 48 µM | [13] |
| BPZ | MCF-7 | MTT | 24 h | 45 µM | [13] |
| BPZ | HSeC | MTT | 24 h | 25 µM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of Bis-DMA.
Quantification of Bis-DMA Hydrolysis to BPA by HPLC-MS/MS
This protocol outlines a method for the sensitive quantification of Bis-DMA and its hydrolysis product, BPA, in a simulated saliva solution.
Figure 3: Workflow for Bis-DMA hydrolysis analysis.
Materials:
-
Bis-DMA and BPA analytical standards
-
Artificial saliva solution
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
-
UPLC-MS/MS system with a C18 column
Procedure:
-
Prepare a stock solution of Bis-DMA in a suitable solvent (e.g., ethanol).
-
Spike the Bis-DMA stock solution into pre-warmed artificial saliva to achieve the desired starting concentration.
-
Incubate the solution at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 3, 6, 24 hours), collect aliquots of the incubation mixture.
-
Perform a liquid-liquid extraction of each aliquot with ethyl acetate.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the UPLC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Detect and quantify Bis-DMA and BPA using multiple reaction monitoring (MRM) mode.
-
Generate standard curves for both Bis-DMA and BPA to calculate their concentrations in the samples.
Western Blot Analysis of MAPK/ERK and STAT3 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 and STAT3 in cell lysates following treatment with Bis-DMA.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Bis-DMA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of Bis-DMA for the desired time period.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total protein to normalize for protein loading.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway in response to Bis-DMA treatment.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture medium and supplements
-
Bis-DMA
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a white, clear-bottom 96-well plate.
-
Treat the cells with various concentrations of Bis-DMA. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Incubate for a sufficient time to allow for NF-κB activation and luciferase expression (e.g., 6-24 hours).
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
Conclusion
The mechanism of action of Bis-DMA in biological systems is complex and primarily driven by its hydrolysis to BPA. This conversion unleashes the well-documented endocrine-disrupting activities of BPA, which include interactions with estrogen and androgen receptors and the modulation of key signaling pathways such as MAPK/ERK, PI3K/AKT, NF-κB, and STAT3. While in vitro evidence suggests that Bis-DMA may also possess direct estrogenic and anti-androgenic properties, a significant gap exists in the literature regarding specific quantitative data for Bis-DMA itself. Future research should focus on elucidating the direct molecular targets of Bis-DMA and obtaining robust quantitative data on its biological activities to fully characterize its risk profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of action of this widely used dental monomer.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. webdent.hu [webdent.hu]
- 5. Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphenol AF and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphenol A activates EGFR and ERK promoting proliferation, tumor spheroid formation and resistance to EGFR pathway inhibition in estrogen receptor-negative inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of oxidative stress by bisphenol A and its pleiotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bisphenol A-glycidyl methacrylate induces a broad spectrum of DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endocrine-Disrupting Potential of Bisphenol A, this compound, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
An In-depth Technical Guide on the Environmental Fate and Persistence of Bisphenol A Dimethacrylate (Bis-DMA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisphenol A dimethacrylate (Bis-DMA) is a monomer frequently used in the production of polymer-based materials, notably in dental resins and sealants. While data on its direct environmental fate and persistence in ecosystems like soil and water are scarce, its primary environmental significance lies in its potential to act as a significant source of Bisphenol A (BPA), a well-documented endocrine-disrupting chemical. The degradation of Bis-DMA, particularly through hydrolysis of its ester linkages, is the critical pathway leading to the formation and subsequent release of BPA. This guide synthesizes the available scientific literature to provide a comprehensive overview of the known degradation pathways of Bis-DMA, the experimental methods used to study this degradation, and the environmental fate of its principal degradation product, BPA.
Introduction to Bis-DMA
Bis-DMA is a diester of methacrylic acid and Bisphenol A. Its chemical structure features a central BPA core flanked by two methacrylate (B99206) groups connected via ester bonds. This structure allows Bis-DMA to act as a cross-linking agent during polymerization, forming a durable polymer matrix. However, these same ester linkages are susceptible to chemical and enzymatic hydrolysis, representing the primary mechanism for its degradation and the release of BPA into the immediate environment.[1][2] While primarily studied in the context of dental applications, where unpolymerized monomers can leach and degrade, the disposal of products containing Bis-DMA can lead to its introduction into broader environmental systems.[3][4]
Degradation Pathways of Bis-DMA
The environmental persistence of Bis-DMA is largely dictated by the stability of its ester bonds. The predominant degradation pathway identified in the scientific literature is hydrolysis.
Hydrolysis
Hydrolysis is the primary mechanism responsible for the breakdown of Bis-DMA into BPA and two molecules of methacrylic acid. This reaction can be catalyzed by enzymes, acids, or bases.
-
Enzymatic Hydrolysis: In biological systems, such as the oral cavity, esterase enzymes present in saliva have been shown to efficiently hydrolyze the ester bonds of Bis-DMA.[5] This process is rapid, with significant conversion to BPA observed within hours.[6] This enzymatic pathway is considered the most significant source of BPA leaching from Bis-DMA-containing dental materials.[1][7]
-
Chemical Hydrolysis: Studies have demonstrated that Bis-DMA also undergoes hydrolysis under both acidic (e.g., phosphoric acid, hydrochloric acid) and alkaline (e.g., sodium hydroxide) conditions.[8] Alkaline hydrolysis, in particular, has been shown to be rapid and complete, resulting in the quantitative conversion of Bis-DMA to BPA.[8][9] This suggests that in environmental compartments with non-neutral pH, such as certain industrial effluents or specific soil conditions, chemical hydrolysis could be a relevant degradation pathway.
The fundamental hydrolysis reaction is illustrated in the diagram below.
Photodegradation and Biodegradation
Direct studies on the photodegradation and biodegradation of Bis-DMA in environmental systems (e.g., water, soil) are not well-documented in the available literature. However, information on a structurally similar compound, ethoxylated this compound, suggests it is inherently biodegradable.[10] It is reasonable to infer that the ultimate fate of Bis-DMA in the environment would be governed by the degradation of its primary and more studied breakdown product, BPA. BPA itself is known to undergo both photodegradation and biodegradation in aquatic and terrestrial environments.[4][11]
Quantitative Data on Bis-DMA Degradation
Quantitative data on the environmental persistence of Bis-DMA (e.g., half-life in soil or water) is limited. The available data focuses almost exclusively on the conversion rate of Bis-DMA to BPA in simulated biological or chemical environments.
| Parameter | Matrix / Condition | Incubation Time | Result | Reference(s) |
| Conversion to BPA | Whole Human Saliva | 24 hours | ~81.4% of Bis-DMA converted to BPA. | [9] |
| Conversion to BPA | Esterase Solution | 24 hours | ~82.5% of Bis-DMA converted to BPA. | [9] |
| Conversion to BPA | Alkaline Solution (pH 11) | Not specified | ~100% of Bis-DMA converted to BPA. | [9] |
| Degradation in Saliva | Whole Human Saliva (37°C) | 24 hours | Initial [Bis-DMA] of 200 ng/mL decreased to 21.8 ng/mL, while [BPA] increased to 100 ng/mL. | [6] |
| Acid-catalyzed Hydrolysis | Methanol/Water with HCl | 1 day | Production of BPA and bisphenol A monomethacrylate. | [8] |
| Base-catalyzed Hydrolysis | Methanol/Water with NaOH | ~1 day | Complete conversion to BPA. | [8] |
Experimental Protocols
Detailed experimental protocols for standardized environmental fate studies (e.g., OECD guidelines) on Bis-DMA were not found. However, the methodologies for studying its degradation in saliva and other media are well-described.
Protocol for In Vitro Salivary Degradation of Bis-DMA
This protocol is a composite based on methodologies described in the literature.[6][9]
-
Sample Preparation: A stock solution of Bis-DMA is prepared in a suitable solvent (e.g., ethanol). A known amount of this stock is added to fresh, pooled human saliva to achieve a target starting concentration (e.g., 200 ng/mL). A control sample is prepared by adding the same amount of Bis-DMA to purified water.
-
Incubation: The saliva and water samples are incubated at 37°C in sealed vials with agitation for a predetermined time course (e.g., 0, 1, 2, 4, 24 hours).
-
Sample Quenching and Extraction: At each time point, an aliquot is removed. To halt enzymatic activity, the sample can be immediately acidified or stored at -70°C. Analytes (Bis-DMA and BPA) are then extracted from the salivary matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.
-
Analysis: The extracted samples are analyzed using a sensitive analytical technique, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Quantification: Calibration curves for both Bis-DMA and BPA are generated using certified standards to quantify their concentrations at each time point, allowing for the calculation of the degradation rate of Bis-DMA and the formation rate of BPA.
The logical workflow for such an experiment is visualized below.
Environmental Fate of the Primary Degradant: Bisphenol A (BPA)
Given that Bis-DMA readily degrades to BPA, the environmental fate and persistence of BPA are of primary concern.
-
Biodegradation: BPA is considered readily biodegradable under aerobic conditions in aquatic and soil environments, with reported half-lives ranging from a few days to weeks.[4][11] Numerous bacterial species are capable of utilizing BPA as a carbon source.[4]
-
Photodegradation: BPA can be degraded by direct and indirect photolysis in sunlit surface waters, although this process can be influenced by water constituents like dissolved organic matter.
-
Sorption: With a moderate octanol-water partition coefficient (Log Kow ≈ 3.32), BPA has a tendency to sorb to organic matter in soil and sediment, which can reduce its bioavailability but also increase its persistence in those compartments.
-
Bioaccumulation: While BPA can be taken up by aquatic organisms, it is not considered to be highly bioaccumulative due to relatively rapid metabolism and excretion.
Conclusion and Key Findings
The environmental risk profile of this compound (Bis-DMA) is intrinsically linked to its role as a precursor to Bisphenol A (BPA). While Bis-DMA itself may be introduced into the environment, its chemical structure, specifically the presence of hydrolyzable ester bonds, makes it prone to degradation.
Key findings are summarized as follows:
-
Primary Degradation Pathway: The hydrolysis of ester linkages is the dominant degradation pathway for Bis-DMA.
-
Key Degradation Product: Bis-DMA is a direct source of BPA, an endocrine-disrupting compound. The conversion can be rapid and nearly complete under enzymatic or alkaline conditions.[8][9]
-
Data Gaps: There is a significant lack of data on the persistence of Bis-DMA in natural environmental compartments such as soil, sediment, and surface water under standard testing guidelines (e.g., OECD).
-
Future Research: To fully assess the environmental risk, future research should focus on standardized biodegradation (e.g., OECD 301) and photodegradation studies of Bis-DMA to determine its intrinsic persistence before its inevitable conversion to BPA.[12][13]
References
- 1. Bisphenol A in dental sealants and its estrogen like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol A (BPA) toxicity assessment and insights into current remediation strategies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05628K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bisphenol A in dental materials – existence, leakage and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ufsbd.fr [ufsbd.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arkema.com [arkema.com]
- 11. Fate of Bisphenol A in Terrestrial and Aquatic Environments... | ORNL [ornl.gov]
- 12. oecd.org [oecd.org]
- 13. OECD - Situ Biosciences [situbiosciences.com]
Methodological & Application
Application Notes and Protocols for Bisphenol A Dimethacrylate (Bis-DMA) in Dental Composite Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A dimethacrylate (Bis-DMA) is a dimethacrylate monomer that has been utilized in the formulation of dental composite resins. As a derivative of Bisphenol A (BPA), its use and properties are of significant interest to researchers in dental materials science and biocompatibility. These application notes provide an overview of the role of Bis-DMA in dental composites, along with detailed protocols for the evaluation of key material properties. While Bis-DMA itself is used in some formulations, much of the existing research focuses on its more common analogue, Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA). Therefore, where specific data for Bis-DMA is limited, data for Bis-GMA-based systems is presented as a reference.
Applications of Bis-DMA in Dental Composites
Bis-DMA is primarily used as a monomer in the organic resin matrix of dental composites and, more frequently, in dental sealants.[1][2] It is often used in conjunction with other monomers, such as Bis-GMA and triethylene glycol dimethacrylate (TEGDMA), to modify the properties of the final restorative material.[2] The dimethacrylate functional groups of Bis-DMA allow it to undergo polymerization upon light-curing, forming a cross-linked polymer network that constitutes the resin matrix of the composite.
A significant consideration with the use of Bis-DMA is its potential to hydrolyze and release Bisphenol A (BPA), a known endocrine disruptor.[1][3][4][5] This hydrolysis can be facilitated by salivary esterases, raising concerns about the biocompatibility of Bis-DMA-containing dental materials.[3][5]
Data Presentation: Physicochemical and Mechanical Properties
The following tables summarize key quantitative data for dental composite resins. It is important to note that the majority of published data is for Bis-GMA/TEGDMA-based systems, which are presented here for comparative purposes due to the scarcity of specific data for Bis-DMA formulations.
Table 1: Degree of Conversion and Polymerization Shrinkage of Dental Resin Composites
| Monomer System (Weight Ratio) | Degree of Conversion (%) | Polymerization Shrinkage (%) | Reference(s) |
| Bis-GMA/TEGDMA (70/30) | 55.30 - 61.34 | 5.44 - 7.57 | [6][7] |
| Bis-GMA/TEGDMA (50/50) | ~65 | ~9.5 | [7] |
| Bis-GMA (homopolymer) | ~39 | - | [6] |
| UDMA (homopolymer) | ~60 | - | [8] |
| TEGDMA (homopolymer) | ~75 | - | [8] |
Table 2: Mechanical Properties of Dental Resin Composites
| Monomer System | Filler Type & Loading (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Vickers Hardness (VHN) | Reference(s) |
| Bis-GMA/TEGDMA (70/30) | Silica Nanoparticles (40%) | 149.74 ± 8.14 | - | 62.12 ± 3.07 | [9] |
| Bis-GMA/TEGDMA (70/30) | Silica Nanoparticles (50%) | 122.83 ± 6.13 | - | 70.69 ± 3.67 | [9] |
| Bis-GMA/TEGDMA | Zirconia/Silica (78%) | 90.35 - 144 | 3.43 - 11.29 | - | [10] |
| Bis-GMA/TEGDMA | Silanized Glass (70%) | ~85 - 110 | ~4.5 - 6.0 | - | [11] |
Table 3: Biocompatibility Data - Monomer Leaching
| Monomer | Material Type | Leached Concentration | Incubation Conditions | Reference(s) |
| Bis-GMA | Nanohybrid Composite | >800 ng/mL | 14 days in culture medium | [12] |
| TEGDMA | Nanohybrid Composite | ~7.9 ng/mL | 24 hours in culture medium | [12] |
| BPA | Bis-GMA based composite | 0.014 - 1.809 µg/cm³ | 1 to 30 days in water | [10] |
| Bis-DMA | Bis-GMA based composite | 1.15 pg/mg | Not specified | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the properties of dental composite resins containing Bis-DMA.
Protocol 1: Determination of Degree of Conversion (DC) by FTIR Spectroscopy
This protocol is based on the principles outlined in ISO 4049 and is widely used to determine the extent of polymerization in dental composites.[5][14][15]
1. Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Dental curing light with a calibrated light intensity output.
-
Molds for sample preparation (e.g., 2 mm thick, 5 mm diameter).
-
Polyester (Mylar) strips.
-
Microbalance.
-
Spatula for material handling.
2. Procedure:
-
Record the FTIR spectrum of the uncured composite paste. Place a small amount of the material onto the ATR crystal and obtain the spectrum. This will serve as the reference.
-
Clean the ATR crystal thoroughly.
-
Place the uncured composite paste into the mold, cover with a Mylar strip, and press to create a flat surface.
-
Light-cure the specimen through the Mylar strip for the manufacturer's recommended time (e.g., 20-40 seconds).
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
The degree of conversion is calculated by comparing the peak height of the aliphatic C=C absorption band (at approximately 1638 cm⁻¹) against an internal standard peak (e.g., the aromatic C=C band at around 1608 cm⁻¹) before and after curing.
-
The formula for calculating the degree of conversion is: DC (%) = [1 - (Absorbance of aliphatic C=C cured / Absorbance of aromatic C=C cured) / (Absorbance of aliphatic C=C uncured / Absorbance of aromatic C=C uncured)] x 100
3. Visualization of Experimental Workflow:
Caption: Workflow for Degree of Conversion Measurement using FTIR.
Protocol 2: Flexural Strength and Modulus Testing (Three-Point Bending)
This protocol follows the guidelines of ISO 4049 for determining the flexural properties of polymer-based restorative materials.[6][16]
1. Materials and Equipment:
-
Universal testing machine equipped with a three-point bending fixture.
-
Molds for preparing bar-shaped specimens (25 mm x 2 mm x 2 mm).
-
Dental curing light.
-
Calipers for precise dimensional measurements.
-
Desiccator for sample storage.
2. Procedure:
-
Prepare bar-shaped specimens by filling the molds with the composite paste.
-
Cover the molds with Mylar strips and light-cure the specimens from both sides according to the manufacturer's instructions.
-
Remove the cured specimens from the molds and store them in distilled water at 37°C for 24 hours.
-
Measure the dimensions (width and thickness) of each specimen at three different points and calculate the average.
-
Set up the universal testing machine with the three-point bending fixture, ensuring a support span of 20 mm.
-
Place the specimen on the supports and apply a load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.
-
Record the maximum load at fracture.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the following formulas:
-
σ = 3FL / 2bh²
-
E = FL³ / 4bh³d Where:
-
F = Maximum load at fracture (N)
-
L = Span between the supports (mm)
-
b = Width of the specimen (mm)
-
h = Thickness of the specimen (mm)
-
d = Deflection of the specimen at load F (mm)
-
3. Visualization of Experimental Workflow:
Caption: Workflow for Flexural Strength Testing.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to evaluate the cytotoxicity of dental materials.[1][17][18][19]
1. Materials and Equipment:
-
Human gingival fibroblasts (HGFs) or other relevant oral cell lines.
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326).
-
Microplate reader.
-
Incubator (37°C, 5% CO₂).
-
Cured composite specimens.
2. Procedure:
-
Preparation of Eluates:
-
Prepare disc-shaped specimens of the cured composite material.
-
Immerse the specimens in a cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24 hours) at 37°C to obtain the eluate.
-
Prepare serial dilutions of the eluate (e.g., 100%, 50%, 25%).
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Eluates:
-
Remove the culture medium and replace it with the prepared eluates of different concentrations.
-
Include a positive control (e.g., a toxic substance) and a negative control (fresh culture medium).
-
Incubate the plates for 24 hours.
-
-
MTT Assay:
-
Remove the eluates and add 50 µL of MTT solution (1 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the negative control.
-
3. Visualization of Experimental Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Signaling Pathways Affected by Bis-DMA Degradation Products
The primary biocompatibility concern with Bis-DMA is its degradation to BPA. BPA is known to interact with various cellular signaling pathways, primarily due to its estrogenic activity.[20][21]
Signaling Pathway of BPA-induced Cellular Proliferation:
BPA can bind to estrogen receptors (ERα and ERβ) and G protein-coupled estrogen receptor (GPER), initiating downstream signaling cascades that can lead to increased cell proliferation and potentially contribute to the development of hormone-responsive cancers.[20][21]
Caption: BPA-induced signaling pathways leading to cell proliferation.
Conclusion
Bis-DMA is a monomer with applications in dental composite resins, particularly in dental sealants. Its use necessitates a thorough evaluation of its mechanical properties, polymerization characteristics, and, most importantly, its biocompatibility due to the potential for BPA release. The provided protocols offer standardized methods for researchers to assess these critical parameters. Further research is warranted to generate more specific quantitative data for Bis-DMA-based composites to better understand their clinical performance and safety profile.
References
- 1. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymerization shrinkage of resin mixtures used in dental composites [biomaterials.pl]
- 4. Mechanisms of Bisphenol A exposure on oral squamous cell carcinoma: a multidimensional network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage | MDPI [mdpi.com]
- 6. seer.ufu.br [seer.ufu.br]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. aaem.pl [aaem.pl]
- 11. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. library.dphen1.com [library.dphen1.com]
- 14. scispace.com [scispace.com]
- 15. thejcdp.com [thejcdp.com]
- 16. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photopolymerization of Bis-DMA Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photopolymerization of Bis-DMA (Bisphenol A dimethacrylate) based materials. The information is tailored for professionals in research and development, particularly in the fields of dental materials, biomaterials, and drug delivery systems.
Introduction to Photopolymerization of Bis-DMA
Bis-DMA and its analogues, such as Bis-GMA (Bisphenol A glycidyl (B131873) methacrylate), are widely used monomers in photopolymerizable resin systems due to their high reactivity and the excellent mechanical properties of the resulting polymers.[1][2][3][4] Photopolymerization, a process where light energy is used to initiate a polymerization reaction, offers rapid curing at ambient temperatures and spatio-temporal control, making it a valuable technique in various applications, including 3D printing and the fabrication of dental composites.[5][6]
The most common mechanism for photopolymerizing dimethacrylate resins is free-radical polymerization.[7] This process involves the use of a photoinitiator system that generates free radicals upon exposure to light of a specific wavelength, typically in the UV or visible range.[7][8] These radicals then initiate the chain polymerization of the methacrylate (B99206) groups in the Bis-DMA monomers, leading to the formation of a highly crosslinked polymer network.[9] The efficiency of this process and the final properties of the cured material are highly dependent on the formulation of the resin and the curing conditions.[2][3][4]
Key Photopolymerization Techniques
Free-Radical Photopolymerization
This is the most prevalent technique for Bis-DMA based materials. It relies on photoinitiators that undergo cleavage (Type I) or hydrogen abstraction (Type II) to produce free radicals.
-
Type I Photoinitiators (Cleavage): These initiators, such as phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (MAPO), directly generate free radicals upon light absorption.[10]
-
Type II Photoinitiators (Hydrogen Abstraction): These systems, like camphorquinone (B77051) (CQ) combined with a co-initiator (e.g., a tertiary amine like DMAEMA), require a hydrogen donor to form the initiating radicals.[7][8][10]
Cationic Photopolymerization
While less common for dimethacrylates, cationic photopolymerization is utilized for other resin systems like epoxies and can be used in hybrid systems.[1][11] This technique employs photoacid generators that produce a strong acid upon irradiation, which then initiates the polymerization. Cationic polymerization can offer advantages such as reduced oxygen inhibition and lower polymerization shrinkage.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the photopolymerization of Bis-GMA/Bis-DMA based materials. Note that Bis-GMA is a close structural and chemical analog to Bis-DMA and is often used in dental resin formulations.
Table 1: Degree of Conversion (DC) in Bis-GMA/TEGDMA Resins
| Resin Composition (wt%) | Photoinitiator System | Light Source | Irradiation Time (s) | Degree of Conversion (%) | Reference |
| Bis-GMA/TEGDMA (70/30) | CQ/DMPT | Halogen Lamp | 300 | 64.40 ± 0.83 | [12] |
| Bis-GMA/TEGDMA (70/30) | CQ/DMPT | LED | 300 | 65.90 ± 1.81 | [12] |
| Bis-GMA/TEGDMA | Visible Light | 5 (at 100 mW/cm²) | 46.0 ± 2.0 | [13] | |
| Bis-GMA/TEGDMA | Visible Light | 40 (at 240 mW/cm²) | 67.9 ± 0.1 | [13] | |
| Commercial Composites | Various | Various | 20 | 44.08 - 66.9 (immediate) | [14] |
| Commercial Composites | Various | Various | 20 (24h post-cure) | 65.94 - 81.82 | [14] |
Table 2: Mechanical Properties of Photopolymerized Dimethacrylate Resins
| Resin System | Filler Content (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| Bis-EMA/UDMA/TEGDMA | - | 60 - 90 | 1.7 - 2.1 | [15][16] |
| Cationically Cured Epoxy/Dioxirane | - | - | 2.39 ± 0.24 | [11][17] |
| Bis-GMA/TEGDMA | 0 | ~2900 (Modulus in MPa) | - | [4] |
| Bis-GMA/TEGDMA | 35 | 5400 - 5600 (Modulus in MPa) | - | [4] |
| Bis-GMA/TEGDMA/UDMA | - | 90 | 3.27 | [18] |
| FDMA-based | - | > Bis-GMA based (post-immersion) | Comparable to Bis-GMA | [19] |
| Bis-GMA/TEGDMA | - | - | - | [20] |
Table 3: Polymerization Shrinkage and Water Sorption
| Resin System | Polymerization Shrinkage (%) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Reference |
| Bis-GMA/TEGDMA (60/40) | 7.37 - 8.87 | - | - | [20] |
| FDMA-based | Lower than Bis-GMA | Lower than Bis-GMA | Higher than Bis-GMA | [19] |
Experimental Protocols
Protocol for Resin Formulation
This protocol describes the preparation of a simple Bis-DMA/TEGDMA resin with a Type II photoinitiator system.
Materials:
-
Bis-DMA (or Bis-GMA)
-
TEGDMA (Triethylene glycol dimethacrylate)
-
CQ (Camphorquinone)
-
DMAEMA (2-(Dimethylamino)ethyl methacrylate)
-
Amber glass vials
-
Precision balance
-
Magnetic stirrer and stir bars
Procedure:
-
In an amber glass vial, weigh the desired amounts of Bis-DMA and TEGDMA to achieve the target weight ratio (e.g., 70:30 wt%).[1]
-
Add the photoinitiator, CQ, typically at a concentration of 0.2-1.0 wt%.
-
Add the co-initiator, DMAEMA, often in a 1:1 or 2:1 molar ratio with CQ.[21]
-
Place a magnetic stir bar in the vial and seal it.
-
Stir the mixture in the dark at room temperature until all components are fully dissolved and the mixture is homogeneous.
-
Store the prepared resin in the dark to prevent premature polymerization.
Protocol for Measuring Degree of Conversion (DC) by FTIR Spectroscopy
This protocol outlines the measurement of the extent of polymerization using Fourier Transform Infrared (FTIR) spectroscopy.[22][23][24][25]
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Prepared resin mixture
-
Dental curing light or other light source with appropriate wavelength and intensity
-
Molds for sample preparation (e.g., Teflon molds, 1 mm thickness)
-
Glass slides
-
Timer
Procedure:
-
Uncured Spectrum: Place a small drop of the uncured resin mixture onto the ATR crystal of the FTIR spectrometer and record the spectrum. The peak corresponding to the methacrylate C=C bond stretching is typically found around 1637 cm⁻¹. An aromatic C=C peak (around 1608 cm⁻¹) from the Bis-DMA structure can be used as an internal standard.[24][25]
-
Sample Preparation: Fill the mold with the resin mixture and cover it with a glass slide to create a flat surface and minimize oxygen inhibition.
-
Photopolymerization: Place the tip of the curing light directly on the glass slide and irradiate the sample for a specified time (e.g., 20, 40, or 60 seconds).[24]
-
Cured Spectrum: Immediately after curing, place the cured sample onto the ATR crystal and record the FTIR spectrum.
-
Calculation of DC: The degree of conversion is calculated using the following formula, based on the change in the ratio of the aliphatic C=C peak height to the aromatic C=C peak height before and after curing[24]:
-
DC (%) = [1 - (Ratio of aliphatic/aromatic peak heights in cured polymer) / (Ratio of aliphatic/aromatic peak heights in uncured monomer)] x 100
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Light cured dental composite resins | Encyclopedia MDPI [encyclopedia.pub]
- 2. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Primary cyclization in the polymerization of bis-GMA and TEGDMA: a modeling approach to understanding the cure of dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]
- 11. Photopolymerization of developmental monomers for dental cationically initiated matrix resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ABSTRACT: Effects of Reaction Kinetics and Conversion on Photopolymerization Stress Development [43.230.198.52]
- 14. Degree of Conversion and Mechanical Properties of a Commercial Composite with an Advanced Polymerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanical properties, accuracy, and cytotoxicity of UV-polymerized 3D printing resins composed of Bis-EMA, UDMA, and TEGDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Physicochemical and Mechanical Properties of Bis-GMA/TEGDMA Dental Composite Resins Enriched with Quaternary Ammonium Polyethylenimine Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KoreaMed Synapse [synapse.koreamed.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of the Degree of Conversion, Residual Monomers and Mechanical Properties of Some Light-Cured Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for Experimental Dental Adhesives Formulated with Bis-DMA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of experimental dental adhesives incorporating Bisphenol A dimethacrylate (Bis-DMA). The following sections detail the synthesis of Bis-DMA, formulation of experimental adhesives, and protocols for the evaluation of their physicochemical and mechanical properties.
Introduction
This compound (Bis-DMA) is a dimethacrylate monomer that can be used in the formulation of dental resin composites and adhesives.[1][2] Derived from Bisphenol A (BPA), it is characterized by a lower viscosity compared to the commonly used Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA).[3] This lower viscosity can be advantageous in dental adhesive formulations, potentially reducing the need for diluent monomers like triethylene glycol dimethacrylate (TEGDMA), which have been associated with increased polymerization shrinkage and water sorption.[4] However, it is important to note that Bis-DMA can be susceptible to hydrolysis by salivary esterases, which may lead to the release of BPA.[2][5]
These notes will guide researchers through the process of formulating and testing experimental dental adhesives containing Bis-DMA, providing a framework for investigating their potential as viable alternatives to conventional adhesive systems.
Synthesis of this compound (Bis-DMA)
While a specific detailed protocol for the synthesis of Bis-DMA was not found in the provided search results, a general synthesis can be described based on the well-established synthesis of other dimethacrylate monomers like Bis-GMA and novel monomers such as SiMA.[6][7] The synthesis of Bis-DMA typically involves the reaction of Bisphenol A with a methacrylating agent. A plausible synthetic route is the esterification of Bisphenol A with methacrylic acid or its derivative.
Diagram of Proposed Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. biomedres.us [biomedres.us]
- 6. Synthesis of none Bisphenol A structure dimethacrylate monomer and characterization for dental composite applications | Pocket Dentistry [pocketdentistry.com]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
Application Notes and Protocols for the Quantification of Bisphenol A Dimethacrylate (Bis-DMA) in Dental Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A dimethacrylate (Bis-DMA) is a monomer that may be present in some dental restorative materials, such as composites and sealants.[1][2] While less common than Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), Bis-DMA is of particular interest due to its potential to hydrolyze into Bisphenol A (BPA), a known endocrine disruptor, upon contact with salivary enzymes.[3][4][5] Consequently, accurate and sensitive quantification of Bis-DMA in dental materials is crucial for assessing their safety and biocompatibility.
These application notes provide an overview of the primary analytical methods for quantifying Bis-DMA leached from dental materials, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Detailed protocols and data presentation are included to guide researchers in this analytical endeavor.
Data Presentation: Quantitative Analysis of Dental Monomers
The direct quantification of Bis-DMA is not as commonly reported in the literature as other dental monomers like Bis-GMA or its degradation product, BPA. Many studies focus on a broader range of leachable compounds. The following table summarizes quantitative data for Bis-DMA and related compounds from various studies to provide a comparative overview of the analytical methods' performance.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Concentration Range Studied | Reference |
| Bis-DMA | HPLC-UV/FD | Not Detected | Not Detected | Standard mixture at 50 µg/mL | [6] |
| Bis-GMA | HPLC-UV | 0.0076 mmol/L | 0.0229 mmol/L | 1 x 10⁻³ to 5 x 10⁻⁵ mol/L | [7] |
| Bis-GMA | LC-MS/MS | 0.03 ng/mL | 0.1 ng/mL | 0.4 to 25.0 ng/mL | [6] |
| BPA | LC-MS/MS | 0.06 ng/mL | 0.2 ng/mL | 0.2 to 6.4 ng/mL | [6] |
| BPA | LC-MS/MS | - | 0.042 ng/mL | 0.032 to 8.0 ng/mL | [8] |
| UDMA | HPLC-MS/MS | - | 0.003 to 100 ng/mL | Calibration Curve | [9] |
| TEGDMA | HPLC-UV | 0.0123 mmol/L | 0.0373 mmol/L | 1 x 10⁻³ to 5 x 10⁻⁵ mol/L | [7] |
Note: The scarcity of specific quantitative data for Bis-DMA highlights a gap in the current research literature.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the quantification of Bis-DMA from dental materials.
Protocol 1: Sample Preparation - Leachable Monomer Extraction
This protocol describes the extraction of unpolymerized monomers, including Bis-DMA, from cured dental composite samples.
Materials:
-
Cured dental composite specimens (disk-shaped, standardized dimensions)
-
Extraction solvent: 75% ethanol/water solution or artificial saliva
-
Amber glass vials
-
Incubator shaker
-
Analytical balance
-
Micropipettes
Procedure:
-
Prepare standardized disk-shaped specimens of the dental composite material by curing the uncured paste in a mold according to the manufacturer's instructions.[10]
-
Measure the dimensions (diameter and thickness) and weigh each specimen accurately.
-
Place each specimen in a separate amber glass vial.
-
Add a defined volume of the extraction solvent (e.g., 1 mL of 75% ethanol/water or artificial saliva) to each vial, ensuring the specimen is fully immersed.[6]
-
Seal the vials to prevent solvent evaporation.
-
Incubate the vials at 37°C with gentle agitation for a specified period (e.g., 24 hours, 7 days). The extraction solvent can be replaced daily to study the release profile over time.[6]
-
After the incubation period, carefully collect the eluate (the extraction solvent containing the leached monomers) using a micropipette.
-
The collected eluate is now ready for analysis by HPLC-UV or LC-MS/MS. If necessary, the sample can be filtered through a 0.22 µm syringe filter before injection into the analytical system.
Protocol 2: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol outlines a general method for the separation and quantification of Bis-DMA using HPLC-UV.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[7] The exact ratio may need to be optimized for the best separation of Bis-DMA from other components.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm or another wavelength where Bis-DMA exhibits significant absorbance.[6]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Bis-DMA in the mobile phase at known concentrations to create a calibration curve.
-
Calibration: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the eluate from the sample preparation step into the HPLC system.
-
Quantification: Identify the Bis-DMA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of Bis-DMA in the sample by using the peak area and the calibration curve.
Protocol 3: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and selective method for the quantification of Bis-DMA, particularly at trace levels.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 150 mm x 3.0 mm, 1.7 µm particle size).[8]
-
Mobile Phase: A gradient elution using two solvents, typically water with a small amount of formic acid (Solvent A) and an organic solvent like methanol (B129727) or acetonitrile with formic acid (Solvent B). The gradient program needs to be optimized for Bis-DMA.
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for Bis-DMA.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for Bis-DMA must be determined by infusing a standard solution.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards of Bis-DMA in a suitable solvent. The eluates from the sample preparation step can often be directly injected after filtration. An internal standard (e.g., a deuterated analog of Bis-DMA, if available) should be added to all standards and samples to correct for matrix effects and variations in instrument response.[8]
-
Method Optimization: Optimize the MS/MS parameters (e.g., precursor ion, product ions, collision energy) for Bis-DMA by infusing a standard solution.
-
Calibration: Inject the calibration standards and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Sample Analysis: Inject the prepared samples.
-
Quantification: Identify and quantify Bis-DMA in the samples using the optimized MRM transitions and the calibration curve. The use of two transitions can provide confirmation of the analyte's identity.
Visualizations
Degradation Pathway of Bis-DMA to BPA
The following diagram illustrates the hydrolytic degradation of this compound (Bis-DMA) to Bisphenol A (BPA), a reaction that can be catalyzed by salivary esterases.
Caption: Hydrolytic degradation of Bis-DMA to BPA and methacrylic acid.
Experimental Workflow for Bis-DMA Quantification
This diagram outlines the general workflow for the quantification of Bis-DMA from dental materials, from sample preparation to data analysis.
Caption: Workflow for quantifying Bis-DMA leached from dental materials.
References
- 1. iaomt.org [iaomt.org]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webdent.hu [webdent.hu]
- 5. Bisphenol A in dental materials – existence, leakage and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Pilot Study on Monomer and Bisphenol A (BPA) Release from UDMA-Based and Conventional Indirect Veneering Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphenol A Release from Dental Composites and Resin-Modified Glass Ionomers under Two Polymerization Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Aminopolycarboxylic Acids
A Note on the Analyte: The following application notes and protocols are provided for the analysis of aminopolycarboxylic acids (APCAs), a class of chelating agents. While the request specified "Bis-DMA" and "Bis-diallyl-methane-tetra-acetic acid," no established analytical methods for a compound with this exact name were found in the scientific literature. The provided methodology is based on the well-established high-performance liquid chromatography (HPLC) analysis of structurally similar and commonly analyzed APCAs, such as ethylenediaminetetraacetic acid (EDTA). It is presumed that this methodology will be applicable with appropriate validation to the specific analyte of interest.
Introduction
Aminopolycarboxylic acids are a class of compounds widely used as chelating agents in various industries, including pharmaceuticals, food and beverage, and environmental remediation. Their ability to form stable complexes with metal ions makes their quantification crucial for quality control, stability studies, and environmental monitoring. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the analysis of these compounds. Due to their poor UV absorbance, a common strategy involves the formation of a metal complex prior to chromatographic separation to facilitate UV-Vis detection.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the HPLC analysis of aminopolycarboxylic acids, based on methods for analogous compounds. These values can serve as a benchmark for method development and validation.
Table 1: Chromatographic Parameters and Performance
| Parameter | Value | Reference |
| Retention Time | Analyte-specific; typically 3-10 min | [1][2] |
| **Linearity (R²) ** | ≥ 0.999 | [1][3] |
| Limit of Detection (LOD) | 0.08 - 0.2 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [3] |
| Accuracy (Recovery) | 98.3 - 103.3% | [3] |
| Precision (RSD) | ≤ 1.86% | [3] |
Table 2: Typical HPLC Method Parameters
| Parameter | Description |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Gradient or isocratic elution with a buffer (e.g., phosphate (B84403) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 50 µL |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | 254 - 280 nm (after complexation) |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of aminopolycarboxylic acids.
Detailed Experimental Protocol
This protocol details a reversed-phase HPLC method with pre-column derivatization for the quantification of aminopolycarboxylic acids.
Materials and Reagents
-
Analytes: Standard of the aminopolycarboxylic acid of interest (e.g., EDTA disodium (B8443419) salt)
-
Reagents:
-
Iron(III) chloride (FeCl₃) or Copper(II) sulfate (B86663) (CuSO₄)
-
HPLC grade acetonitrile and/or methanol
-
Ammonium (B1175870) formate (B1220265) or potassium phosphate monobasic
-
Formic acid or phosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 10-20 mM ammonium formate or phosphate buffer. Adjust the pH to a suitable value (e.g., 4.6-6.5) using formic acid or phosphoric acid.[3] Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Modifier): HPLC grade acetonitrile or methanol.
-
Standard Stock Solution: Accurately weigh a known amount of the standard analyte and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the desired concentration range for the calibration curve (e.g., 0.1 to 0.5 mg/mL).[3]
-
Complexing Agent Solution: Prepare a solution of FeCl₃ or CuSO₄ in deionized water (e.g., 0.05 M).[2]
Sample and Standard Preparation for Analysis
-
Complexation: To an aliquot of each standard solution and sample solution, add an excess of the complexing agent solution.[3] For example, mix 1 part sample/standard with 1 part complexing agent solution. The formation of the metal-analyte complex is often instantaneous.
-
Dilution: Dilute the complexed solutions with deionized water to a suitable concentration for HPLC analysis.
-
Filtration: Filter all prepared standards and samples through a 0.45 µm syringe filter into HPLC vials.[4]
HPLC Instrumentation and Conditions
-
HPLC System: A standard liquid chromatograph equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase Program: A gradient elution is often employed to ensure good separation. An example gradient is as follows:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Column re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.[1]
-
Detection: Monitor the absorbance at a wavelength where the metal complex has a strong absorbance, typically between 254 nm and 280 nm.[3]
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared standard solutions and construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Linearity: Assess the linearity of the calibration curve by calculating the coefficient of determination (R²), which should ideally be >0.999.[1]
-
Quantification: Inject the prepared sample solutions and determine the peak area of the analyte. Use the calibration curve to calculate the concentration of the analyte in the samples.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined from the calibration curve.[1]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.[3]
-
Precision: The degree of scatter between a series of measurements. This is typically expressed as the relative standard deviation (RSD) of replicate measurements.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N > 3 for LOD and S/N > 10 for LOQ).[3]
Signaling Pathways and Logical Relationships
The analysis of aminopolycarboxylic acids by HPLC does not directly involve biological signaling pathways. However, the logical relationship of the analytical process can be visualized. The experimental workflow diagram provided above illustrates the logical sequence of steps from sample preparation to data analysis. This graphical representation clarifies the interdependencies of each stage in the protocol.
References
- 1. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols for In Vitro Modeling of Bis-DMA Leaching from Dental Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A dimethacrylate (Bis-DMA) is a monomer that can be found in some dental composite resins. Due to its potential to leach into the oral environment and its structural similarity to Bisphenol A (BPA), a known endocrine disruptor, it is crucial to have reliable in vitro models to study its release from these materials. These models are essential for assessing the biocompatibility of dental composites and for the development of new, safer materials. This document provides detailed application notes and protocols for establishing in vitro systems to study Bis-DMA leaching and its potential biological effects.
In Vitro Leaching Models
A variety of in vitro models can be employed to simulate the conditions of the oral cavity and study the leaching of Bis-DMA from dental composites. These range from simple static immersion models to more complex dynamic bioreactor systems.
Static Immersion Model
This is the most straightforward method for assessing leaching. It involves immersing cured composite samples in a solvent for a specified period.
Protocol:
-
Sample Preparation:
-
Prepare disc-shaped composite specimens of standardized dimensions (e.g., 10 mm diameter and 2 mm thickness) using a suitable mold.
-
Light-cure the specimens according to the manufacturer's instructions. A calibrated radiometer should be used to ensure consistent light intensity.
-
After curing, gently polish the surfaces with silicon carbide paper (e.g., 120- and 240-grit) to create a standardized surface finish.[1]
-
Clean the samples ultrasonically in distilled water to remove any surface debris.
-
Measure and record the dimensions and weight of each specimen.
-
-
Immersion:
-
Place each specimen in a sealed, inert container (e.g., amber glass vial) with a specific volume of the immersion solution. A common ratio is 1 ml of solution per 10 mm² of sample surface area.
-
Immersion Solutions:
-
Artificial Saliva: To mimic the ionic composition of human saliva. A typical formulation is provided in the table below.
-
Distilled or Deionized Water: As a simple aqueous environment.
-
75% Ethanol/Water Solution: To simulate a more aggressive "food-simulating" environment that can accelerate degradation.[2]
-
Acidic Solutions (e.g., 0.001M Lactic Acid): To simulate the acidic conditions that can arise from bacterial metabolism in dental plaque.[3]
-
-
-
Incubation:
-
Leachate Collection:
-
At each time point, carefully remove the immersion solution (leachate) for analysis.
-
If the study is ongoing, replace the collected solution with fresh immersion medium.
-
Store the collected leachate at -20°C until analysis to prevent degradation of the leached components.[4]
-
Table 1: Composition of Artificial Saliva
| Component | Concentration (g/L) |
| NaCl | 0.400 |
| KCl | 0.400 |
| CaCl₂·2H₂O | 0.795 |
| NaH₂PO₄·H₂O | 0.690 |
| Na₂S·9H₂O | 0.005 |
| Urea | 1.000 |
Dynamic Bioreactor Model
Dynamic models provide a more physiologically relevant simulation of the oral environment by incorporating fluid flow, which mimics salivary clearance.
Protocol:
-
System Setup:
-
Utilize a bioreactor system, which can be custom-built or a commercially available model like a CDC biofilm reactor.[5][6]
-
The core of the system is a chamber that holds the composite samples.
-
A peristaltic pump is used to continuously circulate the immersion fluid (e.g., artificial saliva) through the chamber at a controlled flow rate (e.g., 30 mL/h to simulate unstimulated salivary flow).[4]
-
-
Sample Preparation and Mounting:
-
Prepare composite specimens as described for the static immersion model.
-
Mount the samples within the bioreactor chamber, ensuring they are fully exposed to the flowing medium.
-
-
Operation:
-
Maintain the system at 37°C.
-
Continuously pump the immersion solution through the system.
-
Collect the effluent (leachate) at predetermined time intervals.
-
Store the collected samples at -20°C for later analysis.
-
Analytical Methods for Bis-DMA Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the sensitive and specific quantification of Bis-DMA in leachate samples.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Sample Preparation:
-
Thaw the collected leachate samples.
-
Filter the samples through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength where Bis-DMA has maximum absorbance (e.g., 205 nm).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of Bis-DMA of known concentrations.
-
Quantify the amount of Bis-DMA in the samples by comparing their peak areas to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of leached components.
Protocol:
-
Sample Preparation:
-
Follow the same sample preparation steps as for HPLC.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Utilize a UHPLC system for better separation.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) is often used.[7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
-
Quantification:
-
Develop an MRM method with specific precursor-to-product ion transitions for Bis-DMA.
-
Create a calibration curve using standards.
-
Quantify Bis-DMA in the samples based on the peak areas of the specific MRM transitions.
-
Cytotoxicity Assessment of Leachates
The potential biological effects of leached Bis-DMA can be assessed using in vitro cytotoxicity assays with relevant cell lines.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Culture:
-
Culture a relevant cell line, such as human gingival fibroblasts or monocytes (e.g., U937 cell line), in appropriate culture medium.
-
-
Exposure to Leachates:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the collected leachate samples in fresh culture medium.
-
Remove the old medium from the cells and replace it with the leachate-containing medium.
-
Include a negative control (cells in fresh medium) and a positive control (cells exposed to a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each leachate concentration relative to the negative control.
-
Plot the cell viability against the leachate concentration to determine the cytotoxic potential.
-
Data Presentation
Quantitative data on Bis-DMA leaching should be summarized in clearly structured tables for easy comparison.
Table 2: Example of Quantitative Leaching Data for Bis-DMA
| Composite Material | Immersion Medium | Time Point | Bis-DMA Concentration (ng/mL) |
| Composite A | Artificial Saliva | 24 hours | 5.2 ± 0.8 |
| Composite A | Artificial Saliva | 7 days | 12.6 ± 1.5 |
| Composite A | 75% Ethanol | 24 hours | 25.8 ± 3.1 |
| Composite A | 75% Ethanol | 7 days | 45.3 ± 5.2 |
| Composite B | Artificial Saliva | 24 hours | 2.1 ± 0.4 |
| Composite B | Artificial Saliva | 7 days | 6.8 ± 0.9 |
| Composite B | 75% Ethanol | 24 hours | 15.4 ± 2.0 |
| Composite B | 75% Ethanol | 7 days | 28.9 ± 3.7 |
Note: The values in this table are for illustrative purposes only and should be replaced with actual experimental data. One study reported the release of Bis-DMA at a concentration of 1.15 pg/mg from a Bis-GMA-based composite.[8]
Visualization of Workflows and Pathways
Graphviz (DOT language) can be used to create diagrams for experimental workflows and signaling pathways.
Experimental Workflow for Bis-DMA Leaching and Analysis
Caption: Experimental workflow for studying Bis-DMA leaching.
Potential Signaling Pathway Affected by Bis-DMA
Based on the known effects of the structurally similar compound Bisphenol A (BPA), Bis-DMA may potentially activate the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial in regulating cell proliferation, survival, and migration.[9][10]
Caption: Potential Bis-DMA-activated signaling pathways.
References
- 1. Bisphenol A Activates an Innate Viral Immune Response Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An in vitro dynamic bioreactor model for evaluating antimicrobial effectiveness on periodontal polymicrobial biofilms: a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repozitorij.sfzg.unizg.hr [repozitorij.sfzg.unizg.hr]
- 8. mdpi.com [mdpi.com]
- 9. Proinflammatory activation of macrophages by bisphenol A-glycidyl-methacrylate involved NFκB activation via PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Degree of Conversion of Bis-DMA: A Detailed Protocol for Researchers
For Immediate Release
[City, State] – [Date] – In the dynamic field of drug development and material science, precise characterization of monomer conversion is paramount for ensuring the efficacy, stability, and safety of polymer-based systems. This application note provides detailed protocols for determining the degree of conversion (DC) of Bisphenol A dimethacrylate (Bis-DMA), a common monomer in dental resins and other biomaterials. The methodologies outlined herein are tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide to established analytical techniques.
The degree of conversion, which quantifies the extent of polymerization, directly influences the mechanical properties, biocompatibility, and degradation kinetics of the final polymer. Inadequate conversion can lead to the leaching of residual monomers, potentially causing adverse biological reactions. Therefore, accurate and reliable determination of the DC is a critical step in the research and development of Bis-DMA-based materials.
This document details the experimental protocols for three key analytical methods: Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section provides a step-by-step guide, from sample preparation to data analysis, ensuring that researchers can confidently implement these techniques. Furthermore, quantitative data from various studies are summarized in structured tables for easy comparison, and experimental workflows are visualized using Graphviz diagrams to enhance understanding.
Introduction to Degree of Conversion (DC)
The polymerization of Bis-DMA involves the conversion of its methacrylate (B99206) vinyl groups into a cross-linked polymer network. The degree of conversion is the percentage of these vinyl groups that have reacted. Several analytical techniques can be employed to measure the DC, with FTIR and Raman spectroscopy being the most common due to their sensitivity to the vibrational changes in the C=C double bonds of the methacrylate groups. NMR spectroscopy offers a powerful alternative, providing quantitative information by analyzing the proton signals of the vinyl groups.
Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique for determining the DC of dental resins. The method is based on monitoring the decrease in the absorption band of the aliphatic carbon-carbon double bond (C=C) as polymerization proceeds.
Materials and Equipment:
-
Bis-DMA monomer
-
Photo-initiator (e.g., camphorquinone)
-
Co-initiator (e.g., an amine)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Light-curing unit
-
Molds for sample preparation (e.g., Teflon)
-
Micropipettes
Experimental Protocol:
-
Sample Preparation (Uncured):
-
Prepare the Bis-DMA resin formulation by mixing the monomer with the photo-initiator and co-initiator in the desired concentrations.
-
Place a small drop of the uncured resin mixture onto the ATR crystal of the FTIR spectrometer.
-
Record the FTIR spectrum of the uncured sample. The spectrum should be collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Polymerization:
-
Prepare a standardized sample by placing the uncured resin in a mold of defined dimensions (e.g., 1 mm thickness).
-
Cover the sample with a transparent Mylar strip to prevent oxygen inhibition.
-
Cure the sample by exposing it to a light-curing unit for a specified time and at a defined light intensity.
-
-
Sample Preparation (Cured):
-
After curing, remove the sample from the mold.
-
Grind the cured sample into a fine powder using a mortar and pestle.
-
Place a small amount of the powdered sample onto the ATR crystal.
-
-
FTIR Analysis (Cured):
-
Record the FTIR spectrum of the cured sample under the same conditions as the uncured sample.
-
-
Data Analysis:
-
Identify the absorption peak corresponding to the aliphatic C=C stretching vibration, which is typically found around 1638 cm⁻¹.[1][2][3]
-
Select an internal standard peak that does not change during polymerization. For Bis-DMA, the aromatic C=C stretching vibration at approximately 1608 cm⁻¹ is commonly used as an internal reference.[1][2][3]
-
Calculate the degree of conversion (DC) using the following formula:
-
Workflow for FTIR Analysis:
Caption: Workflow for determining the degree of conversion of Bis-DMA using FTIR spectroscopy.
Raman Spectroscopy
Raman spectroscopy is another powerful vibrational spectroscopy technique that can be used to determine the DC of Bis-DMA. It offers the advantage of minimal sample preparation and can be used for in-situ monitoring of the polymerization process.
Materials and Equipment:
-
Bis-DMA monomer
-
Photo-initiator and co-initiator
-
Raman spectrometer with a laser excitation source (e.g., 785 nm)
-
Light-curing unit
-
Sample holder
Experimental Protocol:
-
Sample Preparation:
-
Prepare the uncured Bis-DMA resin mixture as described for the FTIR method.
-
Place a small amount of the uncured resin on a suitable sample holder (e.g., a glass slide).
-
-
Raman Analysis (Uncured):
-
Focus the laser of the Raman spectrometer on the uncured sample.
-
Record the Raman spectrum of the uncured sample. Key peaks to observe are the aliphatic C=C stretching at approximately 1638 cm⁻¹ and the aromatic C=C stretching at around 1608 cm⁻¹.
-
-
Polymerization:
-
Cure the sample directly on the sample holder using a light-curing unit for a specified time and intensity.
-
-
Raman Analysis (Cured):
-
Record the Raman spectrum of the cured sample at the same position as the uncured measurement.
-
-
Data Analysis:
-
Calculate the degree of conversion using a similar ratio-based formula as in the FTIR method, comparing the intensity of the aliphatic C=C peak to the internal standard aromatic C=C peak before and after curing.
-
Workflow for Raman Analysis:
Caption: Workflow for in-situ monitoring of Bis-DMA polymerization using Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides a quantitative method for determining the degree of conversion by directly measuring the decrease in the signals from the vinyl protons of the methacrylate groups.
Materials and Equipment:
-
Bis-DMA monomer
-
Photo-initiator and co-initiator
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Light source for in-situ polymerization (if applicable) or method to cure sample externally.
Experimental Protocol:
-
Sample Preparation (Uncured):
-
Accurately weigh a small amount of the uncured Bis-DMA resin and dissolve it in a known volume of a suitable deuterated solvent in an NMR tube.
-
-
¹H NMR Analysis (Uncured):
-
Acquire the ¹H NMR spectrum of the uncured sample.
-
Identify the signals corresponding to the vinyl protons of the methacrylate groups, which typically appear as two distinct peaks around 5.60 ppm and 6.14 ppm.[4]
-
Identify a stable internal reference signal from the Bis-DMA molecule that does not change during polymerization, such as the aromatic protons, which appear as doublets around 6.81 ppm and 7.13 ppm.[4]
-
Integrate the areas of the vinyl proton signals and the internal reference proton signals.
-
-
Polymerization:
-
Cure the Bis-DMA resin as described in the previous methods.
-
-
Sample Preparation (Cured):
-
Dissolve a known weight of the cured polymer in a deuterated solvent. Note that complete dissolution may be challenging for highly cross-linked polymers. Swelling the polymer in the solvent may be necessary to obtain a spectrum.
-
-
¹H NMR Analysis (Cured):
-
Acquire the ¹H NMR spectrum of the cured sample.
-
Integrate the remaining vinyl proton signals (if any) and the internal reference proton signals.
-
-
Data Analysis:
-
Calculate the degree of conversion using the following formula:
-
Workflow for NMR Analysis:
Caption: Workflow for determining the degree of conversion of Bis-DMA using ¹H NMR spectroscopy.
Data Presentation
The degree of conversion of Bis-DMA is influenced by various factors, including the type and concentration of co-monomers, curing time, and light intensity. The following tables summarize quantitative data from the literature.
Table 1: Degree of Conversion of Bis-DMA in Combination with TEGDMA
| Bis-DMA:TEGDMA Ratio (wt%) | Curing Time (s) | Light Intensity (mW/cm²) | Degree of Conversion (%) | Reference |
| 70:30 | 20 | 550 | 55.3 | [5] |
| 60:40 | 20 | 550 | 58.6 | [5] |
| 50:50 | 20 | 550 | 61.3 | [5] |
| 75:25 | 40 | 600 | 57.0 | [6] |
| 50:50 | 40 | 600 | 65.0 | [6] |
Table 2: Effect of Curing Time on the Degree of Conversion of a Bis-DMA based composite
| Curing Time (s) | Light Intensity (mW/cm²) | Degree of Conversion (%) | Reference |
| 10 | 800 | 48.2 | |
| 20 | 800 | 55.4 | |
| 40 | 800 | 60.1 |
Table 3: Effect of Light Intensity on the Degree of Conversion of a Bis-DMA based composite
| Light Intensity (mW/cm²) | Curing Time (s) | Degree of Conversion (%) | Reference |
| 400 | 40 | 52.3 | [2] |
| 600 | 40 | 58.9 | [2] |
| 800 | 40 | 62.1 | [2] |
Conclusion
The protocols detailed in this application note provide a robust framework for the accurate determination of the degree of conversion of Bis-DMA. The choice of technique will depend on the specific research needs and available instrumentation. FTIR and Raman spectroscopy offer rapid and reliable methods, while NMR spectroscopy provides highly quantitative data. By carefully controlling experimental parameters and following these standardized protocols, researchers can obtain reproducible and accurate results, leading to a better understanding and optimization of Bis-DMA-based polymeric materials for a wide range of applications in drug development and material science.
References
- 1. Nuclear magnetic resonance spectra of Bis-GMA and Iso-bis-GMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. Primary cyclization in the polymerization of bis-GMA and TEGDMA: a modeling approach to understanding the cure of dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icpms.labrulez.com [icpms.labrulez.com]
Application of Bis-DMA in 3D Printing and Additive Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A dimethacrylate (Bis-DMA) is a methacrylate (B99206) monomer that holds potential for use in photopolymerizable resins for 3D printing and additive manufacturing, particularly in applications requiring high mechanical strength and thermal stability. As a member of the bisphenol A-derived methacrylate family, which includes the widely studied Bis-GMA and Bis-EMA, Bis-DMA is anticipated to share similar beneficial properties. These materials are of significant interest in fields ranging from dentistry to biomedical engineering and drug delivery due to their ability to be cured into robust, crosslinked polymer networks upon exposure to UV light.[1][2]
This document provides detailed application notes and protocols for the use of Bis-DMA and its closely related analogues in 3D printing. Given the limited direct research on Bis-DMA, data and protocols are substantially informed by the extensive literature on Bis-GMA and Bis-EMA, which serve as valuable proxies.
Key Applications
The primary applications for Bis-DMA-based resins in 3D printing are anticipated in:
-
Dental and Orthodontic Devices: Fabrication of crowns, bridges, surgical guides, and orthodontic appliances where high strength and biocompatibility are crucial.[1]
-
Biomedical Scaffolds: Creation of porous structures for tissue engineering applications, leveraging the mechanical integrity of the polymer.
-
Drug Delivery Systems: Development of customized, solid dosage forms with tailored drug release profiles, although this remains an emerging area of research.[3][4][5][6]
-
Microfluidic Devices: Prototyping and manufacturing of microfluidic chips for diagnostic and research applications.
Quantitative Data Summary
The following tables summarize key quantitative data for Bis-EMA-based resins, which are expected to be comparable to Bis-DMA formulations. These values are critical for researchers to anticipate the performance of their 3D printed objects.
Table 1: Mechanical Properties of Bis-EMA-Based 3D Printing Resins [7][8]
| Property | Value Range | Test Method |
| Flexural Strength | 60 - 90 MPa | Three-point bending test |
| Flexural Modulus | 1.7 - 2.1 GPa | Three-point bending test |
| Surface Hardness | 14.5 - 24.6 HV | Vickers hardness test |
| Tensile Strength | 3.3 - 14.5 MPa | Uniaxial tensile test |
| Compressive Strength | 15.6 - 29.1 MPa | Uniaxial compression test |
Table 2: Biocompatibility of Bis-EMA-Based 3D Printed Resins [9][10][11]
| Assay | Cell Line | Result |
| Cytotoxicity (MTT Assay) | L-929 mouse fibroblasts | Cell viability > 70% (considered non-cytotoxic) |
| Cytotoxicity (MTT Assay) | Human Gingival Fibroblasts (HGF-1) | Cell viability > 70% |
Table 3: Physical Properties of Bis-EMA-Based Resins for 3D Printing [8][12]
| Property | Value | Significance |
| Viscosity | < 1500 cP | Suitable for DLP/SLA 3D printing |
| Degree of Conversion | 30 - 60% | Influences final mechanical properties and biocompatibility |
| Water Sorption | Low (compared to Bis-GMA) | Enhanced durability in aqueous environments |
Experimental Protocols
Detailed methodologies for key experiments involving Bis-DMA-based resins are provided below.
Protocol 1: Formulation of a Bis-DMA Photopolymer Resin
This protocol outlines the preparation of a basic photopolymer resin suitable for Digital Light Processing (DLP) or Stereolithography (SLA) 3D printing.
Materials:
-
Bis-DMA monomer (or Bis-EMA as a substitute)
-
Reactive diluent (e.g., Triethylene glycol dimethacrylate - TEGDMA)[7][13]
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO, or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)[14]
-
UV blocker (optional)
-
Amber glass bottle
-
Magnetic stirrer and stir bar
-
Precision balance
Procedure:
-
Monomer Mixing: In an amber glass bottle, combine the Bis-DMA (or Bis-EMA) and the reactive diluent (e.g., 70 wt% Bis-DMA, 30 wt% TEGDMA). The diluent is crucial for reducing the high viscosity of the base monomer to a printable range (<1500 cP).[7][12]
-
Photoinitiator Addition: Add the photoinitiator to the monomer mixture (e.g., 0.5 - 2.0 wt%). The concentration will need to be optimized based on the light source of the 3D printer.
-
Homogenization: Place the bottle on a magnetic stirrer and mix in a dark environment at room temperature until the photoinitiator is completely dissolved. This may take several hours. Gentle heating (e.g., 40-50°C) can accelerate dissolution but should be done with caution to prevent premature polymerization.
-
Degassing: Once fully dissolved, let the resin sit for at least 24 hours in the dark to allow any trapped air bubbles to escape. Alternatively, a vacuum chamber can be used for rapid degassing.
-
Storage: Store the formulated resin in a sealed, amber-colored container away from light to prevent premature polymerization.
Protocol 2: 3D Printing using DLP/SLA
This protocol provides a general workflow for 3D printing with the formulated Bis-DMA resin.
Equipment:
-
DLP or SLA 3D printer (e.g., operating at 405 nm wavelength)[7]
-
3D model file (STL format)
-
Slicing software
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Printer Setup: Ensure the 3D printer's resin vat and build platform are clean and calibrated according to the manufacturer's instructions.
-
Resin Loading: Pour the formulated Bis-DMA resin into the resin vat.
-
Slicing: Import the STL file into the slicing software. Set the printing parameters, including layer height (e.g., 50-100 µm) and exposure time per layer. The optimal exposure time will need to be determined empirically through calibration prints.
-
Printing: Start the printing process. The printer will selectively cure the resin layer by layer to build the 3D object.
-
Part Removal: Once printing is complete, carefully remove the build platform and detach the printed object.
Protocol 3: Post-Processing of 3D Printed Parts
Post-processing is critical for achieving the desired mechanical properties and biocompatibility.
Materials:
-
Isopropyl alcohol (IPA) or ethanol (B145695)
-
UV curing chamber (with a wavelength matching the photoinitiator's absorption spectrum)
-
Ultrasonic bath (optional)
Procedure:
-
Washing: Immerse the printed part in a container of IPA to remove any uncured resin from the surface. An ultrasonic bath can be used for more thorough cleaning. This step should be performed for 5-10 minutes.
-
Drying: Remove the part from the IPA and allow it to air dry completely. A compressed air source can be used to speed up the process.
-
Post-Curing: Place the dried part in a UV curing chamber and expose it to UV light for a specified duration (e.g., 30-60 minutes). This step is essential to ensure complete polymerization of the resin, which maximizes mechanical strength and minimizes the leaching of unreacted monomers.[15]
-
Final Inspection: Inspect the final part for any defects.
Protocol 4: Cytotoxicity Evaluation (MTT Assay)
This protocol describes a standard method for assessing the in vitro biocompatibility of the 3D printed material.[9]
Materials:
-
3D printed and post-processed samples
-
Fibroblast cell line (e.g., L-929 or HGF-1)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Sample Preparation: Sterilize the 3D printed samples (e.g., by UV irradiation or ethanol washing followed by sterile PBS rinses).
-
Eluate Preparation: Incubate the sterilized samples in a cell culture medium (without cells) for 24-72 hours at 37°C to create an extract (eluate). The surface area to medium volume ratio should be standardized (e.g., 3 cm²/mL).
-
Cell Seeding: Seed the fibroblast cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Remove the old medium and replace it with the prepared eluates (in triplicate). Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the cells with the eluates for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A cell viability of less than 70% is generally considered indicative of cytotoxicity.[10]
Visualizations
Experimental Workflow for Resin Formulation and 3D Printing
Caption: Workflow for Bis-DMA resin formulation, 3D printing, and post-processing.
General Workflow for Material Characterization
Caption: Workflow for the characterization of 3D printed Bis-DMA parts.
Concluding Remarks
While direct data on Bis-DMA in 3D printing is still emerging, the extensive research on its analogues, Bis-GMA and Bis-EMA, provides a strong foundation for its application. The protocols and data presented here offer a comprehensive starting point for researchers and professionals in drug development to explore the potential of Bis-DMA in creating high-performance, biocompatible 3D printed materials. Further research is warranted to fully characterize the specific properties of Bis-DMA-based resins and to explore their full potential in advanced applications such as personalized drug delivery systems.
References
- 1. Three-Dimensionally-Printed Polymer and Composite Materials for Dental Applications with Focus on Orthodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iaomt.org [iaomt.org]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. researchgate.net [researchgate.net]
- 5. 3D Printing: Applications in Tissue Engineering, Medical Devices, and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijht.org.in [ijht.org.in]
- 7. Mechanical properties, accuracy, and cytotoxicity of UV-polymerized 3D printing resins composed of Bis-EMA, UDMA, and TEGDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Cytotoxic Effect of 3D-Printed Resins, Resin-based CAD/CAM blocks and Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oss.jocpd.com [oss.jocpd.com]
- 12. rdw.rowan.edu [rdw.rowan.edu]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Covalent Molecular Imprinting Using Bisphenol A Dimethacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and application of molecularly imprinted polymers (MIPs) using Bisphenol A dimethacrylate (BPADMA) as a covalent template monomer. This technique allows for the creation of robust and highly selective recognition sites for Bisphenol A (BPA) and its structural analogs, enabling applications in sensing, separation, and as artificial receptors.
Introduction to Covalent Molecular Imprinting with BPADMA
Molecular imprinting is a technique used to create template-specific recognition sites in a polymer matrix. In covalent molecular imprinting, the template molecule is covalently bound to a functional monomer prior to polymerization. This approach offers the advantage of creating more homogeneous and well-defined binding sites compared to non-covalent imprinting methods.[1]
This compound (BPADMA) serves as an ideal template monomer for the covalent imprinting of BPA. The BPA moiety is an integral part of the monomer, which, after polymerization with a crosslinker, forms a rigid polymer network. The template (BPA) is subsequently cleaved from the polymer matrix, leaving behind precisely shaped cavities with functional groups positioned for selective rebinding of BPA.[1][2]
Two primary methods for cleaving the ester bonds and removing the BPA template are hydrolysis using a base like sodium hydroxide (B78521) (NaOH) or reductive cleavage using lithium aluminum hydride (LiAlH4).[3][4] The choice of cleavage method can influence the nature of the functional groups within the binding site and, consequently, the binding characteristics of the MIP.
Applications
MIPs created using BPADMA have demonstrated significant potential in various applications:
-
Selective Sorbent for Solid-Phase Extraction (SPE): These MIPs can be used to selectively extract and concentrate BPA from complex environmental and biological samples.
-
Chemical Sensors: Integration of BPADMA-based MIPs with transducers can lead to the development of highly selective and sensitive sensors for BPA detection.
-
Artificial Receptors: The specific binding cavities can mimic biological receptors, making them useful tools in drug screening and development for compounds that may interact with estrogen receptors.[1]
Quantitative Data Summary
The following tables summarize the binding characteristics of MIPs synthesized using BPADMA and related methods.
Table 1: Binding Properties of BPADMA-based MIPs
| Parameter | Value | Conditions | Reference |
| Association Constant (Ka) | 1.72 x 10^5 M⁻¹ | Scatchard analysis | [1] |
| Maximum Adsorption Capacity (Qmax) | 106.38 mg/g | Langmuir isotherm model | [5] |
Table 2: Selectivity of BPA-MIPs Against Structural Analogs
| Competitive Compound | Selectivity Coefficient (k) | Imprinting Factor (IF) | Reference |
| 2,4-Dichlorophenol | 2.505 | - | [5] |
| Phenol | 2.440 | - | [5] |
| Diphenylamine | - | Lower binding than BPA | [6] |
| Hydroquinone | - | Lower binding than BPA | [6] |
| Diphenyl phosphate | - | Lower binding than BPA | [6] |
| Diethylstilbestrol | - | Lower binding than BPA | [6] |
| 4-Nitrophenol | 2.47 (relative selectivity) | - | [7] |
| Phenol | 2.06 (relative selectivity) | - | [7] |
Experimental Protocols
This section provides detailed protocols for the synthesis of BPADMA-based MIPs, template removal, and binding analysis.
Protocol 1: Synthesis of BPADMA Molecularly Imprinted Polymer
This protocol describes the synthesis of a BPA-imprinted polymer using BPADMA as the template monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the crosslinker, with UV-initiated polymerization.
Materials:
-
This compound (BPADMA)
-
Ethylene glycol dimethacrylate (EGDMA)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Chloroform (or a suitable porogenic solvent)
-
UV lamp (365 nm)
-
Glass polymerization tube
-
Nitrogen gas
Procedure:
-
In a glass polymerization tube, dissolve BPADMA (template monomer), EGDMA (crosslinker), and AIBN (initiator) in chloroform. A typical molar ratio of template to crosslinker can range from 1:5 to 1:20. The amount of initiator is typically 1-2 mol% of the total moles of monomers.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Seal the polymerization tube under a nitrogen atmosphere.
-
Irradiate the tube with a UV lamp at a suitable temperature (e.g., 4°C to room temperature) for a specified duration (e.g., 12-24 hours) to induce polymerization.
-
After polymerization, the resulting bulk polymer will be a rigid solid.
-
Crush the polymer into a coarse powder using a mortar and pestle.
-
Grind the coarse powder into fine particles using a ball mill or a similar apparatus.
-
Sieve the particles to obtain a uniform size fraction (e.g., 25-50 µm).
Protocol 2: Template Removal via Hydrolysis
This protocol describes the removal of the BPA template from the polymer matrix by base-catalyzed hydrolysis of the ester bonds.
Materials:
-
Synthesized BPADMA-MIP particles
-
1.0 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Soxhlet extraction apparatus (optional)
-
Shaking water bath or orbital shaker
Procedure:
-
Suspend the synthesized MIP particles in a 1.0 M NaOH solution.
-
Incubate the suspension at an elevated temperature (e.g., 60-80°C) with continuous stirring for an extended period (e.g., 48 hours) to ensure complete hydrolysis of the ester bonds.[4]
-
After hydrolysis, filter the polymer particles and wash them extensively with deionized water until the filtrate is neutral.
-
To protonate the newly formed carboxyl groups, wash the particles with a dilute HCl solution.
-
Wash the particles again with deionized water to remove excess acid, followed by a final wash with methanol to remove any remaining organic impurities.
-
Alternatively, for exhaustive removal of the template and any unreacted monomers, perform a Soxhlet extraction with a mixture of methanol and acetic acid (e.g., 9:1 v/v) followed by a methanol wash.
-
Dry the resulting MIP particles under vacuum.
Protocol 3: Binding Analysis by Batch Rebinding Assay
This protocol details a method to evaluate the binding capacity of the synthesized MIP for BPA.
Materials:
-
Synthesized and washed MIP particles
-
Non-imprinted polymer (NIP) particles (synthesized using the same procedure but without the BPADMA template)
-
BPA stock solution of known concentration
-
Binding buffer (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Accurately weigh a specific amount of MIP or NIP particles (e.g., 10 mg) into a series of vials.
-
Prepare a series of BPA solutions with varying concentrations in the binding buffer.
-
Add a fixed volume of each BPA solution to the vials containing the MIP and NIP particles.
-
Incubate the vials at a constant temperature with shaking for a predetermined time to reach equilibrium.
-
After incubation, centrifuge the vials to pellet the polymer particles.
-
Carefully collect the supernatant and measure the concentration of free (unbound) BPA using a UV-Vis spectrophotometer or HPLC at the appropriate wavelength (e.g., 278 nm).
-
Calculate the amount of BPA bound to the polymer (Qe) using the following equation: Qe = (C0 - Ce) * V / m Where:
-
Qe is the equilibrium adsorption capacity (mg/g or µmol/g)
-
C0 is the initial concentration of BPA
-
Ce is the equilibrium concentration of BPA in the supernatant
-
V is the volume of the solution
-
m is the mass of the polymer
-
-
Plot the binding isotherm (Qe vs. Ce) to determine the binding characteristics, such as the maximum binding capacity (Qmax) and the binding affinity.
Visualizations
The following diagrams illustrate the key processes involved in covalent molecular imprinting with BPADMA.
Caption: Workflow for the synthesis and application of BPADMA-based MIPs.
Caption: Mechanism of covalent molecular imprinting using BPADMA.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Sigma-Aldrich [sigmaaldrich.com]
- 3. Covalent molecular imprinting of bisphenol A using its diesters followed by the reductive cleavage with LiAlH(4). | Sigma-Aldrich [merckmillipore.com]
- 4. Synthetic polymers adsorbing bisphenol A and its analogues prepared by covalent molecular imprinting using this compound as a template molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)-Based Polymers for Advanced Drug Delivery and Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-(dimethylamino)ethyl methacrylate), commonly abbreviated as PDMAEMA, is a cationic polymer that has garnered significant attention in the biomedical field. Its unique pH-responsive behavior, characterized by the protonation of its tertiary amine groups in acidic environments, makes it an exceptionally versatile platform for the development of intelligent drug delivery systems and non-viral gene vectors. At physiological pH, PDMAEMA is partially charged, allowing for effective condensation of negatively charged genetic material such as plasmid DNA and siRNA. Upon internalization into the acidic endosomal compartments of cells, the increased protonation of the polymer, often referred to as the "proton sponge" effect, facilitates endosomal escape and the release of the therapeutic payload into the cytoplasm. This targeted intracellular delivery mechanism, coupled with its biocompatibility and tunable properties, positions PDMAEMA as a leading candidate for next-generation therapeutic applications.
These application notes provide a comprehensive overview of the synthesis of PDMAEMA-based polymers and detailed protocols for their application in drug and gene delivery.
Applications of PDMAEMA-Based Polymers
PDMAEMA-based polymers have demonstrated significant promise in a variety of biomedical applications, primarily centered around their ability to efficiently deliver therapeutic molecules to target cells.
Gene Delivery
Cationic PDMAEMA can effectively condense anionic DNA and RNA into nanoparticles, protecting the genetic material from degradation and facilitating its cellular uptake.[1] The transfection efficiency of PDMAEMA is influenced by its molecular weight, with a 60 kDa polymer identified as optimal for mediating transfection.[2] These polymers have been successfully used for the delivery of plasmid DNA to various cell lines, including plant cells.[3] To enhance biocompatibility and reduce cytotoxicity, PDMAEMA is often copolymerized with other polymers like polyethylene (B3416737) glycol (PEG).
Drug Delivery
The pH-responsive nature of PDMAEMA makes it an ideal candidate for controlled drug release.[4] In acidic tumor microenvironments, the polymer swells, triggering the release of encapsulated anticancer drugs. This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic efficacy of the drug. PDMAEMA-based nanoparticles have been shown to efficiently encapsulate hydrophobic drugs, improving their solubility and bioavailability.[5]
Key Advantages:
-
pH-Responsive: Enables targeted drug release in acidic environments such as tumors and endosomes.
-
Gene Condensation: Efficiently complexes with nucleic acids for gene delivery applications.[6]
-
Biocompatibility: Can be modified to enhance biocompatibility and reduce toxicity.[7]
-
Tunable Properties: The molecular weight and architecture of the polymer can be controlled to optimize performance for specific applications.[2]
Synthesis of PDMAEMA-Based Polymers
PDMAEMA is typically synthesized via free radical polymerization of the 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) monomer. Advanced polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are also employed to achieve polymers with well-defined molecular weights and architectures.[4][7]
Quantitative Data on PDMAEMA Synthesis and Properties
| Parameter | Value/Range | Method/Conditions | Reference |
| Monomer | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | - | [7] |
| Polymerization Technique | Reversible Addition-Fragmentation chain Transfer (RAFT) | Difunctional chain transfer agent | [7] |
| Optimal Molecular Weight for Transfection | 60 kDa | - | [2] |
| Critical Micelle Concentration (CMC) of Copolymers | 1.95–5.25 mg/L | Self-assembly of copolymers | [4] |
| Drug Loading Content (Doxorubicin) | 24% | Encapsulation in mixed micelles | [4] |
| Drug Entrapment Efficiency (Doxorubicin) | 55% | Encapsulation in mixed micelles | [4] |
| Nanoparticle Size | <100 nm | Self-assembly of copolymers | [4] |
Experimental Protocols
Protocol 1: Synthesis of Reducible PDMAEMA (rPDMAEMA) by RAFT Polymerization
This protocol describes the synthesis of a biodegradable PDMAEMA by incorporating disulfide bonds into the polymer backbone, which can be cleaved in the reducing intracellular environment.[7]
Materials:
-
2-(dimethylamino)ethyl methacrylate (DMAEMA)
-
Difunctional chain transfer agent (e.g., S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (B91453) (solvent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
-
Hexane
-
Deionized water
Procedure:
-
Synthesis of Thiol-Terminated PDMAEMA Oligomers:
-
Dissolve DMAEMA, the difunctional chain transfer agent, and AIBN in 1,4-dioxane in a reaction vessel.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove oxygen.
-
Heat the reaction mixture at a controlled temperature (e.g., 70°C) for a specified time to achieve the desired molecular weight.
-
Terminate the polymerization by cooling the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent like cold hexane.
-
Collect the precipitated polymer and dry it under vacuum.
-
-
Synthesis of Reducible PDMAEMA (rPDMAEMA):
-
Dissolve the thiol-terminated PDMAEMA oligomers in methanol.
-
Add DMSO and hexylamine to the solution.
-
Stir the reaction mixture at room temperature under an oxygen atmosphere to facilitate the oxidation of thiol groups into disulfide bonds.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting rPDMAEMA in a minimal amount of a suitable solvent (e.g., THF) and precipitate it in a non-solvent (e.g., hexane).
-
Collect the purified rPDMAEMA and dry it under vacuum.
-
Protocol 2: Preparation of PDMAEMA/DNA Polyplexes for Gene Transfection
This protocol details the formation of nanoparticles composed of PDMAEMA and plasmid DNA (pDNA) for gene delivery studies.[3]
Materials:
-
PDMAEMA solution (e.g., 1 mg/mL in sterile, nuclease-free water)
-
Plasmid DNA (pDNA) solution (e.g., 1 mg/mL in TE buffer)
-
Nuclease-free water
Procedure:
-
Complex Formation:
-
Determine the desired N/P ratio (the molar ratio of amine groups in PDMAEMA to phosphate (B84403) groups in DNA).
-
In a sterile microcentrifuge tube, dilute the required amount of PDMAEMA solution with nuclease-free water.
-
In a separate sterile microcentrifuge tube, dilute the required amount of pDNA solution with nuclease-free water.
-
Gently add the diluted PDMAEMA solution to the diluted pDNA solution while vortexing at a low speed.
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable polyplexes.
-
-
Characterization of Polyplexes (Optional):
-
The size and zeta potential of the formed polyplexes can be measured using dynamic light scattering (DLS).
-
The condensation of DNA can be confirmed by agarose (B213101) gel electrophoresis.
-
Protocol 3: In Vitro Transfection of Mammalian Cells
This protocol outlines the procedure for transfecting mammalian cells with PDMAEMA/pDNA polyplexes.[7]
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium
-
PDMAEMA/pDNA polyplexes (prepared as in Protocol 2)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Transfection:
-
On the day of transfection, remove the complete culture medium from the cells.
-
Wash the cells once with serum-free medium.
-
Add the desired amount of PDMAEMA/pDNA polyplex solution, diluted in serum-free medium, to each well.
-
Incubate the cells with the polyplexes for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.
-
Incubate the cells for an additional 24-72 hours.
-
Analyze the cells for the expression of the transgene (e.g., by fluorescence microscopy if a fluorescent reporter gene was used, or by a specific assay for the protein of interest).
-
Visualizations
Caption: Experimental workflow for the synthesis of reducible PDMAEMA and its application in gene delivery.
Caption: Cellular uptake and intracellular trafficking of PDMAEMA-based nanocarriers.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-DMA as a Crosslinking Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A dimethacrylate (Bis-DMA) is a difunctional monomer widely utilized as a crosslinking agent in the synthesis of highly crosslinked polymers. Its rigid aromatic backbone and the presence of two polymerizable methacrylate (B99206) groups at its termini contribute to the formation of robust polymer networks with desirable mechanical properties and thermal stability. These characteristics make Bis-DMA a valuable component in the formulation of dental resins, bone cements, and other biomaterials. Furthermore, its ability to form hydrogels with controlled swelling and degradation profiles has generated interest in its application for drug delivery systems.
This document provides detailed application notes and experimental protocols for the use of Bis-DMA as a crosslinking agent in polymer synthesis. It is intended to guide researchers, scientists, and drug development professionals in the successful design and execution of experiments involving this versatile monomer.
Chemical Structure and Properties
Bis-DMA is a derivative of bisphenol A, where the hydroxyl groups are esterified with methacrylic acid. While Bis-DMA is a key monomer, its close analog, bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), is more extensively studied and used, particularly in dental composites.[1] Both Bis-GMA and Bis-DMA are derived from bisphenol A (BPA).[2] Although pure BPA is not a direct component of the final polymer, trace amounts may be present as impurities from the synthesis of Bis-DMA and other derivatives.[2] It is important to note that Bis-DMA can hydrolyze to BPA in the presence of salivary esterases, a property not observed with Bis-GMA.[1]
The rigid core of Bis-DMA contributes to the high mechanical strength and thermal stability of the resulting polymers. However, its high viscosity can present challenges in handling and processing. To mitigate this, Bis-DMA is often copolymerized with a low-viscosity reactive diluent, such as triethylene glycol dimethacrylate (TEGDMA).[3] The ratio of Bis-DMA to the reactive diluent is a critical parameter that allows for the tuning of the final polymer's properties.
Applications in Polymer Synthesis
The primary application of Bis-DMA is as a crosslinking agent to form three-dimensional polymer networks. The resulting thermoset polymers exhibit a range of properties depending on the specific formulation and polymerization conditions.
Dental Resins and Composites
Bis-DMA and its analogs are foundational monomers in the formulation of dental restorative materials.[1] When combined with inorganic fillers and a suitable photoinitiator system, they form dental composites with excellent mechanical strength, wear resistance, and aesthetic properties. The degree of conversion of the methacrylate groups during polymerization is a crucial factor influencing the final properties and biocompatibility of the dental composite.[4]
Hydrogels for Drug Delivery
The ability of Bis-DMA to form crosslinked networks makes it a suitable candidate for the synthesis of hydrogels for controlled drug delivery.[5] By adjusting the crosslinking density, the swelling behavior and drug release kinetics of the hydrogel can be precisely controlled.[5] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner, which is advantageous for various biomedical applications.[5]
Experimental Protocols
The following protocols provide a general framework for the synthesis of polymers using Bis-DMA as a crosslinking agent. It is important to note that specific parameters may need to be optimized depending on the desired application and final polymer properties.
Protocol 1: Photopolymerization of a Bis-DMA/TEGDMA Resin
This protocol describes the preparation of a crosslinked polymer resin via photopolymerization, a common method for dental composites.
Materials:
-
This compound (Bis-DMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (B77051) (CQ, photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (EDMAB, co-initiator)
Procedure:
-
Resin Mixture Preparation: In a light-protected container, prepare the desired molar ratio of Bis-DMA and TEGDMA. For example, a 50/50 mol% mixture can be prepared.
-
Initiator System Addition: Add the photoinitiator system to the monomer mixture. A typical concentration is 0.2 wt% of camphorquinone and 0.8 wt% of EDMAB.[6]
-
Homogenization: Thoroughly mix the components using a magnetic stirrer or a dual asymmetric centrifuge until a homogeneous, light-yellowish liquid is obtained. Store the resin mixture in the dark to prevent premature polymerization.
-
Molding: Pour the resin mixture into a mold of the desired shape and dimensions. To prevent the formation of an oxygen-inhibited layer on the surface, cover the mold with a transparent matrix strip.
-
Photocuring: Expose the resin to a dental curing light with a wavelength in the blue region (e.g., 470 nm) for a specified duration, typically 20-60 seconds, depending on the light intensity and sample thickness.[7] Ensure the light source is held in close proximity to the sample surface.
-
Post-Curing: For applications requiring enhanced mechanical properties, a post-curing step can be performed by heating the polymer in an oven at a temperature below its glass transition temperature for several hours.
Characterization:
-
Degree of Conversion (DC): The extent of polymerization can be determined using Fourier-transform infrared spectroscopy (FTIR) by monitoring the decrease in the absorbance of the methacrylate C=C peak (typically around 1638 cm⁻¹) relative to an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹).[3]
-
Mechanical Properties: The flexural strength and modulus of the cured polymer can be measured using a three-point bending test according to ISO 4049 standards.[4]
-
Hardness: The Vickers microhardness of the polymer surface can be determined using a microhardness tester.[4]
Protocol 2: Synthesis of a Bis-DMA Crosslinked Hydrogel for Drug Loading
This protocol outlines the synthesis of a hydrogel suitable for encapsulating a model drug.
Materials:
-
This compound (Bis-DMA)
-
2-Hydroxyethyl methacrylate (HEMA, hydrophilic co-monomer)
-
Azobisisobutyronitrile (AIBN, thermal initiator)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Model drug (e.g., Methylene blue)
Procedure:
-
Monomer Solution Preparation: In a glass vial, prepare a solution containing Bis-DMA, HEMA, and AIBN in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water). The ratio of Bis-DMA to HEMA will determine the crosslinking density and swelling properties of the hydrogel. A typical initiator concentration is 0.5-1.0 mol% with respect to the total moles of monomers.
-
Drug Incorporation: Dissolve the model drug in the monomer solution.
-
Polymerization: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization. Seal the vial and place it in a water bath or oven at a temperature suitable for the thermal decomposition of AIBN (typically 60-80 °C) for a sufficient time to ensure complete polymerization (e.g., 24 hours).
-
Hydrogel Purification: After polymerization, remove the resulting hydrogel from the vial and wash it extensively with a suitable solvent (e.g., ethanol followed by deionized water) to remove any unreacted monomers, initiator, and non-encapsulated drug.
-
Swelling Studies: Immerse the purified hydrogel in PBS (pH 7.4) at 37 °C and monitor its weight change over time until equilibrium swelling is reached. The swelling ratio can be calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Drug Release Studies: Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37 °C. At predetermined time intervals, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of Bis-DMA/TEGDMA based polymers, drawing parallels from the extensively studied Bis-GMA/TEGDMA systems due to the scarcity of specific Bis-DMA data.
Table 1: Mechanical Properties of Bis-GMA/TEGDMA Copolymers
| Bis-GMA/TEGDMA Ratio (wt%/wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 70/30 | 120 ± 10 | 3.5 ± 0.3 |
| 50/50 | 135 ± 12 | 3.0 ± 0.2 |
| 30/70 | 115 ± 9 | 2.5 ± 0.2 |
Table 2: Physicochemical Properties of Bis-GMA/TEGDMA Copolymers [3]
| Bis-GMA/TEGDMA Ratio (wt%/wt%) | Degree of Conversion (%) | Volumetric Shrinkage (%) | Water Sorption (µg/mm³) |
| 70/30 | 55 ± 3 | 5.0 ± 0.4 | 25 ± 2 |
| 50/50 | 65 ± 4 | 6.5 ± 0.5 | 35 ± 3 |
| 30/70 | 75 ± 5 | 8.0 ± 0.6 | 45 ± 4 |
Visualizations
Experimental Workflow for Photopolymerization
Caption: Workflow for the photopolymerization of Bis-DMA based resins.
Logical Relationship in Hydrogel Drug Delivery
Caption: Conceptual diagram of Bis-DMA in a hydrogel drug delivery system.
References
- 1. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol A | American Dental Association [ada.org]
- 3. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the Duration and Mode of Photopolymerization Affect the Mechanical Properties of a Dental Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bisphenol A (BPA) in Bis-GMA Polymer Research
This guide provides researchers, scientists, and drug development professionals with technical support for minimizing and troubleshooting Bisphenol A (BPA) release from Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) based polymers.
Troubleshooting Guide: High BPA Release in Experiments
This section addresses common issues encountered during the experimental process that may lead to unexpectedly high levels of BPA release.
| Issue | Potential Cause | Recommended Solution |
| High Initial BPA Release (First 24 hours) | Incomplete Polymerization: The degree of monomer conversion is inversely proportional to the release of components. Insufficient light intensity, suboptimal curing time, or increased distance between the light source and the resin can lead to a lower degree of conversion.[1][2] | Optimize Curing Protocol: Ensure adherence to the manufacturer's recommended curing time; some studies suggest doubling the time can be beneficial.[3] Maintain a minimal and consistent distance between the light-curing tip and the resin surface.[1] Fast polymerization may increase initial BPA release.[1][4] |
| Oxygen-Inhibited Layer: A thin layer of uncured monomer can remain on the resin surface due to oxygen exposure during polymerization. This layer is a primary source of initial leachables. | Surface Treatment: After curing, mechanically polish or brush the surface with a mild abrasive like pumice, which can reduce BPA by up to 95%.[5][6] Alternatively, apply a layer of glycerin to the surface before the final light-curing step to prevent oxygen inhibition.[3] | |
| Monomer Impurities: The Bis-GMA monomer used may contain trace amounts of BPA as a contaminant from its synthesis process.[1][7][8] | Use High-Purity Monomers: Source Bis-GMA and other monomers from reputable suppliers who provide certificates of analysis detailing impurity levels. The amount of BPA released is directly proportional to the quantity present as an impurity. | |
| Sustained or Unexpected BPA Release Over Time | Hydrolytic Degradation of Monomers: While Bis-GMA is relatively stable due to its ether bonds, other BPA-derivatives like Bis-DMA are more susceptible to hydrolysis by salivary esterases at their ester bonds, leading to a non-negligible release of BPA.[3][9] | Monomer Selection: If possible, formulate resins using Bis-GMA, which is less prone to hydrolysis, rather than Bis-DMA.[3][9] Consider formulating with non-BPA derivative monomers like UDMA or novel synthesized monomers.[10][11][12] |
| Degradation in Solvents: The choice of extraction or storage medium can significantly impact polymer degradation and BPA leaching. Acidic conditions (e.g., lactic acid) and organic solvents (e.g., ethanol (B145695), methanol) can accelerate degradation and increase BPA release compared to artificial saliva or water.[1][13][14] | Select Appropriate Media: Use extraction media that are relevant to the intended application. For worst-case scenario testing, methanol (B129727) or ethanol are often used, but results should be interpreted accordingly.[1][4] | |
| Inconsistent or Non-Reproducible BPA Measurements | Analytical Method Sensitivity: The concentration of BPA released can be very low. The sensitivity and selectivity of the analytical method are crucial for accurate quantification.[1][11] | Use Validated High-Sensitivity Methods: Employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection of trace amounts of BPA.[11][15][16] HPLC with UV or fluorescence detection can also be used but may have higher limits of detection.[11][17] |
| Contamination: BPA is ubiquitous in laboratory environments (e.g., in polycarbonate plastics) and can contaminate samples, leading to false-positive results.[15] | Implement Contamination Control: Use glass vessels for all sample preparation and storage.[18] Run procedural blanks to monitor for background contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of BPA release from Bis-GMA dental composites?
BPA is not an intended ingredient in Bis-GMA resins. Its presence stems from two main sources:
-
Impurities: BPA can be present as a residual impurity from the industrial synthesis of BPA-derived monomers like Bis-GMA.[1][7] The amount of BPA released is directly proportional to the amount present as an impurity.
-
Degradation: Certain BPA-derived monomers, particularly Bisphenol A dimethacrylate (Bis-DMA), can undergo hydrolytic degradation from enzymes (e.g., salivary esterases) or chemical environments, breaking down and releasing BPA.[3][7][9] Bis-GMA itself is more stable against hydrolysis due to its ether bonds.[3][9]
Q2: How does the polymerization process affect BPA release?
The quality of polymerization is a critical factor.[7] A higher degree of conversion (more complete polymerization) leads to less residual monomer and lower solvent permeability, thus reducing the potential for BPA to leach out.[1][7] Factors such as curing time, light intensity, and distance of the light source from the material directly impact the degree of conversion.[1][2] For instance, fast polymerization (e.g., 5 seconds at high intensity) may result in a significantly higher initial release of BPA compared to standard polymerization protocols.[1][4]
Q3: What post-curing treatments can reduce BPA release?
Several post-curing procedures can significantly minimize BPA exposure:
-
Surface Abrasion: Rubbing the cured resin surface with a mild abrasive like pumice can remove the oxygen-inhibited layer, which is rich in unpolymerized monomers, reducing BPA release by up to 95%.[5]
-
Water Rinse/Gargle: Having a patient rinse with warm water for 30 seconds after placement can almost completely remove surface-level BPA.[5]
-
Glycerin Application: Applying a glycerin layer over the composite before the final curing cycle prevents the formation of the oxygen-inhibited layer.[3]
Q4: Are "BPA-Free" composites truly free of BPA release?
Composites marketed as "BPA-Free" are typically formulated without BPA-derived monomers like Bis-GMA. They often use alternative monomers such as urethane (B1682113) dimethacrylate (UDMA).[10][11] However, studies have shown that even some "BPA-Free" composites can release very low amounts of BPA, possibly due to impurities in other raw materials or environmental contamination.[16] Nonetheless, the amount of BPA released from these materials is significantly lower than from conventional Bis-GMA-based composites.[1][16]
Q5: How does the choice of solvent or immersion medium affect BPA leaching studies?
The immersion medium plays a significant role. Organic solvents like methanol and 75% ethanol represent a "worst-case scenario" and result in a much higher release of BPA compared to aqueous media like artificial saliva or deionized water.[1][4][14] Acidic solutions can also increase degradation and BPA release.[13] Therefore, the choice of medium should align with the research question, whether it's simulating clinical conditions or evaluating maximum potential leaching.
Quantitative Data Summary
Table 1: BPA Release from Various Dental Composites under Different Conditions
| Material Type | Composite Example | Immersion Medium | Curing Condition | BPA Release (First 24h) | Cumulative BPA Release | Reference |
| Bis-GMA Based | Filtek Ultimate (FU) | Methanol | 20s @ 1300 mW/cm² | 15.4 ± 0.8 ng/g | - | [16] |
| Bis-GMA Based | Charisma Classic (CC) | Methanol | 20s @ 1300 mW/cm² | 9.1 ± 1.1 ng/g | - | [16] |
| Bis-GMA Based | Tetric EvoFlow | Deionized Water | Standard | 7.3 ± 1.3 ng/mL | 8.7 ± 1.6 ng/mL (at 2 weeks) | [15] |
| "BPA-Free" | Admira Fusion (AF) | Methanol | 20s @ 1300 mW/cm² | 2.1 ± 1.3 ng/g | - | [16] |
| "BPA-Free" | Charisma Diamond (CD) | Methanol | 20s @ 1300 mW/cm² | 1.6 ± 0.8 ng/g | - | [16] |
| Conventional vs. Fast Cure | Conventional Composite | Methanol | 20s @ 1300 mW/cm² | Lower than fast cure | - | [1] |
| Conventional vs. Fast Cure | Conventional Composite | Methanol | 5s @ 3000 mW/cm² | Significantly higher than standard cure | Effect not significant overall | [1] |
Note: Direct comparison between studies can be challenging due to variations in analytical methods, sample dimensions, and reporting units (ng/g vs. ng/mL).
Experimental Protocols
Protocol 1: Quantification of BPA Release via HPLC-MS/MS
This protocol provides a general framework for measuring BPA leached from a cured polymer specimen.
1. Specimen Preparation:
- Prepare disc-shaped specimens (e.g., 6 mm diameter, 2 mm height) using standardized molds (e.g., Teflon or silicone).[16][19]
- Place the uncured resin composite into the mold on a transparent matrix strip.
- Cover with another matrix strip and press with a glass slide to create a flat surface.
- Polymerize the specimen using a light-curing unit (LCU). Record all parameters: LCU model, light intensity (mW/cm²), curing time (seconds), and distance from the tip to the specimen surface.
- (Optional) Perform post-curing surface treatments as required by the experiment (e.g., polishing).
- Measure the dimensions and weight of the cured specimen.
2. Leaching/Extraction:
- Place each specimen in a separate, sealed amber glass vial to prevent photodegradation and contamination.[20]
- Add a precise volume of the chosen immersion medium (e.g., 1 mL of 75% ethanol-water solution, artificial saliva, or methanol).[16][20]
- Incubate the vials at 37°C.
- At predetermined time points (e.g., 1, 4, 9, 16, 35 days), remove the entire volume of the leachate (eluate) for analysis and replace it with fresh immersion medium.[1][4]
- Store the collected leachate samples at -20°C until analysis.[20]
3. Sample Analysis (LC-MS/MS):
- Instrumentation: Use a liquid chromatography system coupled with a tandem mass spectrometer (e.g., UPLC-MS/MS).[15]
- Chromatographic Separation:
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[18]
- Flow Rate: Typically around 0.5 - 1.0 mL/min.[17]
- Injection Volume: 10-20 µL.[17]
- Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for BPA.
- Quantification:
- Prepare a calibration curve using certified BPA standards of known concentrations (e.g., 0.2 to 25 ng/mL).[11]
- Include internal standards (e.g., deuterated BPA, d16-BPA) to correct for matrix effects and variations in instrument response.
- Calculate the concentration of BPA in the samples based on the calibration curve and report the results in ng/mL of eluate or normalize to the specimen's mass (ng/g) or surface area (ng/cm²).[15][16]
Visualizations
Caption: Primary pathways for BPA release from Bis-GMA based polymers.
Caption: A logical workflow for troubleshooting sources of high BPA release.
References
- 1. Bisphenol A Release from Dental Composites and Resin-Modified Glass Ionomers under Two Polymerization Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol A Release: Survey of the Composition of Dental Composite Resins [opendentistryjournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 6. Release of bisphenol A from resin composite used to bond orthodontic lingual retainers | Pocket Dentistry [pocketdentistry.com]
- 7. Release of Bisphenol A from Dental Materials: Risks and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Effect of Inorganic Filler Content on the Properties of BPA-Free Bulk-Fill Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation and evaluation of a BisGMA-free dental composite resin based on a novel trimethacrylate monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Presence and leaching of bisphenol a (BPA) from dental materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dental Composites – a Low-Dose Source of Bisphenol A? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. library.dphen1.com [library.dphen1.com]
- 19. The Turkish Journal Of Occupational / Environmental Medicine and Safety » Submission » EVALUATION OF BPA LEVELS RELEASED FROM DIFFERENT DENTAL RESTORATIVE MATERIALS USING HPLC METHOD [dergipark.org.tr]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of Bisphenol A dimethacrylate (Bis-DMA)
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the factors that influence the hydrolysis of Bisphenol A dimethacrylate (Bis-DMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Bis-DMA) hydrolysis?
A1: Bis-DMA hydrolysis is a chemical degradation process where the ester bonds in the Bis-DMA molecule are cleaved, typically by reacting with water. This process is often catalyzed by enzymes or chemical conditions such as acidic or alkaline pH.[1][2] The primary and most significant degradation product of this reaction is Bisphenol A (BPA).[3][4]
Q2: What are the main factors affecting the hydrolysis of Bis-DMA?
A2: The hydrolysis of Bis-DMA is primarily influenced by three main factors:
-
Enzymatic Activity: Esterase enzymes, particularly those found in human saliva, can significantly accelerate the hydrolysis of Bis-DMA's ester linkages.[5][6][7]
-
pH Levels: Both acidic and alkaline (basic) environments can catalyze the hydrolysis of Bis-DMA. Extreme pH values, especially high alkalinity, lead to rapid and extensive degradation.[1][8][9]
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis, and may promote the leaching of Bis-DMA and its byproducts from polymer matrices.[10][11]
Q3: How does enzymatic hydrolysis of Bis-DMA occur?
A3: In biological systems, such as the oral cavity, enzymes called esterases recognize and break the ester bonds within the Bis-DMA molecule.[6][12] This enzymatic action is a key pathway for the conversion of Bis-DMA into BPA, especially in the context of dental resins that come into contact with saliva.[8][9] Studies have shown that Bis-DMA is rapidly converted to BPA in the presence of whole saliva.[10][13]
Q4: What is the effect of pH on Bis-DMA hydrolysis?
A4: The pH of the surrounding medium has a profound effect on Bis-DMA stability.
-
Alkaline Conditions (High pH): High pH environments cause rapid and nearly complete hydrolysis of Bis-DMA to BPA. For instance, at pH 11, an almost 100% conversion of Bis-DMA to BPA has been observed.[8][9] Hydrolytic reactions in sodium hydroxide (B78521) (a strong base) have been shown to complete within a day.[3][4]
-
Acidic Conditions (Low pH): Acidic environments also promote hydrolysis, though the reaction may proceed differently. Acid-catalyzed hydrolysis produces both BPA and an intermediate compound, bisphenol A monomethacrylate.[3][4][14] Low pH can enhance the breakdown of the polymer matrix in dental composites, accelerating degradation.[1][15]
Q5: How does Bis-DMA hydrolysis differ from that of Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA)?
A5: The difference in hydrolysis between Bis-DMA and Bis-GMA is significant and stems from their chemical structures. Bis-DMA contains ester bonds that are susceptible to hydrolysis.[3] In contrast, Bis-GMA has ether bonds that are resistant to this form of degradation under the same conditions.[3][12] Consequently, Bis-GMA-based materials are less likely to release BPA through hydrolysis.[4][12]
Troubleshooting Guide
Problem 1: My experimental results for Bis-DMA hydrolysis are inconsistent and not reproducible.
-
Possible Cause: The stability of Bis-DMA is highly sensitive to environmental conditions. Inconsistent results are often due to uncontrolled variations in pH, temperature, or enzymatic contamination between experimental runs.
-
Solution:
-
Standardize pH: Use buffered solutions to maintain a constant pH throughout the experiment. Verify the pH before and after the experiment.
-
Control Temperature: Conduct all incubations in a calibrated, temperature-controlled environment (e.g., an incubator or water bath).
-
Prevent Contamination: Use sterile equipment and solutions to avoid microbial growth, which can introduce esterase enzymes and alter pH.
-
Include Controls: Always run a negative control (e.g., Bis-DMA in pure water at neutral pH without enzymes) and a positive control (e.g., Bis-DMA in a solution of known pH or enzyme concentration) to validate your results.
-
Problem 2: I am detecting significant amounts of BPA in my stock solution of Bis-DMA before starting my experiment.
-
Possible Cause: Bis-DMA can degrade over time, especially if not stored properly. The stock solution may already contain BPA as an impurity from manufacturing or as a degradation product from storage.[8]
-
Solution:
-
Verify Purity: If possible, analyze the purity of a new batch of Bis-DMA upon receipt using a method like High-Performance Liquid Chromatography (HPLC).
-
Proper Storage: Store Bis-DMA stock solutions at low temperatures (e.g., -20°C or -70°C) to minimize degradation.[10] Prepare solutions fresh whenever possible.
-
Establish a Baseline: Before starting a time-course experiment, take a t=0 measurement to quantify the initial amount of BPA in the solution. This baseline can then be subtracted from subsequent measurements to determine the amount of BPA formed during the experiment.
-
Problem 3: The concentration of Bis-DMA in my saliva samples is decreasing much faster than expected, making analysis difficult.
-
Possible Cause: Saliva contains potent esterase enzymes that rapidly hydrolyze Bis-DMA.[8][12] If samples are not processed correctly, significant degradation can occur between collection and analysis, leading to an underestimation of Bis-DMA and an overestimation of BPA.
-
Solution:
-
Immediate Stabilization: To halt enzymatic activity, samples should be stabilized immediately after collection. Two effective methods are:
-
Acidification: Lowering the pH of the saliva sample can inhibit enzyme function and prevent the breakdown of Bis-DMA.[10]
-
Freezing: Immediately freezing the samples at very low temperatures (-70°C is recommended over -20°C) is effective at preserving the concentrations of both Bis-DMA and BPA.[10][13]
-
-
Work Quickly: Minimize the time samples spend at room or physiological temperatures before stabilization and analysis.
-
Quantitative Data on Bis-DMA Hydrolysis
The following tables summarize quantitative data from studies on Bis-DMA conversion to BPA under various conditions.
Table 1: Effect of Enzymes and Saliva on Bis-DMA Conversion to BPA
| Condition | Incubation Time | Conversion Rate to BPA | Citation |
| Porcine Liver Esterase | 24 hours | 82.5% | [8][9] |
| Pooled Human Saliva | 24 hours | 81.4% | [8][9] |
| Whole Saliva | 24 hours | 89.0% | [9] |
Table 2: Effect of pH on Bis-DMA Conversion to BPA
| Condition | Incubation Time | Conversion Rate to BPA | Citation |
| pH 11 (Alkaline) | 30 minutes | ~100% | [8][9] |
| 0.1 M Sodium Hydroxide | ~24 hours | Complete conversion | [3][4] |
| Acidic Solution | Not Specified | Partial conversion | [9] |
Experimental Protocols
Protocol 1: Analysis of Bis-DMA Stability in a Saliva Matrix
This protocol is designed to assess the rate of enzymatic hydrolysis of Bis-DMA in whole human saliva.
-
Saliva Collection: Collect unstimulated whole saliva from healthy donors with no recent dental restorations. Pool the samples and centrifuge to remove debris.
-
Sample Preparation:
-
Prepare a stock solution of Bis-DMA in a suitable solvent (e.g., methanol).
-
In a series of sterile microcentrifuge tubes, add a small volume of the Bis-DMA stock to the pooled saliva to achieve a final concentration (e.g., 200 ng/mL). Ensure the solvent volume is minimal (<1%) to avoid denaturing the enzymes.
-
Prepare control samples by adding the same amount of Bis-DMA to sterile deionized water.
-
-
Incubation: Incubate all tubes in a water bath at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), remove one tube from each group (saliva and water).
-
Reaction Quenching: Immediately stop the hydrolysis reaction by acidifying the sample (e.g., adding a small volume of phosphoric acid) and flash-freezing it at -70°C.[10]
-
Extraction: Prior to analysis, thaw the samples and perform a liquid-liquid or solid-phase extraction to isolate the analytes (Bis-DMA and BPA) from the salivary matrix.
-
Quantification: Analyze the extracted samples using HPLC or GC/MS to determine the concentrations of remaining Bis-DMA and formed BPA.[4][10]
Protocol 2: Analysis of Chemical-Induced Hydrolysis of Bis-DMA
This protocol evaluates the effect of pH on the degradation of Bis-DMA.
-
Reaction Media Preparation:
-
Sample Preparation:
-
Prepare a stock solution of Bis-DMA in methanol.
-
Add the Bis-DMA stock to each of the three reaction media to a known final concentration.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).[4][8]
-
Time Points: At various time points, take an aliquot from each solution.
-
Analysis: Directly inject the aliquot (or a diluted sample) into an HPLC system for quantification of Bis-DMA and its hydrolysis products (BPA and bisphenol A monomethacrylate).[4] Plot the concentration of each compound over time to determine the degradation kinetics.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid and base-catalyzed hydrolysis of bisphenol A-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic hydrolysis of (di)methacrylates and their polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bisphenol A in Dental Materials: A Review [jscimedcentral.com]
- 10. Stability of Bisphenol A, Triethylene-Glycol Dimethacrylate, and Bisphenol A Dimethacryate in Whole Saliva | NIST [nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Bis-GMA Resin Polymerization
Welcome to the technical support center for Bis-GMA resins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success and polymerization efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the typical degree of conversion (DC) for Bis-GMA based resins, and what factors influence it?
A1: The degree of conversion for conventional Bis-GMA-based dental composites typically ranges from 50% to 75%.[1] Several factors can influence the final DC, including the specific monomer formulation, initiator concentration, curing light intensity and wavelength, exposure time, increment thickness, and the presence of fillers or other additives.[2] For instance, combining Bis-GMA with a less viscous monomer like triethylene glycol dimethacrylate (TEGDMA) can increase monomer mobility and lead to a higher DC.[1]
Q2: How can I reduce polymerization shrinkage in my Bis-GMA resin formulation?
A2: Polymerization shrinkage is a known challenge with Bis-GMA resins. Strategies to mitigate this include:
-
Incorporate High Molecular Weight Monomers: Monomers with higher molecular weights, such as aromatic urethane (B1682113) dimethacrylate (AUDMA), can reduce polymerization shrinkage.[3]
-
Add Fillers: The inclusion of fillers, particularly nanofibers like SiO2, can create a network that resists shrinkage.[4]
-
Optimize Monomer Ratios: Reducing the concentration of low molecular weight, high-shrinkage monomers like TEGDMA can be beneficial.[5]
-
Alternative Monomers: Exploring Bis-GMA-free systems with monomers like dimer acid dimethacrylate may offer lower shrinkage.[6]
Q3: What are the primary causes of unreacted monomer elution, and how can it be minimized?
A3: Unreacted monomers can be released from the polymerized resin, which can have cytotoxic effects.[7][8] The primary cause is incomplete polymerization. To minimize elution:
-
Ensure Adequate Curing: Longer curing times and shorter distances between the light source and the resin surface can increase the polymerization rate and reduce the release of monomers like TEGDMA and UDMA.[9][10][11]
-
Optimize Light Curing Parameters: Use a light source with the appropriate wavelength (typically 450-490 nm) and intensity as recommended for your specific photoinitiator system.[9]
-
Post-Curing: Additional heat-curing protocols after initial light-curing can significantly improve the degree of conversion and reduce the amount of unreacted monomers.[8]
Q4: How does temperature affect the polymerization of Bis-GMA resins?
A4: Increasing the polymerization temperature can lead to a higher and faster degree of conversion.[2] This is because higher temperatures reduce the viscosity of the resin, which in turn increases the mobility of monomer molecules and the formation of free radicals, ultimately enhancing the polymerization process.[2] Thermal polymerization, when applicable, can result in a higher degree of conversion compared to photo-polymerization at room temperature.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Conversion / Incomplete Curing | Insufficient light exposure, incorrect wavelength, photoinitiator concentration too low, excessive increment thickness. | Increase curing time, ensure light source is close to the resin, verify the light source's spectral output matches the photoinitiator's absorption peak, optimize photoinitiator concentration, and cure in thinner layers.[2][9] |
| High Polymerization Shrinkage | High concentration of low molecular weight monomers (e.g., TEGDMA), low filler content. | Incorporate higher molecular weight monomers, increase filler loading, or consider using alternative low-shrinkage monomers.[4][5][6] |
| Poor Mechanical Properties (e.g., low flexural strength) | Low degree of conversion, poor adhesion between filler and matrix, non-uniform filler distribution. | Optimize curing parameters to maximize conversion, use silane (B1218182) coupling agents to treat fillers for better interfacial adhesion, and ensure homogeneous mixing of components.[13] |
| Significant Leaching of Unreacted Monomers | Incomplete polymerization. | Extend curing time, use a higher intensity light source, reduce the distance to the light source, and consider a post-curing heat treatment.[8][9][10][11] |
| Phase Separation or Inhomogeneity | Incompatibility of resin components, improper mixing. | Ensure all monomers and additives are miscible, and use appropriate mixing techniques (e.g., mechanical stirrer, ultrasonication) to achieve a homogeneous mixture.[14] |
Quantitative Data Summary
Table 1: Influence of Curing Method on Degree of Conversion (DC) and Polymerization Shrinkage (S) of Bis-GMA/TEGDMA Resin.
| Polymerization Method | Degree of Conversion (DC) (%) | Polymerization Shrinkage (S) (%) |
| Photopolymerization | 70 | Not specified |
| Room Temperature Polymerization | 70 | Not specified |
| Thermal Polymerization | 78 | Not specified |
| Data synthesized from a study on Bis-GMA/TEGDMA/AgNP nanocomposites.[12] |
Table 2: Effect of Surface-Modified Nanofiller Content on Mechanical Properties of Bis-GMA/TEGDMA Composites.
| Nanofiller Content (wt%) | Compression Strength Enhancement (%) | Flexural Strength Enhancement (%) | Flexural Modulus Enhancement (%) | Polymerization Shrinkage Reduction (%) |
| 5 | 23 | 7 | 80 | 37 |
| Data from a study on PAN nanofibers in Bis-GMA/TEGDMA composites.[13] |
Experimental Protocols
Protocol 1: Improving Degree of Conversion through Optimized Photopolymerization
Objective: To determine the effect of curing time and distance on the degree of conversion of a Bis-GMA/TEGDMA resin system.
Materials:
-
Bis-GMA monomer
-
TEGDMA monomer (as a reactive diluent)
-
Photoinitiator (e.g., Camphorquinone, CQ)
-
Co-initiator (e.g., DMAEMA)
-
Molds for sample preparation (e.g., 2 mm thick, 5 mm diameter)
-
Dental curing light with a known intensity and wavelength spectrum
-
FTIR spectrometer with an ATR accessory
Methodology:
-
Resin Formulation: Prepare a Bis-GMA/TEGDMA resin mixture (e.g., 60/40 wt%). Add a suitable photoinitiator system (e.g., 0.4 wt% CQ and 1 wt% DMAEMA).[14] Mix thoroughly in a dark environment to prevent premature polymerization.
-
Sample Preparation: Fill the molds with the uncured resin mixture and cover with a transparent strip to prevent an oxygen-inhibited layer.
-
Curing:
-
Degree of Conversion (DC) Measurement:
-
Immediately after curing, obtain an FTIR spectrum of the polymerized sample.
-
Obtain an FTIR spectrum of the uncured resin mixture.
-
The DC is calculated by monitoring the change in the peak height or area of the aliphatic C=C bond at approximately 1638 cm⁻¹ relative to an internal standard peak (e.g., the aromatic C=C peak at around 1608 cm⁻¹). The formula is: DC (%) = [1 - (Peak Area of C=C in polymer / Peak Area of C=C in monomer) / (Peak Area of reference in polymer / Peak Area of reference in monomer)] * 100
-
Visualizations
Caption: Workflow for optimizing photopolymerization efficiency.
Caption: Troubleshooting logic for low polymerization efficiency.
References
- 1. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting polymerization of resin-based composites: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The polymerization efficiency of a bulk-fill composite based on matrix-modification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved performance of Bis-GMA/TEGDMA dental composites by net-like structures formed from SiO2 nanofiber fillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomaterials.pl [biomaterials.pl]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. oajournals.fupress.net [oajournals.fupress.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. The effect of polymerization conditions on the amounts of unreacted monomer and bisphenol A in dental composite resins. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Improved performance of Bis-GMA dental composites reinforced with surface-modified PAN nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical and Mechanical Properties of Bis-GMA/TEGDMA Dental Composite Resins Enriched with Quaternary Ammonium Polyethylenimine Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Residual Monomer Content in Bis-GMA Composites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing residual monomer content in Bis-GMA composites.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.
Issue 1: High levels of residual Bis-GMA monomer detected in the composite.
-
Potential Cause 1: Incomplete Polymerization. The conversion of monomers to polymers may be insufficient. The degree of conversion (DC) for dental composites typically ranges from 35% to 77%.[1] Incomplete polymerization is a primary reason for the presence of unreacted monomers.[2][3]
-
Solution 1: Optimize Curing Parameters.
-
Curing Time: Increasing the curing time can enhance the degree of conversion and reduce the release of residual monomers like TEGDMA and UDMA.[2] Some studies suggest that a 40-second LED curing procedure can be more effective in reducing the amount of leached monomers compared to a standard 20-second procedure.[4]
-
Curing Distance: Minimize the distance between the light guide tip and the composite surface. Shorter curing distances lead to higher polymerization rates.[2]
-
Light Intensity: Ensure the curing light unit has an adequate and calibrated intensity. Higher light intensity can lead to a greater degree of conversion.[5]
-
-
Potential Cause 2: Monomer Composition. Bis-GMA is a high molecular weight and viscous monomer, which can hinder its own conversion.[6] Formulations with a high concentration of Bis-GMA may be more prone to higher residual monomer content.
-
Solution 2: Modify Monomer Formulation.
-
Incorporate Low-Viscosity Monomers: The addition of diluent monomers like TEGDMA can reduce the viscosity of the resin matrix, allowing for greater mobility and a higher degree of conversion.[7][8] However, be aware that TEGDMA itself can be a leachable residual monomer.[8][9]
-
Consider Bis-GMA Alternatives: Research has explored alternatives to Bis-GMA, such as UDMA or biobased monomers, which may offer a higher degree of conversion.[1][10]
-
-
Potential Cause 3: Oxygen Inhibition Layer. The presence of atmospheric oxygen during polymerization can create an unpolymerized, resin-rich surface layer.[3]
-
Solution 3: Manage the Oxygen Inhibition Layer.
-
Use of a Glycerin Gel or Mylar Strip: Applying a barrier like a glycerin gel or a Mylar strip over the composite surface before curing can prevent contact with oxygen.[3]
-
Finishing and Polishing: Post-curing finishing and polishing procedures are crucial for removing the oxygen inhibition layer, which is a source of unreacted monomers.[10][11]
-
Issue 2: Inconsistent results in residual monomer quantification.
-
Potential Cause 1: Variability in Sample Preparation. Inconsistent sample dimensions, curing protocols, or storage conditions can lead to variable monomer leaching.
-
Solution 1: Standardize Experimental Procedures.
-
Sample Dimensions: Use standardized molds to prepare samples with consistent dimensions (e.g., 5 mm diameter, 2 mm thickness).[7][12][13]
-
Curing Protocol: Strictly adhere to a defined curing time, distance, and light source for all samples within a study group.[2][4]
-
Storage Conditions: Control the storage medium, temperature, and duration.[12][14] A common extraction solution used is 75% ethanol/water.[3][12][15]
-
-
Potential Cause 2: Analytical Method Sensitivity. The chosen analytical method may not be sensitive enough to detect low levels of residual monomers, or there may be interference from other components.
-
Solution 2: Optimize the Analytical Method.
-
Method of Choice: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for quantifying residual monomers.[1][6][13][14][15][16] Gas Chromatography (GC) can also be used, but high temperatures may cause degradation of monomers like Bis-GMA.[3]
-
Calibration: Ensure proper calibration of the HPLC system with standard solutions of the monomers of interest (e.g., Bis-GMA, TEGDMA, UDMA).[11][15]
-
Frequently Asked Questions (FAQs)
Q1: Why is it important to minimize residual monomer content in Bis-GMA composites?
Residual monomers can leach from the composite material into the surrounding environment.[1][17] This is a concern for several reasons:
-
Biocompatibility: Unreacted monomers can have cytotoxic, genotoxic, and allergenic effects on cells and tissues.[1][6][7] They can diffuse through dentin and potentially irritate the dental pulp.[2][7]
-
Mechanical Properties: Incomplete polymerization can negatively impact the mechanical properties of the composite, such as wear resistance and color stability, potentially leading to a poorer prognosis for the restoration.[1][2]
Q2: What are the main types of residual monomers found in Bis-GMA composites?
Besides Bis-GMA itself, other common residual monomers include:
-
TEGDMA (Triethylene glycol dimethacrylate): A low-viscosity monomer often added to reduce the viscosity of the Bis-GMA resin matrix.[7]
-
UDMA (Urethane dimethacrylate): Another base monomer that can be used as an alternative or in conjunction with Bis-GMA.[7][10]
-
HEMA (2-hydroxyethyl methacrylate): A hydrophilic monomer often found in dental adhesives.[18]
Q3: How does the degree of conversion (DC) relate to residual monomer content?
The degree of conversion refers to the percentage of monomer double bonds that have been converted into single bonds to form the polymer network.[1] There is an inverse relationship between the DC and the amount of eluted monomer; a higher DC results in fewer residual monomers available to leach out.[10]
Q4: What is the typical timeframe for monomer leaching?
Monomer release is often highest in the initial period after polymerization. Some studies report that acute monomer release occurs within the first 24 hours.[10] However, leaching can continue for longer periods.[10][12]
Quantitative Data Summary
The following tables summarize quantitative data on residual monomer elution from various studies.
Table 1: Influence of Curing Time on Monomer Release
| Monomer | Curing Time | Curing Distance | Elution Medium | Monomer Release | Reference |
| TEGDMA | 20 s | 10 mm | Methanol | Higher | [2] |
| TEGDMA | 60 s | 10 mm | Methanol | Lower | [2] |
| UDMA | 20 s | 10 mm | Methanol | Higher | [2] |
| UDMA | 60 s | 10 mm | Methanol | Lower | [2] |
| Bis-GMA | 20 s vs 60 s | 10 mm | Methanol | No significant effect | [2] |
Table 2: Influence of Curing Distance on Monomer Release
| Monomer | Curing Distance | Curing Time | Elution Medium | Monomer Release | Reference |
| TEGDMA | 20 mm | 20 s | Methanol | Higher | [2] |
| TEGDMA | 0 mm | 20 s | Methanol | Lower | [2] |
| UDMA | 20 mm | 20 s | Methanol | Higher | [2] |
| UDMA | 0 mm | 20 s | Methanol | Lower | [2] |
| Bis-GMA | 0 mm vs 20 mm | 20 s | Methanol | No significant effect | [2] |
Experimental Protocols
Protocol 1: Quantification of Residual Monomers using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the general steps for determining the concentration of residual monomers leached from a Bis-GMA composite.
-
Sample Preparation:
-
Prepare disc-shaped composite samples of standardized dimensions (e.g., 8 mm diameter, 2 mm depth) using a mold.[15]
-
Polymerize the samples using a light-curing unit with defined parameters (light source, intensity, time, and distance).[15]
-
(Optional but recommended) Perform standardized finishing and polishing procedures to remove the oxygen inhibition layer.[11]
-
-
Elution:
-
HPLC Analysis:
-
Prepare standard solutions of the monomers of interest (Bis-GMA, TEGDMA, UDMA) at known concentrations (e.g., 1, 10, 50, 100, 250, 500 ppm) to create a calibration curve.[11][15]
-
Inject a defined volume of the eluate from the sample vials and the standard solutions into the HPLC system.[11]
-
Use a suitable mobile phase (e.g., 80% acetonitrile (B52724) and 20% water) and a UV detector set at the appropriate wavelength for the monomers being analyzed.[11]
-
Identify and quantify the monomer peaks in the chromatograms by comparing their retention times and peak areas to the calibration curve.[15]
-
Visualizations
Caption: Experimental workflow for residual monomer quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release of Monomers from Dental Composite Materials into Saliva and the Possibility of Reducing the Toxic Risk for the Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC [mdpi.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. mdpi.com [mdpi.com]
- 9. Degree of Conversion and BisGMA, TEGDMA, UDMA Elution from Flowable Bulk Fill Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Residual Monomers Eluted from Pediatric Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.info [biomedres.info]
- 13. The effect of UDMA and Bis-GMA irradiation period on residual monomers in resin packable composite | Dental Journal (Majalah Kedokteran Gigi) [e-journal.unair.ac.id]
- 14. Residual monomer leaching from chemically cured and visible light-cured orthodontic adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the amount of residual monomer released from different flowable composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biocompatibility of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Residual Monomer from Dental Adhesive: A Review of the Literature | OSR : Oral Sciences Reports [dent.cmu.ac.th]
- 19. Residual monomers (TEGDMA and Bis-GMA) of a set visible-light-cured dental composite resin when immersed in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Mechanical Properties of Bis-GMA Polymers
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the enhancement of mechanical properties in Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) based polymers.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to improve the mechanical strength of Bis-GMA polymers?
A1: The most common strategies involve the incorporation of reinforcing fillers, optimization of the monomer matrix, and ensuring a high degree of polymerization. The addition of inorganic fillers like silica (B1680970), zirconia, or various glass-ceramics is a primary method to increase properties such as compressive strength and wear resistance. Modifying the resin matrix with co-monomers that have lower viscosity than Bis-GMA can improve handling and cross-linking density. Furthermore, optimizing the photoinitiator system and curing protocol is crucial for achieving a high degree of conversion, which directly impacts the final mechanical properties.
Q2: How does the choice of filler particle size and morphology affect the final mechanical properties?
A2: Filler particle size, morphology, and distribution are critical factors.
-
Nano-sized fillers (e.g., 20-70 nm) can significantly increase surface area, leading to improved polishability and wear resistance.
-
Micro-sized fillers (e.g., 0.5-5 µm) contribute to higher filler loading, which generally increases compressive strength and modulus of elasticity.
-
A hybrid approach , combining different particle sizes, is often used to optimize packing density. This reduces the amount of organic matrix required, thereby minimizing polymerization shrinkage and enhancing overall mechanical stability. Spherical particles tend to improve flow characteristics, while irregular shapes can provide better mechanical interlocking.
Q3: What is the role of a silane (B1218182) coupling agent and what happens if it is not used correctly?
A3: A silane coupling agent, such as γ-methacryloxypropyltrimethoxysilane (γ-MPS), forms a chemical bridge between the inorganic filler surface and the organic polymer matrix. This covalent bond is essential for effective stress transfer from the weaker polymer matrix to the stronger filler particles. If the silanization process is inadequate or omitted, the filler-matrix interface will be weak. This can lead to filler debonding under stress, resulting in significantly reduced mechanical properties, increased water sorption, and accelerated material degradation.
Q4: How can polymerization shrinkage and associated stress be minimized in Bis-GMA systems?
A4: Polymerization shrinkage, which can be as high as 5-7% by volume for unfilled Bis-GMA, creates internal stresses that can lead to micro-cracking and marginal failure. Strategies to mitigate this include:
-
Increasing Filler Loading: Incorporating a high percentage of inorganic fillers reduces the volume of resin available to shrink.
-
Using High Molecular Weight Monomers: Monomers with higher molecular weight have fewer double bonds per unit volume, leading to lower volumetric shrinkage.
-
Incorporating Ring-Opening Monomers: Monomers like siloranes undergo ring-opening polymerization, which exhibits significantly lower shrinkage compared to the free-radical polymerization of methacrylates.
-
Optimizing Curing Protocols: Using a "soft-start" or pulsed curing technique can allow for stress relaxation during the initial stages of polymerization.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Flexural or Compressive Strength | 1. Incomplete polymerization (low degree of conversion).2. Poor filler-matrix adhesion.3. Presence of voids or porosity.4. Inadequate filler loading. | 1. Increase curing time or light intensity. Ensure the light source wavelength matches the photoinitiator's absorption spectrum. Check the initiator concentration.2. Verify the silanization protocol for fillers. Ensure uniform application and proper reaction conditions.3. Mix components carefully to avoid incorporating air bubbles. Consider using a centrifugal mixer or vacuum mixing.4. Increase the filler content. Consider using a bimodal or trimodal filler size distribution to improve packing density. |
| Material appears brittle or fractures easily | 1. High cross-linking density with insufficient toughening mechanisms.2. High polymerization stress leading to internal micro-cracks. | 1. Incorporate a small amount of a more flexible, high molecular weight co-monomer (e.g., UDMA, TEGDMA) to reduce stiffness.2. Implement a soft-start or pulse-curing light cycle. |
| High Water Sorption and Degradation | 1. Low degree of conversion, leaving unreacted hydrophilic monomers.2. Poor filler-matrix interface allowing water to penetrate along the interface.3. Hydrophilic nature of the monomers (e.g., Bis-GMA has hydroxyl groups). | 1. Optimize the curing process to maximize the degree of conversion.2. Ensure proper silanization of fillers.3. Consider incorporating more hydrophobic co-monomers into the resin formulation. |
| Inconsistent Results Between Batches | 1. Inconsistent mixing of components.2. Variation in curing conditions (e.g., light source distance or intensity).3. Agglomeration of filler particles. | 1. Standardize mixing procedures, including time and speed. Use calibrated weighing equipment.2. Standardize the distance and angle of the curing light. Regularly check the output of the light source with a radiometer.3. Improve filler dispersion through high-shear mixing or sonication. |
Experimental Protocols
Protocol 1: Silanization of Silica Fillers
-
Drying: Dry the silica filler particles in an oven at 120°C for 24 hours to remove adsorbed water.
-
Solvent Preparation: Prepare a 95% ethanol (B145695) / 5% water solution. Adjust the pH to 4.5-5.5 using acetic acid.
-
Silane Hydrolysis: Add the silane coupling agent (e.g., 1-4% of the filler weight) to the ethanol-water solution and stir for 1 hour to allow for hydrolysis.
-
Coating: Disperse the dried silica fillers into the silane solution. Continue stirring or sonicate the mixture for 2-4 hours to ensure uniform coating of the particles.
-
Drying and Condensation: Filter the coated particles and dry them in an oven at 60°C for 12 hours, followed by a final heat treatment at 110°C for 2 hours to complete the condensation reaction between the silane and the filler surface.
Protocol 2: Flexural Strength Testing (Three-Point Bending Test)
-
Sample Preparation: Fabricate bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by placing the uncured polymer composite into a stainless steel mold. Cover with Mylar strips and glass slides, then apply pressure to extrude excess material.
-
Curing: Cure the specimens using a dental curing light according to the manufacturer's instructions, ensuring to irradiate both the top and bottom surfaces. A common protocol is 40 seconds per side at an intensity of >600 mW/cm².
-
Post-Curing: After removal from the mold, store the specimens in distilled water at 37°C for 24 hours.
-
Testing: Use a universal testing machine for a three-point bending test. Set the support span to 20 mm and the crosshead speed to 0.5 mm/min.
-
Calculation: Calculate the flexural strength (σ) using the formula: σ = (3 * F * L) / (2 * b * h²), where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen height.
Visualizations
Caption: Workflow for preparing and testing Bis-GMA composites.
Caption: Logic diagram for troubleshooting poor mechanical properties.
Technical Support Center: Addressing Cytotoxicity of Bisphenol A Dimethacrylate (Bis-DMA) and Related Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with materials containing Bisphenol A dimethacrylate (Bis-DMA) and its widely studied analogue, Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA). The following information is primarily based on studies of Bis-GMA, a major component in resin-based composites, due to the extensive available literature. The principles of monomer leaching and induced cellular responses are broadly applicable to related dimethacrylate compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my cells showing high levels of stress or death when cultured with or near my polymerized resin material?
A1: The most common cause of cytotoxicity from resin-based materials is the leaching of unreacted monomers into the surrounding environment, such as your culture medium.[1][2] Even after polymerization, a certain percentage of monomers, primarily Bis-GMA and others like TEGDMA, can remain unreacted.[1] These leached components are known to have cytotoxic effects on various cell types.[3] The rate of polymerization and the type of monomers used can significantly impact the degree of cytotoxicity.[1]
Q2: What is the underlying molecular mechanism of cell death induced by leached monomers like Bis-GMA?
A2: Bis-GMA-induced cytotoxicity is a multi-faceted process that primarily leads to apoptosis (programmed cell death) and, at higher concentrations, necrosis (uncontrolled cell death).[4][5] Key mechanisms include:
-
Oxidative Stress: Bis-GMA induces the production of Reactive Oxygen Species (ROS), which damages cellular components.[3] This is often accompanied by a depletion of intracellular antioxidants like glutathione (B108866) (GSH).[3]
-
DNA Damage: It can cause genotoxicity through DNA strand breaks and the formation of micronuclei.[4][5]
-
Caspase Activation: The cell death program is executed via the activation of caspases. Bis-GMA has been shown to activate caspase-3, caspase-8, and caspase-9, indicating the involvement of both the intrinsic (mitochondrial) and extrinsic apoptosis pathways.[4][5][6]
-
Cell Cycle Arrest: Monomers can interfere with the normal cell cycle, with some studies showing an arrest in the G2 phase.[3]
Q3: How can I confirm that my material is the source of the observed cytotoxicity?
A3: To determine if your material is leaching cytotoxic components, you can perform a leaching study. Submerge the polymerized material in a relevant solvent (e.g., culture medium, ethanol (B145695), or saline) for a defined period (e.g., 24 hours to 14 days).[7] Then, analyze the resulting liquid (the eluate or extract) for the presence of monomers like Bis-GMA using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8] You can also treat your cells with this eluate to see if it replicates the cytotoxicity observed in your original experiment.
Q4: What practical steps can I take in my experiments to mitigate the cytotoxic effects of these materials?
A4: Several strategies can be employed to reduce unwanted cytotoxicity:
-
Ensure Complete Polymerization: Follow the manufacturer's instructions carefully regarding curing time and light source intensity to maximize the degree of monomer conversion, thereby reducing the amount available for leaching.[1][8]
-
Pre-leach the Material: Before starting your cell-based experiment, you can "wash" the polymerized material by incubating it in a solvent (like ethanol or culture medium) to remove the majority of leachable components.[2] Studies have shown that removing these components can decrease toxicity by as much as 90%.[2]
-
Use Diluted Extracts: If working with eluates, performing a dose-response experiment with serial dilutions can help identify a non-toxic concentration for your specific cell line and experimental endpoint.[7]
-
Consider "Bis-GMA-Free" Alternatives: Manufacturers have developed resin materials that exclude Bis-GMA to reduce potential hazards.[7] However, it is crucial to verify their composition, as some may still release low levels of Bis-GMA or other potentially cytotoxic monomers.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell mortality shortly after introducing the material. | Incomplete polymerization leading to a high initial release of unreacted monomers.[1] | 1. Verify the polymerization protocol (light intensity, duration).2. Increase the distance between the material and the cells if possible.3. Pre-leach the material for 24 hours before the experiment.[2] |
| Gradual decrease in cell viability over several days. | Slow, continuous leaching of cytotoxic monomers from the material matrix.[7] | 1. Analyze eluates collected at different time points (e.g., 24h, 7 days, 14 days) to understand the leaching kinetics.[7]2. Consider using a material with a more stable polymer network.[3] |
| Inconsistent results between experimental batches. | Variability in the degree of polymerization or inconsistent material preparation. | 1. Standardize the material preparation and polymerization process precisely.2. Prepare a large batch of eluate for use across multiple experiments to ensure consistency. |
| Cell morphology changes and reduced proliferation at sub-lethal concentrations. | Monomers are affecting cellular functions like the cell cycle and signaling pathways without causing immediate death.[3] | 1. Assess for specific markers of cell stress, such as ROS production or DNA damage.[3][5]2. Perform cell cycle analysis using flow cytometry.[3] |
Quantitative Data Summary
The cytotoxic potential of resin monomers is often expressed as the TC50 (Toxic Concentration 50%), the concentration that causes 50% cell death. The cytotoxicity ranking of common monomers is generally found to be: BisGMA > UDMA > TEGDMA > HEMA.[3][9]
| Monomer | Cell Line | Parameter | Result | Reference |
| Bis-GMA | Human Pulp Fibroblasts (HPFs) | Cytotoxicity | >0.075 mM | [3] |
| Bis-GMA | Pulp Cells | Metabolism Reduction | 0.1 mM caused 50% reduction | [4] |
| TEGDMA | Human Gingival/Pulp Fibroblasts (HGFs/HPFs) | Apoptosis | 5 and 7.5 mM | [3] |
| TEGDMA | Human Monocytes (THP-1) | Cytotoxicity (TC50) | 4000 µM (4 mM) | [9] |
| HEMA | Human Pulp Fibroblasts (HPFs) | Cell Cycle Arrest | Dose-dependent | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol assesses cell metabolic activity as an indicator of viability.
-
Material Preparation: Prepare and polymerize your resin material into discs of a standardized size.
-
Eluate Preparation: Immerse the discs in a cell culture medium at a standardized surface area-to-volume ratio (e.g., 3 cm²/mL) for a specified duration (e.g., 24 hours or 7 days) at 37°C.[7] Collect and sterilize the eluate using a 0.22 µm filter.
-
Cell Seeding: Seed cells (e.g., human gingival fibroblasts, 3T3 fibroblasts) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and replace it with the prepared eluate (or dilutions thereof). Include a negative control (fresh medium) and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO or isopropanol (B130326) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation and Treatment: Seed cells in a 6-well plate and treat with the material eluate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each well.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1X Annexin V Binding Buffer.
-
Antibody Incubation: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of a BIS-GMA dental composite before and after leaching in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of DNA damage and caspase activation in cytotoxicity and genotoxicity of macrophages induced by bisphenol-A-glycidyldimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BisGMA-induced cytotoxicity and genotoxicity in macrophages are attenuated by wogonin via reduction of intrinsic caspase pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and Genotoxic Effects of Composite Resins on Cultured Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 9. researchgate.net [researchgate.net]
Reducing polymerization shrinkage stress in Bis-DMA composites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-DMA (Bisphenol A dimethacrylate) and related composites. The focus is on mitigating polymerization shrinkage stress, a critical factor influencing the mechanical integrity and longevity of these materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with Bis-DMA composites.
Issue 1: Excessive Volumetric Shrinkage and High Internal Stress
-
Question: My composite samples are exhibiting significant warping, micro-fractures, or delamination from the substrate after curing. How can I reduce the high polymerization shrinkage stress?
-
Answer: High polymerization shrinkage stress is an inherent challenge with dimethacrylate-based composites, which can shrink between 2% and 6% by volume.[1] This stress can lead to restoration failure, post-operative sensitivity, and microleakage.[2][3] The issue typically stems from the formulation of the resin matrix, the curing protocol, or the application technique.
Potential Causes and Solutions:
-
High Concentration of Low Molecular Weight Monomers: Monomers like TEGDMA (triethylene glycol dimethacrylate), often used as diluents to reduce the viscosity of Bis-GMA, can contribute to higher shrinkage.[4]
-
Solution: Modify the resin matrix by incorporating high molecular weight monomers or alternative monomer systems.[5] Thiol-ene based systems, for example, have been shown to dramatically reduce shrinkage stress.[6] The introduction of certain urethane (B1682113) dimethacrylate monomers has also been shown to result in lower polymerization shrinkage compared to conventional Bis-GMA and UDMA formulations.[7]
-
-
Rapid Polymerization Rate: A fast curing process does not allow enough time for the material to flow and relax before reaching the gel point, leading to the build-up of internal stress.[5]
-
Solution 1: Implement a "Soft-Start" or "Ramped" Curing Protocol. Begin curing with a lower light intensity and gradually increase it.[8][9] This prolongs the pre-gel phase, allowing for stress relaxation.[9] A suitable technique involves curing for 10 seconds at a 1-cm distance, waiting 10 seconds, and then curing for 20 seconds in direct contact with the surface.[8]
-
Solution 2: Utilize Pulse-Delay Curing. This method employs light pulses with dark intervals in between to slow the overall reaction rate and allow for stress relief.[9]
-
-
Bulk Application of Composite: Curing a large volume of composite at once increases the overall shrinkage and stress, particularly in cavities with a high configuration factor (C-factor).[9][10]
-
Issue 2: Inconsistent or Incomplete Curing
-
Question: My composite samples have a soft, under-polymerized surface layer or show inconsistent hardness throughout their depth. What could be causing this?
-
Answer: Incomplete polymerization can compromise the mechanical properties of the composite, leading to wear, degradation, and the leaching of unreacted monomers.[11][12][13] The degree of conversion of monomers into polymers is critical for the material's success.[1]
Potential Causes and Solutions:
-
Insufficient Light Energy: The light from the curing unit may not be penetrating deeply enough into the material to adequately activate the photoinitiators.[12]
-
Solution 1: Verify Curing Light and Time. Ensure your curing light's intensity is optimal for the specific composite and its photoinitiator system.[2] Increase the polymerization time for deeper restorations; for some nano-hybrid composites, increasing curing time from 20 to 60 seconds significantly increases the depth of cure.[12]
-
Solution 2: Select an Appropriate Photoinitiator. For thicker samples, consider using a photoinitiator system, such as one based on Germanium, that can improve the depth of cure.[9]
-
-
Oxygen Inhibition: The presence of oxygen at the surface can inhibit the polymerization of the top layer of resin, leaving it uncured.[11]
-
Solution: After the final curing cycle, consider applying a layer of glycerin gel to the surface and curing through it. The glycerin acts as an oxygen barrier, allowing for a more complete cure of the surface layer.
-
-
High Viscosity of Resin Matrix: A very stiff and viscous resin, like pure Bis-GMA, can negatively affect the degree of conversion because of reduced molecular mobility.[1][10]
-
Solution: While it can increase shrinkage, the addition of a low-viscosity monomer like TEGDMA is often necessary to achieve a workable consistency and improve the degree of conversion.[4] Finding the optimal balance in the monomer composition is key.
-
-
Issue 3: Poor Mechanical Properties (e.g., Low Flexural Strength, Low Hardness)
-
Question: The mechanical properties of my experimental composite are below the expected values, even when curing seems complete. How can I improve them?
-
Answer: The final mechanical strength of a composite is dependent on several factors, including the degree of conversion, the filler content, and the integrity of the filler-matrix interface.[8][14]
Potential Causes and Solutions:
-
Low Filler Content: The inorganic filler phase is crucial for reinforcing the polymer matrix and improving mechanical properties like hardness and compressive strength.[1][14]
-
Solution: Optimize Filler Loading. Increasing the weight percentage of inorganic fillers generally enhances mechanical properties.[14] However, there is an optimal range; overloading can make the composite difficult to handle and may not proportionally increase strength. Experiment with different filler fractions (e.g., 40%, 50%, 60% by weight) to find the best performance for your system.[15]
-
-
Poor Filler-Matrix Adhesion: If the silane (B1218182) coupling agent used to treat the filler surface is not properly bonded to both the filler and the resin matrix, stress cannot be effectively transferred, leading to weaker material.
-
Solution: Verify Silanization Process. Ensure that the filler particles are properly treated with a suitable silane coupling agent, such as γ-methacryloxy propyl trimethoxy silane (γ-MPS), to ensure a strong covalent bond with the resin matrix.[14]
-
-
Low Degree of Conversion: As mentioned previously, an insufficient degree of monomer conversion will result in inferior mechanical properties.[8]
-
Data Presentation: Strategies to Reduce Polymerization Shrinkage
The following table summarizes quantitative data on various strategies employed to reduce volumetric shrinkage in dimethacrylate-based composites.
| Strategy | Base Resin System | Modification | Volumetric Shrinkage Reduction | Source |
| Alternative Monomer | Bis-GMA/TEGDMA | Addition of 10-40 wt% HMDI-6SH/TTT thiol-ene resin system | From 8.52% down to 4.92% | [6] |
| Reactive Nanogel | TEGDMA | Addition of 40 wt% reactive nanogel | 37% reduction in shrinkage | [16] |
| Reactive Nanogel | Bis-EMA/UDMA/TEGDMA | Addition of 40 wt% reactive nanogel | From 6.69% down to 4.28% (a 36% reduction) | [16] |
| Filler Content | Bis-GMA/TEGDMA | Increasing inorganic filler loading | There is a direct relationship between increased filler loading and reduced polymerization shrinkage.[5] | [5] |
| Alternative Monomer | TEGDMA replaced | Introduction of BPhADAC monomer | From 5.37% down to 4.48% | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments related to evaluating and optimizing Bis-DMA composites.
Protocol 1: Evaluating the Effect of a "Soft-Start" Curing Protocol
-
Material Preparation: Prepare two identical, standardized samples of your Bis-DMA-based resin composite. Place them in molds of consistent dimensions.
-
Control Sample Curing: Cure the first sample using a standard high-intensity light source (e.g., >1000 mW/cm²) for the manufacturer's recommended time (e.g., 20 seconds).
-
Experimental Sample Curing: Cure the second sample using a "soft-start" protocol.
-
Analysis:
-
Volumetric Shrinkage: Measure the volumetric shrinkage of both samples using a gas pycnometer or the bonded-disk method.
-
Internal Stress Assessment: Assess polymerization shrinkage stress using photoelasticity or by measuring cuspal deflection in a standardized tooth cavity model.
-
Degree of Conversion: Compare the degree of conversion for both samples using Fourier-transform infrared spectroscopy (FTIR) to ensure the soft-start protocol achieves adequate polymerization.[9]
-
Protocol 2: Evaluating the Effect of Filler Concentration on Mechanical Properties
-
Formulation: Prepare a series of Bis-DMA-based resin formulations with varying weight percentages of an inert, silanized filler (e.g., silica (B1680970) nanoparticles), for example, 20%, 30%, 40%, and 50% by weight.[14] Ensure the filler is well-dispersed using a planetary mixer or similar equipment.
-
Sample Preparation: Create standardized specimens for each formulation according to the requirements of the mechanical tests (e.g., rectangular bars for flexural strength, cylindrical pucks for hardness).
-
Curing: Cure all samples under identical, optimal conditions (light intensity, time, and temperature) to ensure consistency.
-
Analysis:
-
Flexural Strength: Evaluate the flexural strength and modulus using a standard three-point bending test.[14]
-
Hardness: Perform a Vickers or Knoop microhardness test on the top and bottom surfaces of the samples to assess hardness and depth of cure.[14]
-
Fracture Toughness: Measure fracture toughness using single-edge notched bend (SENB) specimens.[14]
-
Microscopy: Examine the fracture surfaces using a scanning electron microscope (SEM) to analyze the filler dispersion and the nature of the fracture.[14]
-
Frequently Asked Questions (FAQs)
-
Q1: What is polymerization shrinkage stress and why is it a problem?
-
A1: Polymerization shrinkage is the volumetric reduction that occurs when liquid monomers convert into a solid polymer.[2] When this shrinkage is constrained by bonding to a substrate (like a tooth cavity), it generates internal forces known as polymerization shrinkage stress.[8] This stress can lead to a variety of clinical problems, including the formation of gaps at the restoration margin, microleakage, secondary caries, and post-operative sensitivity.[2][3]
-
-
Q2: How does the C-Factor (Configuration Factor) affect shrinkage stress?
-
A2: The C-factor is the ratio of the bonded surface area of a restoration to the un-bonded or free surface area. A higher C-factor (e.g., a deep, narrow cavity) means there is less free surface area for the composite to flow and relieve stress, resulting in higher overall shrinkage stress development.[3][10]
-
-
Q3: What are the main components of a typical dental composite resin matrix?
-
A3: The organic matrix of most dental composites is based on dimethacrylate monomers.[1] The most common are Bis-GMA (Bisphenol A-glycidyl dimethacrylate), a high molecular weight monomer that provides stiffness but is very viscous; TEGDMA (triethylene glycol dimethacrylate), a low-viscosity diluent monomer; and UDMA (urethane dimethacrylate), which can be used alone or in combination with the others.[1]
-
-
Q4: Does increasing the degree of conversion always reduce clinical problems?
-
A4: Not necessarily. There is a direct relationship between the degree of conversion and shrinkage; a higher conversion leads to greater shrinkage.[8] While a low degree of conversion can compromise mechanical properties, small increases in conversion can produce substantial increases in stress.[8] Therefore, the goal is to achieve a high enough degree of conversion for optimal mechanical properties without generating excessive shrinkage stress.
-
-
Q5: Can pre-heating the composite material help reduce shrinkage stress?
-
A5: Pre-heating resin composites has been proposed as a method to reduce their viscosity, which can improve adaptation to cavity walls and potentially lower shrinkage stress by allowing for more flow before polymerization.[10] However, the effectiveness of this technique is still debated, and care must be taken not to overheat the material, which could affect the polymerization process.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in managing polymerization shrinkage stress.
Caption: Troubleshooting workflow for high polymerization shrinkage stress.
Caption: Experimental workflow for evaluating a new composite formulation.
Caption: Key factors influencing polymerization shrinkage stress.
References
- 1. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 2. addent.com [addent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Enhancing Toughness and Reducing Volumetric Shrinkage for Bis-GMA/TEGDMA Resin Systems by Using Hyperbranched Thiol Oligomer HMDI-6SH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 8. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. Shrinkage Stresses Generated during Resin-Composite Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisphenol A | American Dental Association [ada.org]
- 12. shop.thieme.in [shop.thieme.in]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Investigation of mechanical properties of experimental Bis-GMA/TEGDMA dental composite resins containing various mass fractions of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Control of polymerization shrinkage and stress in nanogel-modified monomer and composite materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Color Stability of Bisphenol A Dimethacrylate (Bis-GMA) Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol A dimethacrylate (Bis-GMA) based resins. The following information addresses common issues related to color stability and offers insights into best practices for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of discoloration in Bis-GMA resins?
A1: Discoloration in Bis-GMA resins can stem from both internal (intrinsic) and external (extrinsic) factors.
-
Intrinsic Factors: These are chemical changes within the resin material itself. A primary cause is the oxidation of unreacted monomers and photoinitiator components that are not fully consumed during the polymerization process.[1] The chemical structure of the resin matrix, including the presence of specific monomers and initiators, plays a significant role in the material's inherent color stability.[2][3] For instance, the traditional camphorquinone (B77051) (CQ)/amine photoinitiator system can lead to yellowing over time due to the oxidation of the amine co-initiator.[3][4] Hydrolysis of the silane (B1218182) coupling agent between the filler particles and the polymer matrix can also contribute to internal discoloration.[1]
-
Extrinsic Factors: This type of discoloration is due to the absorption or adsorption of external colorants onto the resin surface.[2] Common sources include pigments from food and beverages like coffee, tea, and red wine.[5][6][7] The accumulation of bacterial plaque can also lead to surface staining.[8] Surface roughness is a critical factor, as a poorly polished surface can harbor more stains.[9][10]
Q2: My Bis-GMA resin samples are showing significant yellowing after curing. How can I minimize this?
A2: Yellowing immediately after curing is often linked to the photoinitiator system used.
-
Photoinitiator Choice: Camphorquinone (CQ), a commonly used photoinitiator, is inherently yellow and can impart this color to the resin, especially if used in high concentrations.[3] Consider using alternative photoinitiators like Lucirin TPO (2,4,6-trimethylbenzoyldiphenylphosphine oxide), which has been shown to improve color stability compared to CQ-containing resins.[4][11]
-
Amine Co-initiator: In chemically cured systems, the type and concentration of the amine accelerator can influence discoloration.[12][13] Resins containing DEBA (dihydroxyethyl-p-toluidine) have demonstrated better color stability than those with equimolar concentrations of DEPT (dihydroxyethyl-p-toluidine).[12][13] The ratio of the amine to the peroxide initiator (like benzoyl peroxide - BPO) is also crucial; a higher DEPT/BPO ratio is correlated with increased color change.[12][13]
-
Degree of Conversion: Incomplete polymerization can leave unreacted monomers and photoinitiator components that are prone to oxidation and discoloration.[6][14] Ensure optimal curing by using a light source with the appropriate wavelength and intensity for your specific photoinitiator system and by following the recommended curing time.[9]
Q3: How does the composition of the resin matrix affect its color stability?
A3: The monomers that constitute the resin matrix have a significant impact on color stability, primarily related to their hydrophilicity and water sorption characteristics.
-
Monomer Type: Bis-GMA itself is a relatively hydrophobic monomer.[2] However, it is often mixed with other, more hydrophilic monomers like triethylene glycol dimethacrylate (TEGDMA) to reduce viscosity.[2][6] A higher proportion of TEGDMA can lead to increased water absorption, which facilitates the penetration of stains into the resin matrix.[2][6]
-
Alternative Monomers: Urethane dimethacrylate (UDMA) is a more hydrophobic monomer and has been shown to be more resistant to staining compared to Bis-GMA.[2][6] Formulations that are "Bis-GMA free" and utilize monomers like UDMA may exhibit enhanced color stability.[4] Resins that do not contain TEGDMA have also been found to be more color stable.[10]
Q4: Can the type and amount of filler particles influence the color stability of my resin?
A4: Yes, the inorganic filler particles play a role in the overall color stability of the composite resin.
-
Filler Loading: A higher filler content generally leads to better color stability.[10] This is because a greater volume of filler particles reduces the relative volume of the resin matrix, which is the primary site for water absorption and subsequent staining.[6]
-
Filler Type and Silanization: The type of filler and the quality of the bond between the filler and the resin matrix are important. Using unsilanized filler particles can significantly increase discoloration.[15][16] Silanization creates a strong covalent bond between the inorganic filler and the organic resin matrix, reducing water penetration at this interface.[1]
Q5: What are the best practices for preparing Bis-GMA resin samples to maximize color stability?
A5: Proper preparation and handling are crucial for achieving optimal color stability.
-
Achieve a High Degree of Conversion: Ensure complete polymerization by using the correct curing light and exposure time for your specific resin system. Insufficient curing leaves residual monomers that can lead to discoloration.[14]
-
Finishing and Polishing: A smooth, well-polished surface is significantly more resistant to extrinsic staining.[9][10] Rough surfaces provide retention sites for plaque and pigments.[9] Using a multi-step polishing system can result in better color stability compared to a two-step system.[7] The use of a diamond polishing paste after polishing discs can also significantly decrease staining.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the color stability of dental resins, providing insights into the effects of different materials and aging conditions. The color difference is typically measured using the CIE Lab* color space, where ΔE* represents the total color difference. A higher ΔE* value indicates a greater color change. A common threshold for clinically perceptible color change is ΔE* > 3.3.[17]
Table 1: Effect of Accelerated Aging on Color Stability of Different Resin Cements
| Resin Cement | Mean ΔE* (Standard Deviation) after Accelerated Aging |
| RelyX (RX) | 14.94 (2.02) |
| Panavia Cement (PC) | 14.51 (4.02) |
| SeT (SO) | 12.08 (4.53) |
| Duo-Link (DC) | 16.31 (0.00) |
| Panavia (PA) | 10.9 (3.38) |
| Parapaste (PF) | 7.24 (0.00) |
| Data from a study involving accelerated aging to simulate clinical conditions.[8] |
Table 2: Color Stability of Commercial Resin Composites After Accelerated Aging
| Composite Material | Mean ΔEab (Color Change) | Clinical Acceptability (ΔEab > 3.3) |
| Omnichroma | Lowest overall color change | Clinically Acceptable |
| Venus Pearl | Lowest overall color change | Clinically Acceptable |
| GC Kalore | Significant color change | Clinically Unacceptable |
| Harmonize | Significant color change | Clinically Unacceptable |
| Data from a study comparing potentially color-adjusting commercial resin-based composites after 300 hours of accelerated aging.[17] |
Table 3: Influence of Photoinitiator and Resin Matrix on Color Stability (ΔE) after Immersion in Staining Solutions*
| Resin Matrix | Photoinitiator | Staining Solution | Mean ΔE* |
| Bis-GMA based | Camphorquinone (CQ) | Black Tea | Higher Staining |
| FIT-based (Urethane) | Camphorquinone (CQ) | Black Tea | Greatest Staining |
| Bis-GMA based | Lucirin TPO | Black Tea | Lower Staining |
| FIT-based (Urethane) | Lucirin TPO | Black Tea | Higher Staining |
| Qualitative summary indicating that TPO-containing resins showed better color stability than CQ-containing resins, and initially whiter FIT-based resins showed greater staining than Bis-GMA-based resins.[4][11] |
Experimental Protocols
Protocol 1: Accelerated Aging for Color Stability Testing
This protocol is designed to simulate the long-term effects of clinical conditions on the color stability of resin-based materials.
-
Specimen Preparation:
-
Fabricate disc-shaped specimens of the Bis-GMA resin (e.g., 10 mm in diameter and 2.5 mm thick).[17]
-
Ensure complete polymerization according to the manufacturer's instructions.
-
Perform finishing and polishing procedures as required for the experiment.
-
-
Baseline Color Measurement:
-
Accelerated Aging Process:
-
Place the specimens in an accelerated aging chamber (e.g., Q-sun Xenon Test Chamber).[17]
-
Subject the samples to cycles of UV light, controlled temperature, and humidity. A typical cycle might be 102 minutes of light at 63°C followed by 18 minutes of light and water spray.[17]
-
Continue the aging process for a specified duration, for example, 300 hours, which can be correlated to approximately one year of clinical service.[8][17]
-
-
Final Color Measurement:
-
After the aging period, repeat the color measurement using the same spectrophotometer and methodology as in the baseline measurement.
-
-
Data Analysis:
-
Calculate the total color difference (ΔE) for each specimen using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/²
-
Statistically analyze the results to compare the color stability of different materials or conditions.
-
Protocol 2: Staining Susceptibility Testing by Immersion
This protocol evaluates the resistance of Bis-GMA resins to extrinsic staining from common beverages.
-
Specimen Preparation:
-
Prepare disc-shaped resin specimens as described in Protocol 1.
-
-
Baseline Color Measurement:
-
Record the initial CIE Lab* values for all specimens.
-
-
Immersion in Staining Solutions:
-
Post-Immersion Color Measurement:
-
After the immersion period, gently rinse the specimens with distilled water and blot them dry.
-
Measure the final CIE Lab* color coordinates.
-
-
Data Analysis:
-
Calculate the ΔE* for each specimen to quantify the extent of discoloration caused by each staining agent.
-
Compare the staining susceptibility of different resin formulations.
-
Visualizations
Caption: Workflow for assessing the color stability of Bis-GMA resins.
Caption: Key factors influencing the color stability of Bis-GMA resins.
References
- 1. turkarchotolaryngol.net [turkarchotolaryngol.net]
- 2. web.mda.org.my [web.mda.org.my]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of resin and photoinitiator on color, translucency and color stability of conventional and low-shrinkage model composites | Pocket Dentistry [pocketdentistry.com]
- 5. Color Stability of Dental Composites Under Accelerated Aging in Staining Solutions | Odovtos - International Journal of Dental Sciences [revistas.ucr.ac.cr]
- 6. Color stability of esthetic restorative materials: a spectrophotometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Polishing Systems on Color Stability of Dental Composite Resins: An In Vitro Study - Journal of Research in Dental and Maxillofacial Sciences [jrdms.dentaliau.ac.ir]
- 8. Accelerated artificial aging and color stability in resin-based cements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of different curing methods on the color stability of composite resins [rde.ac]
- 10. EFFECTS OF POLISHING PROCEDURES ON COLOR STABILITY OF COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of resin and photoinitiator on color, translucency and color stability of conventional and low-shrinkage model composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicaljournalssweden.se [medicaljournalssweden.se]
- 13. Factors Affecting the Color Stability of Restorative Resins | Acta Odontologica Scandinavica [medicaljournalssweden.se]
- 14. Effect of surface sealants on color stability of different resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of filler type and polishing on the discoloration of composite resin artificial teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Accelerated Aging Effects on Color Stability of Potentially Color Adjusting Resin-based Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring the Color Stability of Dental Composite Resin with Spectral Technology - HunterLab Horizons Blog | HunterLab [hunterlab.com]
Technical Support Center: Troubleshooting Poor Adhesion of Bis-DMA Based Dental Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with the adhesion of Bisphenol A-dimethacrylate (Bis-DMA) based dental materials.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues encountered during experiments, helping you identify and resolve common problems that lead to poor adhesion.
Question 1: What are the most common causes of immediate bond failure upon application?
Answer: Immediate bond failure is often multifactorial. The most common culprits include:
-
Contamination: The bonding surface is highly susceptible to contamination from saliva, blood, or even water, which can significantly reduce bond strength.[1] Any contamination can impair the proper bonding of the resin to the tooth surface.
-
Inadequate Etching: Incorrect application time or insufficient rinsing of the etchant can lead to a poorly prepared surface for bonding.
-
Improper Adhesive Application: Applying too thick or too thin a layer of adhesive can compromise the bond.[2] It's crucial to follow the manufacturer's instructions for adhesive application to ensure an even and adequate layer.[3]
-
Insufficient Curing: The light-curing unit may not be delivering adequate energy due to a weak bulb, incorrect positioning, or an inappropriate curing time for the specific material and shade.
Question 2: My bonded specimen shows excellent initial adhesion but fails after a short period of storage or thermal cycling. What could be the reason?
Answer: Delayed bond failure often points to issues related to the long-term stability of the adhesive interface. Potential causes include:
-
Hydrolytic Degradation: Bis-DMA based materials can be susceptible to water sorption, leading to the degradation of the resin matrix and the hybrid layer over time. This is a significant concern for the longevity of the bond.
-
Incomplete Polymerization: Insufficient light curing can leave residual monomers that act as plasticizers, weakening the polymer network and making it more prone to degradation.[1] The degree of conversion of monomers to polymers is a critical factor for the mechanical properties of the resin.
-
Material Degradation: The Bis-DMA monomer itself can degrade under certain conditions, which can compromise the integrity of the bond. Salivary enzymes may contribute to the breakdown of some resin monomers.
Question 3: I am experiencing inconsistent bond strength values across my samples. How can I improve the reproducibility of my experiments?
Answer: Inconsistent results are a common challenge in adhesion testing. To improve reproducibility, consider the following:
-
Standardized Substrate Preparation: Ensure that the enamel and dentin surfaces are prepared consistently across all samples. This includes using the same grit of silicon carbide paper for grinding and standardizing the smear layer.
-
Controlled Environment: Perform bonding procedures in a controlled environment with consistent temperature and humidity.
-
Operator a Technique: The application of etchant, primer, and adhesive can be technique-sensitive. Ensure all operators are following the exact same protocol.
-
Curing Light Calibration: Regularly check the output of your light-curing unit to ensure it delivers a consistent and adequate amount of energy.
-
Specimen Storage: Store all specimens in the same conditions (e.g., distilled water at 37°C) for the same duration before testing.
Frequently Asked Questions (FAQs)
Q1: What is the role of the smear layer in adhesion?
A1: The smear layer is a thin layer of debris produced on the tooth surface during cavity preparation. In "etch-and-rinse" adhesive systems, this layer is removed by acid etching to allow the adhesive to penetrate the underlying tooth structure. In "self-etch" systems, the acidic monomers of the adhesive modify and incorporate the smear layer into the hybrid layer. For optimal bonding, the management of the smear layer according to the chosen adhesive system is critical.
Q2: How does the chemical composition of the adhesive affect bond strength?
A2: The chemical composition of the adhesive is crucial for its bonding efficacy. Bis-DMA, a dimethacrylate monomer, forms a cross-linked polymer network upon curing, providing mechanical strength. Adhesives also contain other components like solvents (e.g., acetone, ethanol) to improve wetting and penetration, and functional monomers that can chemically bond to the tooth structure. The balance of these components determines the adhesive's properties.
Q3: Can surface treatment of the substrate improve adhesion?
A3: Yes, surface treatments can significantly enhance bond strength. For enamel and dentin, acid etching is a common and effective surface treatment that increases surface roughness and energy, promoting micromechanical interlocking. For other substrates like metals or ceramics, treatments like sandblasting or silanization can improve adhesion.[4][5]
Q4: What is the importance of the hybrid layer?
A4: The hybrid layer is an interlocking layer of adhesive resin and collagen fibrils formed within the demineralized dentin. It is a critical component for achieving a durable bond to dentin, as it provides a strong micromechanical connection between the adhesive and the tooth. The quality and integrity of the hybrid layer are paramount for the long-term success of the restoration.
Data Presentation
The following tables summarize quantitative data on the shear bond strength (SBS) of Bis-GMA based dental materials under various conditions. Bis-GMA is a structurally similar and commonly studied monomer to Bis-DMA, and the data provides relevant insights into the performance of this class of materials.
Table 1: Shear Bond Strength (SBS) of a Bis-GMA based adhesive (OptiBond FL) to Enamel with and without Rubber Dam Isolation.
| Group | Mean SBS (MPa) | Standard Deviation (MPa) |
| OptiBond FL with rubber dam | 35.4 | 5.8 |
| OptiBond FL without rubber dam | 25.1 | 6.3 |
(Data adapted from a study on the effect of rubber dam isolation on bond strength to enamel)[6]
Table 2: Effect of Curing Light Intensity and Time on Shear Bond Strength (SBS) of an Orthodontic Adhesive.
| Light Intensity (mW/cm²) | Curing Time (s) | Mean SBS (MPa) |
| 1000 | 1 | 6.4 |
| 1000 | 3 | 9.9 |
| 1000 | 5 | 12.6 |
| 1600 | 1 | 14.2 |
| 1600 | 3 | 16.8 |
| 1600 | 5 | 17.1 |
| 2300 | 1 | 15.1 |
| 2300 | 3 | 17.9 |
| 2300 | 5 | 19.2 |
(Data adapted from a study on the effect of light curing time and intensity on bond strength)[7]
Experimental Protocols
Shear Bond Strength (SBS) Testing Protocol
This protocol outlines a standardized method for evaluating the shear bond strength of dental adhesives to enamel or dentin.
-
Specimen Preparation:
-
Select sound, extracted human or bovine teeth.
-
Embed the teeth in acrylic resin, leaving the desired bonding surface (buccal or lingual) exposed.
-
Grind the enamel or dentin surface flat using a polishing machine with 600-grit silicon carbide paper under water cooling to create a standardized smear layer.
-
-
Bonding Procedure:
-
Apply the etchant (e.g., 37% phosphoric acid) to the prepared surface for the manufacturer-recommended time (typically 15-30 seconds).
-
Rinse the surface thoroughly with water for the same duration as etching.
-
Gently air-dry the surface, leaving it visibly moist for dentin bonding ("wet bonding technique").
-
Apply the adhesive system according to the manufacturer's instructions. This may involve one or more steps of primer and adhesive application.
-
Light-cure the adhesive for the recommended time using a calibrated light-curing unit.
-
-
Composite Buildup:
-
Place a cylindrical mold (e.g., 2-3 mm in diameter and 2-3 mm in height) onto the bonded surface.
-
Fill the mold with the Bis-DMA based composite material in increments, light-curing each increment.
-
Remove the mold to leave a cylindrical composite button bonded to the tooth surface.
-
-
Shear Bond Strength Testing:
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
Mount the specimen in a universal testing machine.
-
Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 or 1.0 mm/min) until failure occurs.
-
Record the load at which the bond fails.
-
-
Data Analysis:
-
Calculate the shear bond strength in megapascals (MPa) by dividing the failure load (in Newtons) by the bonded area (in mm²).
-
Analyze the fracture mode of the debonded specimens under a stereomicroscope to determine if the failure was adhesive, cohesive in the composite, or cohesive in the tooth.
-
Mandatory Visualization
Adhesion Mechanism of Bis-DMA to Tooth Structure
The following diagram illustrates the key steps involved in the adhesion of a Bis-DMA based dental material to both enamel and dentin using an etch-and-rinse adhesive system.
Caption: Adhesion workflow for Bis-DMA materials to enamel and dentin.
Polymerization Reaction of Bis-DMA
This diagram illustrates the free-radical polymerization process of Bis-DMA monomers initiated by a photoinitiator system (e.g., camphorquinone/amine).
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of BPA and Bis-GMA Release from Recent Dental Composite Materials by LC-MS/MS [mdpi.com]
- 5. nedwork.org [nedwork.org]
- 6. The Molecular and Mechanical Characteristics of Biomimetic Composite Dental Materials Composed of Nanocrystalline Hydroxyapatite and Light-Cured Adhesive - ProQuest [proquest.com]
- 7. Preparation and characterization of biomineralizing dentin bonding primer based on bioactive amphiphilic raspberry-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Photoinitiator Systems for Bis-GMA Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of photoinitiator systems in Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during Bis-GMA polymerization experiments in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or Slow Curing | - Insufficient Light Intensity or Exposure Time: The energy dose delivered to the resin is too low to adequately activate the photoinitiator.[1] - Inappropriate Photoinitiator Concentration: The concentration may be too low for efficient initiation or too high, leading to self-quenching or light absorption issues at the surface.[2][3] - Incorrect Wavelength of Curing Light: The emission spectrum of the light source may not optimally match the absorption spectrum of the photoinitiator (e.g., Camphorquinone (B77051) (CQ) has an absorption range of 400-500 nm).[4][5] - Oxygen Inhibition: Oxygen at the surface can scavenge free radicals, preventing polymerization. - High Viscosity of the Resin Mixture: High Bis-GMA content increases viscosity, which can limit the mobility of reactive species.[6][7] | - Increase Curing Time or Light Intensity: Ensure the recommended energy dose is delivered. Note that a prolonged curing process is recommended for unfavorable light curing conditions.[1] - Optimize Photoinitiator Concentration: Refer to the data tables below for recommended concentration ranges. A concentration of around 0.5 wt% for CQ has been suggested as optimal in some systems to balance properties.[2] - Verify Light Source Specifications: Ensure the light curing unit's wavelength range is appropriate for the photoinitiator being used. - Minimize Oxygen Exposure: Use an oxygen-inhibiting layer (e.g., glycerin gel) or conduct polymerization in an inert atmosphere. - Incorporate a Low-Viscosity Monomer: Adding a diluent monomer like Triethylene glycol dimethacrylate (TEGDMA) can reduce viscosity and improve monomer conversion.[6] |
| Yellowing of the Cured Polymer | - Photoinitiator Type and Concentration: Camphorquinone (CQ), a common photoinitiator, is yellow and can impart a yellowish tint to the final polymer, especially at higher concentrations.[4] - Amine Co-initiator Degradation: Tertiary amines used as co-initiators can undergo photo-oxidation, leading to colored byproducts. | - Use an Alternative Photoinitiator: Consider using a photoinitiator that is less colored, such as Lucirin TPO or BAPO, which are Type 1 photoinitiators and can be more efficient.[8][9][10] - Optimize CQ Concentration: Use the minimum effective concentration of CQ. - Consider an Amine-Free System: Iodonium (B1229267) salts can be used as co-initiators and may lead to better color stability.[11][12][13] |
| Poor Mechanical Properties (e.g., low hardness, low flexural strength) | - Low Degree of Conversion (DC): Incomplete polymerization results in a less cross-linked and weaker polymer network. The mechanical properties of Bis-GMA/TEGDMA nanocomposites are mainly dependent on the DC.[14] - Phase Separation: In the presence of water (e.g., in dental applications), hydrophilic and hydrophobic components of the resin system may separate, compromising the structural integrity.[11] - Suboptimal Filler Loading or Distribution: Improper dispersion or inadequate silanization of fillers can lead to stress concentration points. | - Optimize Curing Parameters: Ensure adequate light exposure to maximize the degree of conversion. Higher temperatures can also increase the DC.[15] - Select an Appropriate Photoinitiator System: Three-component systems including an iodonium salt can improve the final DC and mechanical properties, especially in the presence of water.[11][12] - Ensure Proper Mixing and Filler Treatment: Use appropriate mixing techniques to achieve uniform filler dispersion and ensure fillers are properly silanated for good bonding with the resin matrix. |
| High Polymerization Shrinkage | - High Degree of Conversion: While a high DC is desirable for mechanical properties, it is also associated with higher volumetric shrinkage.[6] - Monomer Composition: Monomers with lower molecular weight and higher double bond concentration, like TEGDMA, contribute more to shrinkage.[6] | - Incorporate High Molecular Weight Monomers: Using a higher proportion of Bis-GMA can reduce shrinkage, but may increase viscosity.[6] - Add Fillers: Incorporating inert fillers reduces the volume of polymerizing resin, thereby decreasing overall shrinkage. - Use Ring-Opening Monomers: Consider incorporating monomers that undergo ring-opening polymerization, which can exhibit lower shrinkage. |
Data on Photoinitiator System Optimization
The following tables summarize quantitative data on the effects of different photoinitiator systems on the properties of Bis-GMA based resins.
Table 1: Effect of Photoinitiator (PI) and Co-initiator (Co-I) Concentration on Degree of Conversion (DC) and Mechanical Properties
| Resin System | PI / Co-I | Concentration (wt%) | Degree of Conversion (%) | Knoop Hardness (KHN) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Bis-GMA/TEGDMA | CQ/EDMAB | 0.2/0.4 | ~55-60 | ~20-25 | - | - |
| Bis-GMA/TEGDMA | CQ/EDMAB | 0.4/0.8 | ~60-65 | ~25-30 | - | - |
| Bis-GMA/TEGDMA | BAPO | 0.25 | Higher than CQ/amine | Similar or superior to CQ | - | - |
| Bis-GMA/TEGDMA | BAPO | 1.0 | Higher than CQ/amine | Similar or superior to CQ | - | - |
| Bis-GMA/HEMA | CQ/DMAEMA | - | Lower in presence of water | - | - | - |
| Bis-GMA/HEMA | CQ/DMAEMA/DPIHP | - | Higher in presence of water | - | - | Higher rubbery modulus |
Note: This table is a compilation of trends and approximate values from multiple sources.[3][8][11] For precise values, refer to the original research articles.
Table 2: Comparison of Different Photoinitiator Systems
| Photoinitiator System | Advantages | Disadvantages | Wavelength Absorption |
| Camphorquinone (CQ) / Amine (e.g., DMAEMA, EDMAB) | - Widely used and well-characterized. - Activated by visible blue light (common in dental curing units).[4] | - Can cause yellowing.[4] - Amine co-initiator can be cytotoxic. - Less efficient than some Type 1 photoinitiators.[10] | 400-500 nm |
| Lucirin TPO | - Highly reactive and efficient.[10] - Less yellowing compared to CQ. - Does not require a co-initiator (Type 1). | - Absorption spectrum is in the near-UV/violet range, may not be compatible with all curing lights. | 300-400 nm |
| BAPO | - Highly efficient, can be used at lower concentrations.[8] - Can initiate polymerization without an amine co-initiator.[8] - Good color stability. | - May require specific light sources for optimal activation. | - |
| CQ / Amine / Iodonium Salt (DPIHP) | - Increased degree of conversion and mechanical properties.[11][12] - Improved performance in the presence of water.[11] - Can improve color stability by replacing some of the amine.[13] | - More complex three-component system. | 400-500 nm |
Experimental Protocols
Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
Objective: To determine the percentage of methacrylate C=C double bonds that have been converted to C-C single bonds during polymerization.
Methodology:
-
Record the FTIR spectrum of the uncured Bis-GMA resin mixture using an Attenuated Total Reflectance (ATR) accessory.
-
Identify the absorption peak for the aliphatic C=C bond stretching, typically around 1638 cm⁻¹.[16]
-
Identify an internal standard peak that does not change during polymerization, such as the aromatic C=C bond stretching at around 1608 cm⁻¹.[16][17]
-
Dispense a small amount of the resin onto the ATR crystal and light-cure it for the specified time and intensity.
-
Record the FTIR spectrum of the cured polymer.
-
Calculate the Degree of Conversion (DC) using the following formula:[16] DC (%) = [1 - ( (Peak Height of 1638 cm⁻¹ in Polymer) / (Peak Height of 1608 cm⁻¹ in Polymer) ) / ( (Peak Height of 1638 cm⁻¹ in Monomer) / (Peak Height of 1608 cm⁻¹ in Monomer) )] x 100
Measurement of Depth of Cure by the Scraping Method (ISO 4049)
Objective: To determine the maximum thickness of a resin composite that can be adequately cured.
Methodology:
-
Place a cylindrical mold (typically 8 mm in length and 4 mm in diameter) on a transparent Mylar strip over a glass slide.[18]
-
Fill the mold with the Bis-GMA resin composite, taking care to avoid air bubbles.
-
Place another Mylar strip on top of the mold.
-
Light-cure the sample from the top according to the manufacturer's instructions or experimental parameters.
-
After curing, remove the sample from the mold.
-
Use a plastic spatula to scrape away any uncured resin from the bottom of the cylinder.[18][19]
-
Measure the length of the remaining cured cylinder with a digital caliper.
-
The depth of cure is calculated as half of this measured length.[18][19]
Measurement of Mechanical Properties
-
Flexural Strength and Modulus (Three-Point Bending Test):
-
Prepare rectangular bar-shaped specimens of the cured polymer according to ISO 4049 standards (e.g., 25 mm x 2 mm x 2 mm).[20]
-
Conduct a three-point bending test using a universal testing machine.[20]
-
The load at fracture is used to calculate the flexural strength, and the slope of the linear portion of the stress-strain curve is used to determine the flexural modulus.
-
-
Hardness (Knoop or Vickers Hardness Test):
-
Prepare flat, polished disc-shaped specimens of the cured polymer.
-
Use a microhardness tester to make indentations on the surface of the specimen under a specific load for a set duration (e.g., 50g for 15s for Knoop hardness).[8]
-
Measure the dimensions of the indentation to calculate the hardness value.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a photoinitiator in Bis-GMA polymerization? A1: A photoinitiator is a molecule that absorbs light energy (photons) from a curing unit and transforms it into chemical energy in the form of free radicals. These free radicals then initiate the chain-reaction polymerization of the Bis-GMA and other methacrylate monomers, converting them from a liquid resin to a solid polymer.[4]
Q2: What is the difference between Type 1 and Type 2 photoinitiators? A2: Type 1 photoinitiators, such as TPO and BAPO, undergo unimolecular bond cleavage upon light absorption to directly generate free radicals.[10] Type 2 photoinitiators, like camphorquinone (CQ), require a co-initiator or synergist (typically a tertiary amine) to generate free radicals through a bimolecular reaction.[4] Type 1 photoinitiators are often more efficient.[10]
Q3: Why is a co-initiator, like an amine, often used with camphorquinone (CQ)? A3: When CQ absorbs light, it enters an excited state. It cannot efficiently generate free radicals on its own. A co-initiator, such as an amine (e.g., EDMAB or DMAEMA), donates an electron to the excited CQ, forming an exciplex that then breaks down to produce the free radicals necessary to start the polymerization process.[4]
Q4: How does the distance of the curing light from the sample affect polymerization? A4: Increasing the distance between the light curing tip and the resin surface significantly reduces the light intensity reaching the material. This leads to a lower degree of conversion and a reduced depth of cure, resulting in poorer mechanical properties.[15]
Q5: What is the significance of the "degree of conversion" (DC)? A5: The degree of conversion refers to the percentage of monomer double bonds that are converted into single bonds to form the polymer network. A higher DC is generally associated with improved mechanical properties (like hardness and strength), lower water sorption, and reduced release of unreacted monomers, which can be cytotoxic.[7][14][21] However, a very high DC can also lead to increased polymerization shrinkage and stress.[6]
Q6: Can Bis-GMA be used without a diluent monomer like TEGDMA? A6: Bis-GMA is a very viscous monomer due to its large size and the presence of hydroxyl groups that form hydrogen bonds.[6][22] This high viscosity restricts molecular mobility and can lead to a low degree of conversion. Therefore, it is almost always mixed with a low-viscosity diluent monomer, such as TEGDMA, to reduce the overall viscosity of the resin system and facilitate a higher degree of conversion.[6]
Visualizations
Caption: Comparison of Type I and Type II photoinitiation pathways.
Caption: Workflow for determining the Degree of Conversion via FTIR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties [nru.uncst.go.ug]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. biomaterials.pl [biomaterials.pl]
- 7. mdpi.com [mdpi.com]
- 8. Defining Optimal Concentration of Photoinitiators in Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 9. Photoinitiator type and applicability of exposure reciprocity law in filled and unfilled photoactive resins | Pocket Dentistry [pocketdentistry.com]
- 10. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Photoinitiator System and Water Content on Dynamic Mechanical Properties of a Light-cured bisGMA/HEMA Dental Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of photoinitiator system and water content on dynamic mechanical properties of a light-cured bisGMA/HEMA dental resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degree of conversion and color stability of the light curing resin with new photoinitiator systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Factors affecting polymerization of resin-based composites: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. lume.ufrgs.br [lume.ufrgs.br]
- 18. Comparative Evaluation of the Depth of Cure and Degree of Conversion of Two Bulk Fill Flowable Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dental materials: How to measure the depth of cure of composites according to ISO 4049? [dental-materials.blogspot.com]
- 20. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Long-term stability and degradation of Bis-DMA in aqueous environments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability and degradation of Bisphenol A dimethacrylate (Bis-DMA) in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of Bis-DMA in aqueous solutions?
A1: The primary degradation product of Bis-DMA in aqueous environments is Bisphenol A (BPA).[1][2][3][4][5] This occurs through the hydrolysis of the ester linkages in the Bis-DMA molecule.
Q2: What are the main factors that influence the degradation rate of Bis-DMA?
A2: The degradation of Bis-DMA is significantly influenced by:
-
pH: Alkaline conditions (high pH) dramatically accelerate the hydrolysis of Bis-DMA to BPA.[2][3] Acidic conditions can also contribute to its breakdown.[4]
-
Enzymes: Esterase enzymes, such as those found in saliva, can rapidly catalyze the conversion of Bis-DMA to BPA.[1][2][3][5]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including the hydrolysis of Bis-DMA. Conversely, storing samples at low temperatures (-70°C) can preserve the stability of Bis-DMA.[6][7][8]
Q3: How does the stability of Bis-DMA compare to that of Bis-GMA in aqueous environments?
A3: Bis-DMA is significantly less stable than Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) in aqueous environments, particularly under physiological conditions.[5][9][10] The ester bonds in Bis-DMA are susceptible to hydrolysis, while the ether bonds in Bis-GMA are more resistant to this type of degradation.[5][10]
Q4: Can Bis-DMA preparations contain BPA as an impurity?
A4: Yes, some commercially available Bis-DMA monomers have been found to contain BPA as an impurity from the manufacturing process.[1][2][3] It is crucial to use high-purity monomers to minimize initial BPA contamination in experiments.[1]
Q5: What analytical methods are typically used to quantify Bis-DMA and its degradation product, BPA?
A5: The most common analytical methods for the quantification of Bis-DMA and BPA are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS).[2][7][8][11][12][13]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of BPA detected in my Bis-DMA solution.
| Possible Cause | Troubleshooting Step |
| Degradation during storage | Verify the pH and temperature of your storage conditions. Bis-DMA is unstable at alkaline pH and elevated temperatures. For long-term storage, consider freezing at -70°C and maintaining a neutral or slightly acidic pH.[6][7][8] |
| Enzymatic contamination | If working with biological samples (e.g., cell culture media with serum, saliva), be aware of potential esterase activity. Acidification of salivary samples has been shown to prevent the breakdown of Bis-DMA.[6][7][8] |
| Impurity in the starting material | Analyze the purity of your Bis-DMA stock. Consider purchasing from a different supplier or using a higher purity grade if significant BPA contamination is found.[2][3] |
| Hydrolysis during experimental procedure | Evaluate the pH and temperature of your experimental buffers and incubation times. Minimize exposure to alkaline conditions and high temperatures. |
Issue 2: Inconsistent results in long-term stability studies of Bis-DMA.
| Possible Cause | Troubleshooting Step |
| Variability in environmental conditions | Tightly control the pH, temperature, and light exposure of your experimental setup. Small variations in these parameters can lead to significant differences in degradation rates. |
| Inconsistent sample handling | Standardize your sample preparation, storage, and analysis procedures. Ensure all samples are treated identically to minimize variability. |
| Leaching from experimental apparatus | Ensure that the containers and equipment used are not contributing to contamination or degradation. Use inert materials where possible. |
Quantitative Data Summary
The following tables summarize the degradation of Bis-DMA to BPA under various conditions as reported in the literature.
Table 1: Degradation of Bis-DMA under Different Hydrolytic Conditions
| Condition | Incubation Time | Conversion to BPA (%) | Reference |
| pH 11 | 30 minutes | ~100% | [2][3] |
| Porcine Liver Esterase | 24 hours | 82.5% | [2][3] |
| Pooled Human Saliva | 24 hours | 81.4% | [2][3] |
| Sodium Hydroxide | 1 day | 100% | [14] |
Table 2: Stability of Bis-DMA in Whole Saliva at 37°C
| Incubation Time | Mean Bis-DMA Concentration (ng/mL) | Mean BPA Concentration (ng/mL) | Reference |
| 0 hours | 200 | Not detected | [6][7][8] |
| 24 hours | 21.8 | 100 | [6][7][8] |
Experimental Protocols
Protocol 1: Determination of Bis-DMA Hydrolysis via HPLC
This protocol is a generalized procedure based on methodologies cited in the literature.[2][11][12][13]
-
Preparation of Bis-DMA Solutions:
-
Prepare a stock solution of Bis-DMA in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare working solutions by diluting the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline at different pH values, artificial saliva).
-
-
Incubation:
-
Incubate the working solutions under controlled conditions (e.g., 37°C in a water bath) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
For enzymatic degradation studies, add the enzyme (e.g., porcine liver esterase) to the working solution at a specified concentration.
-
-
Sample Preparation for HPLC:
-
At each time point, take an aliquot of the reaction mixture.
-
Stop the reaction by adding a quenching solution (e.g., acidifying the sample or adding a solvent to precipitate proteins if enzymes are present).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used (e.g., 60:40 v/v).[11]
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector at a wavelength suitable for both Bis-DMA and BPA (e.g., 210 nm or 276 nm).
-
Quantification: Create a standard curve for both Bis-DMA and BPA to determine their concentrations in the samples.
-
Visualizations
Caption: Degradation pathway of Bis-DMA to BPA via hydrolysis.
Caption: Experimental workflow for studying Bis-DMA degradation.
Caption: Troubleshooting logic for high BPA levels in Bis-DMA solutions.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Bisphenol-A content of resin monomers and related degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of bisphenol A, triethylene-glycol dimethacrylate, and this compound in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Bisphenol A, Triethylene-Glycol Dimethacrylate, and Bisphenol A Dimethacryate in Whole Saliva | NIST [nist.gov]
- 9. ufsbd.fr [ufsbd.fr]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Analysis of Bisphenol A Dimethacrylate (Bis-DMA) and Bis-GMA in Dental Composites
A comprehensive review of the performance, properties, and biological considerations of two key monomers in restorative dentistry.
In the field of dental restorative materials, the selection of monomer systems is critical to the clinical success and longevity of composite restorations. Among the myriad of available monomers, bisphenol A dimethacrylate (Bis-DMA) and bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) have been subjects of extensive research. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Chemical Structure and its Implications
The fundamental difference between Bis-DMA and Bis-GMA lies in their chemical linkage to the bisphenol A (BPA) core. Bis-GMA possesses ether linkages, which are generally more resistant to hydrolysis. In contrast, Bis-DMA has ester linkages, making it more susceptible to enzymatic and hydrolytic degradation in the oral environment. This structural variance has significant implications for the materials' stability and biocompatibility.
Performance and Physical Properties: A Comparative Overview
While direct head-to-head comparative studies detailing all physical and mechanical properties of Bis-DMA versus Bis-GMA are limited, the existing body of research allows for a critical evaluation of their key performance indicators. The primary focus in the literature for Bis-DMA has been its propensity for BPA release, which overshadows a comprehensive performance assessment.
Table 1: Comparison of Key Properties of Bis-DMA and Bis-GMA
| Property | This compound (Bis-DMA) | Bisphenol A glycidyl methacrylate (Bis-GMA) | Significance in Dental Composites |
| Hydrolytic Stability | Lower, due to ester linkages susceptible to hydrolysis[1][2]. | Higher, due to stable ether linkages[1][2]. | Affects the long-term durability and integrity of the restoration. |
| BPA Release Potential | Higher potential for release of BPA upon degradation[1][2]. | Lower potential for BPA release; may contain trace BPA from synthesis[1]. | A critical biocompatibility and safety concern. |
| Viscosity | Not extensively reported in comparative studies. | High viscosity, often requiring dilution with other monomers[3]. | Influences handling characteristics and filler loading of the composite. |
| Polymerization Shrinkage | Limited direct comparative data available. | A known contributor to polymerization shrinkage in composites[4][5]. | Can lead to marginal gaps, microleakage, and secondary caries. |
| Water Sorption | Limited direct comparative data available. | Generally exhibits higher water sorption compared to some other monomers like UDMA and Bis-EMA[6][7]. | Can affect mechanical properties and dimensional stability. |
| Flexural Strength | Limited direct comparative data available. | Contributes to the overall strength of the composite, often evaluated in comparison to other monomers like UDMA[8]. | Essential for resisting masticatory forces. |
| Cytotoxicity | Concerns are primarily linked to the release of BPA. | Unreacted monomer can exhibit cytotoxicity[9][10][11][12]. | Important for assessing the biological safety of the material. |
Experimental Protocols
To ensure standardized and reproducible results in the evaluation of dental composites, adherence to established experimental protocols is paramount. The International Organization for Standardization (ISO) provides specific guidelines for testing key properties.
Flexural Strength (ISO 4049)
The three-point bending test is the standard method for determining the flexural strength and modulus of dental composites.
Methodology:
-
Specimen Preparation: Rectangular bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm are prepared by curing the composite material in a stainless steel mold.
-
Conditioning: The specimens are stored in distilled water at 37°C for 24 hours prior to testing.
-
Testing: The three-point bending test is performed using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.75 mm/min.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3Fl / 2bh², where F is the maximum load, l is the span length, b is the width, and h is the thickness of the specimen. The flexural modulus is determined from the slope of the initial linear portion of the load-deflection curve.
Water Sorption and Solubility (ISO 4049)
This test determines the amount of water absorbed by the composite and the amount of soluble material that leaches out.
Methodology:
-
Specimen Preparation: Disc-shaped specimens (15 mm diameter, 1 mm thickness) are prepared.
-
Initial Conditioning: The specimens are placed in a desiccator and weighed at regular intervals until a constant mass (m1) is achieved.
-
Water Immersion: The specimens are immersed in distilled water at 37°C for 7 days.
-
Post-Immersion Weighing: After 7 days, the specimens are removed, blotted dry, and weighed to obtain the mass (m2).
-
Re-conditioning: The specimens are then re-conditioned in the desiccator until a constant mass (m3) is reached.
-
Calculation:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Solubility (Wsl) = (m1 - m3) / V where V is the volume of the specimen.
-
In Vitro Cytotoxicity Testing
Cytotoxicity assays are crucial for evaluating the biocompatibility of dental monomers. The MTT assay is a common method used to assess cell viability.
Methodology:
-
Cell Culture: Human dental pulp cells or a suitable cell line are cultured in 96-well plates.
-
Monomer Extraction: The cured composite material is incubated in a culture medium for a specific period (e.g., 24 hours) to obtain extracts containing leachable components.
-
Cell Exposure: The cultured cells are exposed to various concentrations of the monomer extracts.
-
MTT Assay: After the exposure period, the medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
-
Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
The choice between Bis-DMA and Bis-GMA in dental composites involves a critical trade-off between performance and biocompatibility. The available evidence strongly suggests that Bis-GMA offers superior hydrolytic stability, thereby minimizing the risk of degradation and subsequent release of BPA. While Bis-GMA itself is not without biocompatibility concerns related to the leaching of unreacted monomer, its chemical structure provides a more durable and stable polymer matrix compared to Bis-DMA.
The lack of comprehensive, direct comparative studies on the physical and mechanical properties of Bis-DMA-based composites is a notable gap in the literature. Future research should focus on conducting such head-to-head comparisons to provide a more complete performance profile of Bis-DMA. For researchers and developers in the dental materials field, the focus remains on synthesizing novel monomers that not only exhibit excellent mechanical and physical properties but also possess enhanced biocompatibility and long-term stability in the challenging oral environment.
References
- 1. mdpi.com [mdpi.com]
- 2. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. The effect of resin matrix composition on the polymerization shrinkage and rheological properties of experimental dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Water Sorption of Dental Light-Cured Composites on Shrinkage Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flexural Property Comparison of UDMA-Based and Bis-GMA-Based Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 9. scielo.br [scielo.br]
- 10. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 11. Apoptosis and survivability of human dental pulp cells under exposure to Bis-GMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Monomer Leaching: A Comparative Analysis of BPA Release from Bis-DMA and Bis-GMA Dental Resins
For Immediate Publication
A comprehensive review of scientific literature reveals significant differences in the release of bisphenol A (BPA) from two common dental resin monomers, bisphenol A dimethacrylate (Bis-DMA) and bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA). This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes key findings on the chemical stability of these monomers and provides an objective analysis of their potential for BPA leaching, supported by experimental data and methodologies.
The primary distinction lies in their degradation pathways. Studies have consistently shown that Bis-DMA is susceptible to hydrolysis, particularly by salivary esterases, leading to the release of BPA.[1][2][3] In contrast, Bis-GMA is chemically more stable and is not shown to hydrolyze to BPA.[1][2][4] Any BPA detected from Bis-GMA-based materials is generally attributed to impurities from the manufacturing process.[4][5]
Quantitative Analysis of BPA Release
The amount of BPA released from dental composites is a critical factor in assessing their biocompatibility. The following table summarizes findings from studies that have quantified BPA leaching from materials containing these monomers. It is important to note that many commercial dental composites are complex mixtures of monomers, and data for resins containing exclusively Bis-DMA or Bis-GMA are limited.
| Monomer Type | Experimental Conditions | BPA Release Levels | Reference |
| Bis-DMA | Subjected to porcine liver esterase for 24 hours | 82.5% conversion to BPA | [3] |
| Bis-DMA | Incubated in pooled human saliva for 24 hours | 81.4% conversion to BPA | [3] |
| Bis-GMA | Subjected to various hydrolytic conditions (pH 0-11, esterase, saliva) | No detectable BPA release | [3] |
| Bis-GMA-based composite | Immersed in 75% ethanol-water solution for 7 days | BPA not detected | [5] |
| "BPA-free" composites | Immersed in artificial saliva and methanol (B129727) over 260 days | Smallest amount of BPA released compared to conventional resins | [6] |
| Conventional composites (containing BPA-based monomers) | Immersed in artificial saliva and methanol over 260 days | Highest amounts of BPA released | [6][7] |
Experimental Protocols
Accurate quantification of BPA leaching is paramount. The methodologies outlined below are commonly employed in the cited research.
Sample Preparation and Leaching Experiment
-
Specimen Fabrication: Cylindrical specimens of the dental composite resins are prepared and light-cured according to the manufacturer's instructions.
-
Immersion: The cured specimens are immersed in a chosen solvent, such as artificial saliva, distilled water, ethanol, or methanol, in sealed vials.[5][8] The ratio of the specimen surface area to the solvent volume is a critical parameter to control.
-
Incubation: The vials are incubated at 37°C to simulate oral cavity conditions.[5]
-
Sample Collection: The immersion solution (eluate) is collected at specified time intervals (e.g., 1 hour, 24 hours, 7 days, etc.) for analysis.[8] The solvent is often refreshed after each collection period.[5]
Analytical Method for BPA Quantification
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of BPA.[6][7]
-
Sample Preparation: The collected eluate may undergo a sample preparation step, such as solid-phase extraction, to concentrate the analyte and remove interfering substances.[9]
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The components of the sample are separated as they pass through a column.
-
Mass Spectrometric Detection: The separated components are then introduced into a tandem mass spectrometer. This detector provides high specificity and sensitivity, allowing for the accurate identification and quantification of BPA, even at trace levels.[10]
Visualization of Experimental Workflow and Degradation Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for BPA analysis and the chemical degradation pathways of Bis-DMA and Bis-GMA.
Conclusion
The available scientific evidence strongly indicates that Bis-DMA-containing dental materials are more prone to releasing BPA through enzymatic hydrolysis compared to Bis-GMA-based materials. For researchers and professionals in drug development and material science, the choice of monomer is a critical consideration in designing biocompatible dental composites. While Bis-GMA appears to be a more stable alternative in terms of BPA leaching, it is crucial to consider that BPA can still be present as an impurity. Therefore, the use of highly pure monomers and sensitive analytical techniques for quality control are essential to minimize potential patient exposure to BPA. Future research should focus on developing novel monomers that are both structurally stable and free from any potential to degrade into endocrine-disrupting compounds.
References
- 1. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webdent.hu [webdent.hu]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol A Release: Survey of the Composition of Dental Composite Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 10. Potential confounders of bisphenol-a analysis in dental materials | Pocket Dentistry [pocketdentistry.com]
A Comparative Guide to the Mechanical Properties of Dimethacrylate Monomers in Dental Resins: Bis-DMA vs. Other Common Monomers
For researchers, scientists, and drug development professionals, understanding the mechanical characteristics of the monomeric base of dental resin composites is paramount for the development of durable and reliable restorative materials. This guide provides an objective comparison of the mechanical properties of Bisphenol A dimethacrylate (Bis-DMA) against other commonly used dimethacrylate monomers, including Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). The information presented is supported by experimental data from scientific literature to aid in making informed decisions for material selection and development.
Executive Summary
The selection of a dimethacrylate monomer is a critical determinant of the final mechanical properties of a dental resin composite. While Bis-GMA has historically been the go-to monomer for its excellent mechanical strength, concerns over its high viscosity and potential for bisphenol A (BPA) release have led to the exploration of alternatives. Bis-DMA is one such alternative, often used to reduce the viscosity of resin formulations. This guide reveals that while Bis-DMA can contribute to favorable mechanical properties, particularly when co-polymerized with other monomers, it is the specific combination and concentration of monomers that ultimately dictates the performance of the final composite material. This guide provides a detailed comparison of key mechanical properties, including flexural strength, flexural modulus, compressive strength, hardness, and polymerization shrinkage, based on available experimental data.
Comparative Analysis of Mechanical Properties
The following table summarizes the key mechanical properties of dental resin composites formulated with different dimethacrylate monomers. It is important to note that the properties of the final composite are highly dependent on the complete formulation, including the type and concentration of filler particles, the initiator system, and the specific combination of monomers. The data presented here is derived from various studies and represents typical values observed for experimental composites where the primary monomer is varied.
| Mechanical Property | Bis-DMA-based Composites | Bis-GMA-based Composites | UDMA-based Composites | TEGDMA-based Composites |
| Flexural Strength (MPa) | Reported to improve when combined with TEGDMA.[1] | 79.13 - 102.98[2] | Generally higher than Bis-GMA based resins.[3] | Used as a diluent, can lower strength in high concentrations. |
| Flexural Modulus (GPa) | Data not readily available for pure Bis-DMA composites. | ~1.58 - 2.1[3] | Generally higher than Bis-GMA based resins.[3] | Lower modulus, increases flexibility. |
| Compressive Strength (MPa) | Data not readily available for pure Bis-DMA composites. | Can be influenced by filler content.[4] | Generally high, contributes to durability. | Lower compressive strength compared to base monomers. |
| Vickers Hardness (HV) | Data not readily available for pure Bis-DMA composites. | 14 - 16[3] | 14 - 16[3] | Lower hardness. |
| Polymerization Shrinkage (%) | Reported to be reduced when combined with TEGDMA.[1] | Higher shrinkage compared to some alternatives.[5] | Can have higher volumetric contraction than Bis-GMA.[6] | High shrinkage due to its low molecular weight. |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies commonly employed in the evaluation of dental materials. Below are detailed descriptions of the key experimental protocols.
Flexural Strength and Flexural Modulus Testing (Three-Point Bending Test)
Flexural strength and modulus are determined using a three-point bending test, which measures a material's ability to resist fracture and deformation under a bending load.
-
Specimen Preparation: Rectangular beam-shaped specimens of the cured resin composite are prepared with standardized dimensions (e.g., 25 mm x 2 mm x 2 mm).
-
Testing Apparatus: A universal testing machine equipped with a three-point bending fixture is used. The fixture consists of two supports and a central loading plunger.
-
Procedure: The specimen is placed on the two supports, and the load is applied at the center of the beam at a constant crosshead speed until the specimen fractures.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load at fracture, L is the span length between the supports, b is the width of the specimen, and d is the thickness of the specimen. The flexural modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.
Compressive Strength Testing
Compressive strength measures a material's ability to withstand a crushing load.
-
Specimen Preparation: Cylindrical specimens of the cured resin composite are prepared with a specific diameter and height.
-
Testing Apparatus: A universal testing machine is used to apply a compressive load.
-
Procedure: The specimen is placed between two flat plates, and a compressive load is applied at a constant rate until the specimen fractures.
-
Calculation: Compressive strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
Vickers Hardness Testing
Vickers hardness measures the resistance of a material to indentation.
-
Specimen Preparation: A flat, polished surface of the cured resin composite is prepared.
-
Testing Apparatus: A Vickers hardness tester, which uses a diamond indenter in the shape of a square pyramid, is used.
-
Procedure: A specific load is applied to the indenter for a set duration, creating a square-shaped indentation on the material's surface.
-
Calculation: The lengths of the two diagonals of the indentation are measured using a microscope, and the Vickers hardness number (HV) is calculated based on the load and the surface area of the indentation.
Polymerization Shrinkage Measurement
Polymerization shrinkage is the volumetric reduction that occurs as the monomer converts to a polymer.
-
Methodology: Various methods can be used, including dilatometry, pycnometry, and video-imaging techniques. A common method involves Archimedes' principle, where the density of the uncured and cured material is measured.
-
Procedure (Archimedes' Principle): The mass of the uncured sample is measured in air and then in a liquid of known density. The sample is then cured, and its mass is measured again in air and in the same liquid.
-
Calculation: The volumetric shrinkage is calculated from the change in density before and after polymerization.
Visualization of Monomer Property Relationships
The following diagram illustrates the general relationships between the different dimethacrylate monomers and their key mechanical properties.
Caption: Comparative properties of dimethacrylate monomers.
Conclusion
The selection of dimethacrylate monomers is a multifaceted decision that requires a thorough understanding of their individual contributions to the overall mechanical performance of a dental resin composite. While Bis-GMA provides a strong and rigid polymer network, its high viscosity necessitates the use of diluents like TEGDMA, which can compromise other properties such as polymerization shrinkage. UDMA offers a good balance of high strength and moderate viscosity. Bis-DMA emerges as a viable alternative or co-monomer, particularly for formulations where reduced viscosity is desired without a significant loss of mechanical integrity, especially when used in conjunction with other monomers like TEGDMA. Ultimately, the optimal dental composite formulation will likely involve a carefully balanced blend of these monomers to achieve the desired clinical performance. Further research into novel monomer combinations and their synergistic effects will continue to drive innovation in the field of restorative dental materials.
References
- 1. Buy this compound | 3253-39-2 [smolecule.com]
- 2. jcdr.net [jcdr.net]
- 3. An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 5. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 6. Effect of Ageing on the Mechanical Properties of Dental Resin with and Without Bisphenol A [mdpi.com]
A Comparative Analysis of the Cytotoxicity of Bis-DMA, Bis-GMA, and TEGDMA in Dental Applications
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of three common dental resin monomers: Bisphenol A dimethacrylate (Bis-DMA), Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), and Triethylene glycol dimethacrylate (TEGDMA). The information presented is intended for researchers, scientists, and drug development professionals working in the fields of dental materials and biocompatibility. This document summarizes key quantitative data, details experimental protocols for cytotoxicity assessment, and visualizes the primary signaling pathways associated with the toxic effects of these compounds.
Executive Summary
The biocompatibility of dental restorative materials is a critical factor in their clinical success. Residual monomers that can leach from polymer-based restorations are a primary source of adverse biological effects. Among these, Bis-DMA, Bis-GMA, and TEGDMA are frequently utilized. This guide synthesizes findings from multiple in vitro studies to provide a comparative overview of their cytotoxicity. The general consensus from the available literature indicates a cytotoxicity ranking where Bis-GMA is the most cytotoxic, followed by TEGDMA.[1][2] Bis-DMA's biological impact is often discussed in the context of its estrogenic activity and its potential to hydrolyze to Bisphenol A (BPA).[1]
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal toxic concentration (TC50) values and cell viability data for Bis-GMA and TEGDMA from studies on human gingival fibroblasts (HGF) and pulp cells. Direct comparative quantitative data for Bis-DMA is limited in the reviewed literature, with most studies focusing on its estrogenic potential.
Table 1: TC50 Values of Bis-GMA and TEGDMA on Human Oral Cells
| Monomer | Cell Type | Assay | TC50 (mM) | Reference(s) |
| Bis-GMA | Human Gingival Fibroblasts | MTT | ~0.32 | [3] |
| Bis-GMA | Human Gingival Fibroblasts | LDH | ~0.36 | [3] |
| TEGDMA | Human Gingival Fibroblasts | MTT | ~1.2 ± 0.9 | [4] |
| TEGDMA | Human Pulpal Fibroblasts | MTT | ~2.6 ± 1.1 | [4] |
| TEGDMA | Human THP-1 Monocytes | Light Microscopy | >4 (Apoptotic peak) | [5] |
Table 2: Cell Viability after Exposure to Bis-GMA and TEGDMA
| Monomer | Cell Type | Concentration (mM) | Exposure Time | Cell Viability (%) | Reference(s) |
| Bis-GMA | Human Dental Pulp Cells | 0.02 | 24 hours | Significantly decreased | [6][7] |
| Bis-GMA | Human Dental Pulp Cells | 0.04 | 24 hours | Significantly decreased | [6][7] |
| TEGDMA | Human Pulp Cells | 1.5 | 24 hours | Significantly decreased | [8] |
| TEGDMA | Human Pulp Cells | 3 | 24 hours | ~20 (at 48 hours) | [8] |
| TEGDMA | Human THP-1 Monocytes | 4 | 48 hours | Inhibited proliferation | [5] |
| TEGDMA | Human THP-1 Monocytes | 8 | 48 hours | Severely toxic | [5] |
Experimental Protocols
The cytotoxic evaluation of dental monomers typically involves in vitro cell culture-based assays. The following are generalized protocols for the most common assays cited in the literature for assessing the cytotoxicity of Bis-DMA, Bis-GMA, and TEGDMA.
Cell Culture
Human gingival fibroblasts (HGFs), human dental pulp cells, and immortalized cell lines such as THP-1 monocytes are commonly used.[4][5][9] Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]
-
Monomer Exposure: Prepare serial dilutions of the test monomers (Bis-DMA, Bis-GMA, TEGDMA) in culture medium and add to the cells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2][10]
-
MTT Addition: Remove the monomer-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[11][12] Cell viability is expressed as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytoplasmic enzyme lactate (B86563) dehydrogenase into the culture medium upon cell membrane damage, an indicator of cytotoxicity.[13]
-
Cell Seeding and Monomer Exposure: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250g for 10 minutes.[14] Carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT), to each well.[15][16]
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[14][16] Measure the absorbance at 490 nm. The amount of color formed is proportional to the number of lysed cells.[13]
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxic effects of Bis-DMA, Bis-GMA, and TEGDMA are mediated by distinct molecular pathways.
Bis-GMA: Induction of Apoptosis via Oxidative Stress
Bis-GMA is a potent inducer of oxidative stress, leading to the depletion of intracellular glutathione (B108866) (GSH) and the generation of reactive oxygen species (ROS).[17] This oxidative imbalance triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, ultimately leading to cell death.[18][19]
TEGDMA: ROS Production and Caspase-Dependent Apoptosis
Similar to Bis-GMA, TEGDMA's cytotoxicity is strongly associated with the generation of ROS and the depletion of GSH.[4] This leads to cellular stress and the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, converging on the executioner caspase-3.[8][20]
Bis-DMA: Estrogenic Activity
Bis-DMA is known to be hydrolyzable by salivary enzymes to BPA, a well-documented endocrine disruptor.[21] BPA can mimic estrogen and bind to estrogen receptors (ER), leading to the activation of estrogenic signaling pathways that can influence cell proliferation and gene expression.[22][23]
Conclusion
The in vitro evidence strongly suggests that Bis-GMA exhibits the highest cytotoxicity among the three monomers, followed by TEGDMA. Their primary mechanism of toxicity involves the induction of oxidative stress and subsequent apoptosis. Bis-DMA's biological activity is predominantly characterized by its estrogenic effects following hydrolysis to BPA. These findings underscore the importance of developing dental materials with minimal monomer elution and improved biocompatibility to ensure patient safety. Further research is warranted to establish a more direct quantitative comparison of the cytotoxicity of Bis-DMA alongside Bis-GMA and TEGDMA under standardized experimental conditions.
References
- 1. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. TEGDMA-induced toxicity in human fibroblasts is associated with early and drastic glutathione depletion with subsequent production of oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicinaoral.com [medicinaoral.com]
- 6. Apoptosis and survivability of human dental pulp cells under exposure to Bis-GMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TEGDMA (Triethylene Glycol Dimethacrylate) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. ijhsr.org [ijhsr.org]
- 14. takarabio.com [takarabio.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. sciencellonline.com [sciencellonline.com]
- 17. Bisphenol A-glycidyl methacrylate induces a broad spectrum of DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BisGMA-induced cytotoxicity and genotoxicity in macrophages are attenuated by wogonin via reduction of intrinsic caspase pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxic mechanism of triethylene glycol dimethacrylate [gjkqyxzz.cn]
- 21. Quantification of Bisphenol A in the Saliva of Patients Wearing Clear Aligners [mdpi.com]
- 22. DNA damage caused by bisphenol A and estradiol through estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hydrolytic Stability of Bis-DMA and Ethoxylated Bisphenol A Dimethacrylate (Bis-EMA)
For researchers, scientists, and professionals in drug development, understanding the stability of dental monomers is critical for ensuring the longevity and safety of restorative materials. This guide provides an objective comparison of the hydrolytic stability of two common monomers: Bisphenol A dimethacrylate (Bis-DMA) and ethoxylated this compound (Bis-EMA), supported by experimental data.
The hydrolytic stability of dental resin monomers is a crucial factor in their clinical performance, as degradation can lead to the release of potentially harmful byproducts and compromise the structural integrity of the restoration. This guide focuses on a comparative evaluation of Bis-DMA and Bis-EMA, highlighting their distinct behaviors in aqueous environments.
Executive Summary
Bis-DMA exhibits significant hydrolytic instability, readily degrading into Bisphenol A (BPA), a compound with known estrogenic effects, particularly in the presence of salivary enzymes or alkaline conditions.[1][2][3][4][5][6][7][8] In contrast, Bis-EMA demonstrates superior hydrolytic stability, characterized by lower water sorption and solubility.[9][10][11] This increased stability is attributed to its more hydrophobic nature.[10] While direct comparative studies quantifying the degradation of both monomers under identical conditions are limited, the available evidence strongly indicates that Bis-EMA is a more durable and stable alternative to Bis-DMA for dental applications.
Quantitative Data Comparison
The following table summarizes key quantitative data related to the hydrolytic stability of Bis-DMA and Bis-EMA, compiled from various studies.
| Parameter | Bis-DMA | Ethoxylated this compound (Bis-EMA) | Significance |
| Hydrolytic Degradation Product | Bisphenol A (BPA)[1][2][3][4][5][6][7][8] | Not readily hydrolyzed; considered more stable[9][10][11] | Bis-DMA degradation releases BPA, a known endocrine disruptor. |
| Conversion to BPA (in saliva, 24h) | 81.4%[6] | Not applicable | Demonstrates the high susceptibility of Bis-DMA to enzymatic hydrolysis. |
| Conversion to BPA (at pH 11, 30 min) | ~100%[6] | Not applicable | Highlights the rapid degradation of Bis-DMA in alkaline conditions. |
| Water Sorption (µg/mm³) | Data not available in direct comparison | 21.3[10] | Lower water sorption suggests less water uptake and potentially lower susceptibility to hydrolysis. |
| Water Sorption of Resins | Higher (inferred from hydrophilic nature) | Lower (in resins with higher Bis-EMA content)[9][11] | Resins with higher Bis-EMA content exhibit reduced water sorption, contributing to better stability. |
| Solubility of Resins | Higher (inferred) | Lower (in resins with higher Bis-EMA content)[9] | Lower solubility indicates less material loss and degradation in an aqueous environment. |
Experimental Protocols
The data presented in this guide is based on established methodologies for evaluating the hydrolytic stability of dental materials. Below are detailed protocols for key experiments cited.
Hydrolysis of Bis-DMA to BPA
This experiment, as described in the literature, quantifies the conversion of Bis-DMA to BPA under various conditions.[6]
-
Sample Preparation: A solution of Bis-DMA in methanol (B129727) is prepared.
-
Hydrolytic Conditions:
-
Chemical Hydrolysis: The Bis-DMA solution is subjected to different pH values (ranging from 0 to 11) for 30 minutes at 50°C.
-
Enzymatic Hydrolysis: The Bis-DMA solution is incubated with porcine liver esterase for up to 24 hours.
-
Saliva-Induced Hydrolysis: The Bis-DMA solution is mixed with pooled human saliva and incubated for up to 24 hours.
-
-
Analysis: The concentration of BPA in the samples is determined using high-performance liquid chromatography (HPLC).
-
Calculation: The percentage conversion of Bis-DMA to BPA is calculated based on the initial and final concentrations.
Water Sorption and Solubility
This protocol, adapted from ISO 4049 standards, is used to determine the water sorption and solubility of dental resin composites.[9]
-
Specimen Preparation: Disc-shaped specimens (15 mm in diameter and 1 mm in thickness) of the cured resin material are prepared.
-
Initial Conditioning: The specimens are placed in a desiccator at 37°C until a constant mass (m1) is achieved.
-
Water Immersion: The specimens are immersed in distilled water at 37°C. The mass is measured periodically until equilibrium is reached (m2).
-
Re-conditioning: The specimens are re-dried in the desiccator until a constant mass (m3) is obtained.
-
Calculations:
-
Water Sorption (Wsp): Wsp = (m2 - m3) / V
-
Solubility (Wsl): Wsl = (m1 - m3) / V where V is the volume of the specimen.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the hydrolytic stability of dental monomers.
Caption: Experimental workflow for hydrolytic stability testing.
Chemical Breakdown Pathway
The hydrolytic degradation of Bis-DMA primarily involves the cleavage of its ester bonds, leading to the formation of BPA and methacrylic acid. This reaction is significantly accelerated by enzymes like salivary esterase.
Caption: Hydrolysis of Bis-DMA to BPA and methacrylic acid.
References
- 1. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol A Release: Survey of the Composition of Dental Composite Resins [opendentistryjournal.com]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. researchgate.net [researchgate.net]
- 6. Bisphenol-A content of resin monomers and related degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ufsbd.fr [ufsbd.fr]
- 9. The influence of bis-EMA vs bis GMA on the degree of conversion and water susceptibility of experimental composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of the Bis-EMA content on the sorption and solubility of dental composite resins | Semantic Scholar [semanticscholar.org]
A Comparative Guide to BPA-Free Alternatives for Bisphenol A Dimethacrylate in Dental Composites
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance and Biocompatibility
The dental materials landscape is continually evolving, driven by the dual needs for high-performance restorations and enhanced patient safety. Bisphenol A dimethacrylate (Bis-DMA) and its derivatives, such as Bis-GMA, have long been foundational monomers in resin-based composites due to their excellent mechanical properties and low polymerization shrinkage. However, concerns over the potential release of Bisphenol A (BPA), a known endocrine disruptor, have spurred the development and adoption of BPA-free alternatives. This guide provides a comprehensive comparison of the performance of these alternatives, supported by experimental data, to aid researchers and professionals in making informed material selections.
Executive Summary
This guide evaluates common BPA-free alternative monomers against the traditional Bis-GMA/Bis-DMA systems. The primary alternatives discussed are:
-
Urethane dimethacrylate (UDMA): Known for its toughness and flexibility.
-
Triethylene glycol dimethacrylate (TEGDMA): Often used as a diluent monomer to reduce viscosity.
-
Ethoxylated this compound (Bis-EMA): A derivative of Bis-GMA with altered hydrophilicity.
-
Novel BPA-free monomers: An emerging class of materials designed to mimic the beneficial properties of Bis-GMA without the BPA backbone, such as 9,9-bis[4-((2-(2-methacryloyloxy)ethyl-carbamate)ethoxy)phenyl] fluorene (B118485) (Bis-EFMA) and various urethane-based monomers.
The performance of these materials is assessed based on critical parameters including mechanical strength, degree of conversion, water sorption and solubility, cytotoxicity, and estrogenic activity.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of key performance indicators.
Table 1: Mechanical Properties of Bis-GMA and BPA-Free Alternative Monomers
| Monomer/Composite System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Compressive Strength (MPa) |
| Bis-GMA based (Control) | 105.8 - 178.9[1][2] | 6.9 - 12.1 | 262 - 406 |
| UDMA based | 69.7 - 140[3][4] | 2.4 - 4.2[5] | Varies with formulation |
| TEGDMA (as homopolymer) | ~100[6] | ~2.4[5] | Varies with formulation |
| Bis-EMA based | 69.7 - 89.5[3][4] | Varies with formulation | Varies with formulation |
| Novel BPA-Free (FUDMA) | 120.3[2] | Varies with formulation | Varies with formulation |
| Novel BPA-Free (Bis-EFMA) | Varies with filler[7] | Varies with filler[7] | Varies with filler |
Table 2: Physicochemical Properties of Bis-GMA and BPA-Free Alternative Monomers
| Monomer/Composite System | Degree of Conversion (%) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |
| Bis-GMA based (Control) | 53.1 - 77.3[5][8] | 16.0 - 33.7[1][6] | 0.3 - 2.3[9] |
| UDMA based | 70.8 - 85.6[5][8] | 16.0 - 25.0[6] | 0.8 - 1.5[6] |
| TEGDMA (as homopolymer) | 85.0+[5][6] | ~16.0[6] | ~2.5[6] |
| Bis-EMA based | ~75[6] | ~16.0[6] | ~0.3[6] |
| Novel BPA-Free (FUDMA) | Varies with formulation[2] | ~1.3 (%)[2] | Varies with formulation |
| Novel BPA-Free (Bis-EFMA) | Varies with filler[7] | Varies with filler[7] | Varies with filler |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the standard protocols used to assess the performance of dental resin monomers.
Mechanical Properties Testing (ISO 4049)
The flexural strength and modulus of dental composites are typically determined according to the ISO 4049 standard.[9][10]
-
Specimen Preparation: Bar-shaped specimens (25 mm x 2 mm x 2 mm) are prepared by packing the uncured composite material into a stainless steel mold.[9][11] The material is then light-cured according to the manufacturer's instructions, often with overlapping irradiations to ensure uniform polymerization.[12]
-
Testing Procedure: A three-point bending test is performed using a universal testing machine.[9] The specimen is placed on two supports with a span of 20 mm and a load is applied to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture.[9]
-
Calculation:
-
Flexural Strength (σ) is calculated using the formula: σ = 3Fl / 2bh², where F is the maximum load at fracture, l is the span length, b is the width, and h is the thickness of the specimen.
-
Flexural Modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.
-
Degree of Conversion (DC) Measurement
The degree of conversion is a critical factor influencing the mechanical properties and biocompatibility of the final restoration. Fourier Transform Infrared (FTIR) spectroscopy is a common method for its determination.[1][13][14]
-
Sample Preparation: A small amount of the uncured composite paste is placed between two KBr crystals or on an ATR (Attenuated Total Reflectance) crystal.[1]
-
Initial Spectrum: An infrared spectrum of the uncured material is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) are identified.[4]
-
Curing: The material is light-cured for the specified time.
-
Final Spectrum: A second spectrum of the cured material is recorded.
-
Calculation: The degree of conversion is calculated based on the decrease in the ratio of the aliphatic to the aromatic peak heights before and after curing using the following formula: DC (%) = [1 - (Aliphatic peak height_cured / Aromatic peak height_cured) / (Aliphatic peak height_uncured / Aromatic peak height_uncured)] x 100.
Water Sorption and Solubility (ISO 4049)
Water sorption and solubility provide insights into the material's stability in an aqueous environment.[15][16]
-
Specimen Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) are prepared and cured.[15]
-
Initial Conditioning: The specimens are dried in a desiccator at 37°C until a constant mass (m₁) is achieved.[15]
-
Water Immersion: The dried specimens are immersed in distilled water at 37°C for 7 days.[15]
-
Wet Mass Measurement: After 7 days, the specimens are removed, blotted dry, and weighed to determine the wet mass (m₂).
-
Re-drying: The specimens are then re-dried in the desiccator until a constant mass (m₃) is reached.
-
Calculation:
-
Water Sorption (Wsp) is calculated as: Wsp = (m₂ - m₃) / V, where V is the volume of the specimen.
-
Water Solubility (Wsl) is calculated as: Wsl = (m₁ - m₃) / V.
-
Cytotoxicity Assays (ISO 10993-5)
Cytotoxicity testing evaluates the potential for a material to cause cell death. The MTT assay is a common colorimetric method used.[17][18][19]
-
Extract Preparation: Cured material samples are incubated in a cell culture medium for a specified period (e.g., 24 hours) to create an extract containing any leachable components.[19] The extraction ratio is typically defined by ISO 10993-12.[19]
-
Cell Culture: A suitable cell line, such as human gingival fibroblasts or L929 mouse fibroblasts, is cultured in 96-well plates.[18]
-
Exposure: The culture medium is replaced with the prepared material extracts (often in various dilutions) and the cells are incubated for a defined period (e.g., 24 hours).
-
MTT Assay: The extract is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Quantification: The formazan is dissolved, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to a negative control (cells cultured in fresh medium). According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[17]
Estrogenic Activity Assessment (MCF-7 Cell Proliferation Assay)
The potential of leached components to mimic estrogen is a significant safety concern. The E-Screen assay, which utilizes the MCF-7 human breast cancer cell line, is a widely used method to assess estrogenic activity.[20][21][22]
-
Cell Culture: MCF-7 cells, which are estrogen-responsive, are cultured in a hormone-free medium for a period to deplete endogenous hormones.[21]
-
Exposure: The cells are then exposed to extracts of the dental materials at various concentrations, alongside a positive control (e.g., 17β-estradiol) and a negative control.
-
Proliferation Measurement: After a set incubation period (typically 6 days), cell proliferation is measured. This can be done by direct cell counting or, more commonly, using a colorimetric assay like the sulforhodamine B (SRB) assay, which measures total protein content.[23]
-
Analysis: An increase in cell proliferation compared to the negative control indicates a potential estrogenic effect of the material's leachables.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a key signaling pathway relevant to the assessment of BPA-free alternatives.
Discussion and Conclusion
The transition away from Bis-DMA and Bis-GMA in dental composites presents both opportunities and challenges.
-
UDMA offers good flexibility and a high degree of conversion, which can lead to improved biocompatibility due to fewer leachable monomers. However, some formulations may exhibit lower mechanical strength compared to Bis-GMA-based composites.[2][3]
-
TEGDMA is an effective viscosity modifier, enhancing the handling properties of composites and allowing for higher filler loading. Its high degree of conversion is also a significant advantage.[6] However, its higher water sorption can potentially lead to hydrolytic degradation over time.
-
Bis-EMA , being a larger molecule, can reduce polymerization shrinkage. Its performance is often balanced by formulation with other monomers.
-
Novel BPA-free monomers show considerable promise. For instance, FUDMA-based composites have demonstrated comparable or even superior flexural strength to some Bis-GMA counterparts.[2] Bio-based monomers derived from sources like eugenol (B1671780) are also under investigation and show potential for good biocompatibility and mechanical properties.[24]
Biocompatibility: While many BPA-free alternatives exhibit lower cytotoxicity and estrogenic activity due to the absence of the BPA structure, it is crucial to recognize that other leachable components, such as unreacted monomers and photoinitiators, can also elicit biological responses. Therefore, a high degree of conversion is paramount for all resin systems to minimize the release of potentially harmful substances.
References
- 1. mdpi.com [mdpi.com]
- 2. Alternative monomer for BisGMA-free resin composites formulations | Pocket Dentistry [pocketdentistry.com]
- 3. An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. intertekinform.com [intertekinform.com]
- 6. What is Triethylene glycol dimethacrylate?_Chemicalbook [chemicalbook.com]
- 7. Improved performance of Bis-GMA/TEGDMA dental composites by net-like structures formed from SiO2 nanofiber fillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dental Composites – a Low-Dose Source of Bisphenol A? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 12. mdpi.com [mdpi.com]
- 13. thejcdp.com [thejcdp.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. ifun3d.com [ifun3d.com]
- 18. Monomer release, cytotoxicity, and surface roughness of temporary fixed prosthetic materials produced by digital and conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of estrogenic activity of chemicals for the development of new dental polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation of analytical methods for Bis-DMA detection.
An essential aspect of pharmaceutical development and quality control is the rigorous validation of analytical methods. This guide provides a comprehensive comparison of analytical techniques for the detection of Bis-DMA (bisphenol A dimethacrylate), a compound sometimes found in dental materials and other polymers. For clarity, this guide will also touch upon the analysis of structurally related compounds often discussed in similar contexts, such as Bis-GMA (bisphenol A glycidyl (B131873) dimethacrylate) and the potential impurity N,N-dimethylaniline (DMA), as the term "Bis-DMA" can sometimes be used ambiguously.
The validation of these analytical methods is paramount to ensure the safety and efficacy of pharmaceutical and medical products. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for this process, which are largely harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3]
Principles of Analytical Method Validation
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[2] The primary guidelines for this are outlined in ICH Q2(R1) and the recently revised Q2(R2).[3][4][5][6] The core validation parameters include:
-
Accuracy: The closeness of test results to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[1] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Comparison of Analytical Methods for Bis-DMA and Related Compounds
Several analytical techniques can be employed for the detection and quantification of Bis-DMA and related substances. The most common methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile or thermally unstable compounds like Bis-DMA and Bis-GMA.[7][8] It offers excellent resolution and sensitivity.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. While Bis-DMA itself may require derivatization to increase its volatility, GC is a primary method for analyzing related volatile impurities like N,N-dimethylaniline.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
The coupling of GC with a mass spectrometer provides a powerful tool for both identification and quantification.[11][12][13] The mass spectrometer offers high selectivity, which is crucial when analyzing complex matrices.
Quantitative Performance Data
The following tables summarize the performance parameters of various analytical methods for the detection of Bis-DMA and related compounds based on published data.
Table 1: Performance of HPLC Methods for Bis-GMA and Teg-DMA
| Parameter | Bis-GMA | Teg-DMA | Reference |
| Linearity Range | 1 x 10⁻³ to 5 x 10⁻⁵ mol/L | 1 x 10⁻³ to 5 x 10⁻⁵ mol/L | [14] |
| LOD | 0.0076 mmol/L | 0.0123 mmol/L | [14] |
| LOQ | 0.0229 mmol/L | 0.0373 mmol/L | [14] |
| Accuracy (Recovery) | 98.61 - 104.03% | Not Reported | [14] |
Table 2: Performance of HPLC Method for N,N-dimethylaniline
| Parameter | N,N-dimethylaniline | Reference |
| Linearity Range | 0.00 - 1000 µg/ml | [15] |
| LOD | 1.0 µg/ml | [15] |
| LOQ | Not Reported | [15] |
| Accuracy (Recovery) | 99.1% - 106.8% | [15] |
| Precision (RSD%) | 0.31% - 4.75% | [15] |
Table 3: Performance of GC-based Methods for N,N-dimethylaniline
| Method | LOD | Reference |
| GC-FID (in air) | 10 µ g/sample | [9] |
| GC with Nitrogen-Selective Detection | 10 - 20 pg | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
HPLC Method for Bis-GMA and Teg-DMA Detection
This protocol is based on a study for the identification and quantification of monomers released from dental materials.[14]
-
Instrumentation: Varian HPLC system with a ternary pump (Model 9012) and a UV Diode Array Detector (Model 9065).
-
Column: C-18 Lichrospher 60 RP Select B (250 mm x 4 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (60:40, v/v), isocratic elution.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 220 nm.
-
Quantification: A calibration curve is constructed using standard solutions in the concentration range of 1 x 10⁻³ to 5 x 10⁻⁵ mol/L.
GC Method for N,N-dimethylaniline
This protocol is a general procedure for the determination of residual N,N-dimethylaniline.[9]
-
Sample Preparation: Dissolution of the sample in aqueous alkali, followed by extraction of N,N-dimethylaniline with cyclohexane.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: Glass column (2 m long, 2 mm internal diameter) packed with silanised diatomaceous earth impregnated with 3% m/m of phenyl(50)methyl(50)polysiloxane.
-
Carrier Gas: Nitrogen for chromatography at a flow rate of 30 mL/min.
-
Temperatures: Injection port and detector at 150 °C.
-
Internal Standard: N,N-diethylaniline.
Visualizing the Workflow and Validation Process
Diagrams created using Graphviz can effectively illustrate complex workflows and relationships.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Determination of bisphenol A and related aromatic compounds released from bis-GMA-based composites and sealants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. Detection of bisphenol-A in dental materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. library.dphen1.com [library.dphen1.com]
- 14. researchgate.net [researchgate.net]
- 15. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
In Vivo vs. In Vitro: A Comparative Guide to Bis-DMA Degradation and BPA Release in Dental Composites
A critical examination of the methodologies and findings from studies assessing the degradation of Bisphenol A dimethacrylate (Bis-DMA) and the subsequent release of Bisphenol A (BPA) in both real-world and laboratory settings. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biocompatibility and safety of dental restorative materials.
The use of resin-based composites in dentistry has become ubiquitous due to their aesthetic appeal and adhesive properties. However, concerns have been raised regarding the potential for these materials to release chemical compounds, such as Bisphenol A (BPA), a known endocrine disruptor. A key precursor to BPA in some dental materials is this compound (Bis-DMA). Understanding the degradation of Bis-DMA and the consequent release of BPA is paramount for evaluating the safety of these materials. This guide provides a comparative analysis of in vivo and in vitro studies, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a clear understanding of the current research landscape.
Quantitative Data Summary
The following tables summarize the quantitative findings from various in vivo and in vitro studies on Bis-DMA degradation and BPA release. These tables are designed to provide a clear and concise comparison of the data generated under different experimental conditions.
Table 1: Summary of In Vivo Studies on BPA Release from Dental Materials Containing Bis-DMA
| Study (Year) | Dental Material | Sample Population | Sample Matrix | Time Points | BPA Concentration Detected | Analytical Method |
| Joskow et al. (2006)[1] | Sealant containing Bis-DMA | Not specified | Saliva | Immediately after treatment, 1 hour after treatment | Mean: 26.5 ng/mL (immediately), 5.12 ng/mL (1 hour) | Not specified |
| Kloukos et al. (2013)[2][3] | Dental Sealants | Humans | Saliva, Urine | Various, up to 1 hour post-placement | Saliva: Traces to 30 µg/mL; Urine: 0.17 mg/g to 45.4 mg/g | Not specified |
| Fung et al. (2000)[4] | Dental Sealant (Delton® Opaque) | 40 healthy adults | Saliva, Serum | 1h, 3h, 1d, 3d, 5d post-placement | Saliva: 5.8-105.6 ppb (1-3 hours), not detectable after 3 hours; Serum: Not detectable | HPLC |
| Arenholt-Bindslev et al. (1999) | Fissure Sealant (Delton®) | Not specified | Saliva | Not specified | Not specified | HPLC |
Table 2: Summary of In Vitro Studies on Bis-DMA Degradation and BPA Release
| Study (Year) | Dental Material/Monomer | Degradation Medium | Incubation Time | Bis-DMA to BPA Conversion Rate | BPA Concentration Detected | Analytical Method |
| Schmalz et al. (1999)[5] | Bis-DMA monomer | Porcine liver esterase | 24 hours | 82.5% | Not specified | HPLC |
| Schmalz et al. (1999)[5] | Bis-DMA monomer | Pooled human saliva | 24 hours | 81.4% | Not specified | HPLC |
| Atkinson et al. (2002)[6][7] | Bis-DMA (200 ng/mL) | Whole human saliva | 24 hours | Not specified | ~100 ng/mL | GC/MS and HPLC |
| De Nys et al. (2021)[8] | Bis-DMA monomer | Human saliva, S. mutans | Not specified | 0.0003% - 0.0025% | Not specified | UPLC-MS/MS |
| ADA Science Institute (2017)[9] | 12 Dental Sealants | Artificial saliva with esterase | 24 hours, 48 hours | Not applicable | Median of 12 sealants: <1 ng at 24h | LC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of scientific findings. The following sections outline typical experimental protocols for both in vivo and in vitro studies on Bis-DMA degradation and BPA release.
In Vivo Study Protocol: Saliva Analysis
-
Participant Selection: A cohort of healthy individuals requiring dental restorations with Bis-DMA-containing materials is recruited. Exclusion criteria typically include existing composite restorations to avoid baseline BPA contamination.[10]
-
Baseline Saliva Collection: Prior to the dental procedure, a baseline saliva sample is collected from each participant.[4] Participants are usually instructed to refrain from eating or drinking for a specified period before collection.
-
Dental Material Placement: The Bis-DMA-containing dental sealant or composite is applied by a dental professional according to the manufacturer's instructions.
-
Post-Placement Saliva Collection: Saliva samples are collected at predetermined time points after the procedure (e.g., immediately after, 1 hour, 24 hours, 7 days).[4][10] The passive drool method is commonly used to collect unstimulated whole saliva.[4]
-
Sample Storage and Preparation: Saliva samples are immediately stored at low temperatures (e.g., -70°C or -80°C) to prevent degradation of the analytes.[4][6] Prior to analysis, samples may undergo a preparation process such as protein precipitation followed by solvent extraction.[11]
-
BPA Quantification: The concentration of BPA in the saliva samples is quantified using a highly sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][10]
In Vitro Study Protocol: Enzymatic Degradation in Artificial Saliva
-
Dental Material Sample Preparation: Disc-shaped samples of the Bis-DMA-containing dental composite are prepared and light-cured according to standardized protocols.[9]
-
Artificial Saliva Preparation: An artificial saliva solution is prepared, often containing electrolytes, buffering agents, and enzymes to mimic the oral environment. For enzymatic degradation studies, salivary esterases such as porcine liver esterase or pooled human salivary enzymes are added.[5][9]
-
Incubation: The prepared dental material samples are immersed in the artificial saliva solution. The incubation is carried out at a physiological temperature (37°C) for various time periods (e.g., 24 hours, 7 days, 30 days).[5][9]
-
Sample Collection: Aliquots of the artificial saliva are collected at specified time points for analysis.
-
Sample Preparation: The collected aliquots may require a sample clean-up and pre-concentration step to remove interfering substances and enhance the detection of BPA.
-
BPA Quantification: The concentration of BPA released into the artificial saliva is determined using analytical methods such as HPLC or LC-MS/MS.[5][9]
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for in vivo and in vitro studies on Bis-DMA degradation and BPA release.
Caption: Workflow for a typical in vivo study on BPA release.
Caption: Workflow for a typical in vitro enzymatic degradation study.
Discussion and Conclusion
The degradation of Bis-DMA and subsequent release of BPA from dental composites is a complex process influenced by both material properties and the oral environment. In vivo studies provide a direct measure of patient exposure, capturing the intricate interplay of saliva composition, enzymatic activity, and oral hygiene. However, these studies are often challenged by low concentrations of BPA, potential for contamination from other sources, and ethical considerations.
In vitro studies, on the other hand, offer a controlled environment to investigate specific mechanisms of degradation. By using artificial saliva and isolated enzymes, researchers can systematically evaluate the impact of individual factors on BPA release.[2][12][13] The limitation of in vitro studies lies in their ability to fully replicate the dynamic and complex nature of the oral cavity.
A key finding across both types of studies is the significant role of salivary esterases in the hydrolysis of the ester bonds in Bis-DMA, leading to the release of BPA.[1][14][15] Studies have shown that Bis-DMA is more susceptible to this enzymatic degradation compared to other monomers like Bis-GMA, which possesses more stable ether bonds.[4][16]
The quantitative data presented reveals that while BPA release is detectable, the concentrations vary widely depending on the study design, the specific dental material used, and the analytical method employed. The highest levels of BPA in saliva are generally detected shortly after the placement of the dental material, with concentrations decreasing over time.[1][14][15]
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Characterization of salivary esterase activity related to dental composite biodegradation IADR Abstract Archives [iadr.abstractarchives.com]
- 3. In vivo bisphenol-A release from dental pit and fissure sealants: A systematic review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Bisphenol A in human saliva and urine before and after treatment with dental polymer‐based restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of bisphenol A, triethylene-glycol dimethacrylate, and this compound in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pig Liver Esterase Hydrolysis of 2-Arachidonoglycerol Exacerbates PRRSV-Induced Inflammation via PI3K-Akt-NF-κB Pathway [mdpi.com]
- 9. ada.org [ada.org]
- 10. In Vivo Biodegradation of bisGMA and Urethane-Modified bisGMA-Based Resin Composite Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salivary esterase activity and its association with the biodegradation of dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradation of Dental Resin-Based Composite—A Potential Factor Affecting the Bonding Effect: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. webdent.hu [webdent.hu]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. Release of Bisphenol A from Dental Materials: Risks and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Comparative Estrogenicity of Bis-DMA and its Degradation Products: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the estrogenic activity of bisphenol A dimethacrylate (Bis-DMA) and its primary degradation product, bisphenol A (BPA). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data from various in vitro assays to objectively evaluate the relative estrogenic potencies of these compounds. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the methodologies and biological implications.
Executive Summary
Bis-DMA, a monomer used in some dental resins, and its degradation product, BPA, have been the subject of scrutiny due to their potential estrogenic effects.[1][2] This guide presents a consolidated overview of their comparative estrogenicity based on in vitro experimental evidence. The data indicates that both Bis-DMA and BPA exhibit estrogenic activity, with BPA generally demonstrating higher potency. The primary mechanism of Bis-DMA degradation in the oral cavity is through the action of salivary esterases, which hydrolyze the ester bonds of Bis-DMA to release BPA.[1][3]
Data Presentation: Comparative Estrogenic Potency
The following table summarizes the quantitative data on the estrogenic activity of Bis-DMA and BPA from various in vitro assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are presented to compare their potencies. A lower value indicates a higher potency.
| Compound | Assay Type | Cell Line/System | Endpoint | EC50 / IC50 (µM) | Reference |
| Bis-DMA | ERα Transactivation | MVLN (MCF-7 derivative) | Luciferase Activity | ~10 | (Ghisari & Bonefeld-Jorgensen, 2009) |
| BPA | ERα Transactivation | MVLN (MCF-7 derivative) | Luciferase Activity | ~1 | (Ghisari & Bonefeld-Jorgensen, 2009) |
| Bis-DMA | Cell Proliferation (E-Screen) | MCF-7 | Cell Number Increase | >1 | (Schafer et al., 1999)[4] |
| BPA | Cell Proliferation (E-Screen) | MCF-7 | Cell Number Increase | >1 | (Schafer et al., 1999)[4] |
| BPA | ERα Competitive Binding | Human ERα | [³H]E2 Displacement | ~1.03 | (Matsushima et al., 2010)[5] |
| BPA | Yeast Two-Hybrid | Saccharomyces cerevisiae | β-galactosidase Activity | Positive | (Hashimoto & Nakamura, 2000)[6] |
| Bis-DMA | Yeast Two-Hybrid | Saccharomyces cerevisiae | β-galactosidase Activity | Positive | (Hashimoto et al., 2001)[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Estrogen Receptor (ER) Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen.
Methodology:
-
Preparation of ER-positive cytosol: Uteri from immature female rats are homogenized in a buffer to isolate the cytosolic fraction containing estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) ([³H]E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (e.g., Bis-DMA or BPA).
-
Separation of Bound and Free Ligand: After incubation, unbound ligand is removed using a method such as dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is calculated.
Yeast Two-Hybrid Assay for Estrogenicity
Objective: To screen for estrogenic activity based on ligand-induced interaction between the estrogen receptor and a coactivator protein in yeast.
Methodology:
-
Yeast Strain: A genetically modified strain of Saccharomyces cerevisiae is used, which contains two expression plasmids: one for the human estrogen receptor ligand-binding domain (hER-LBD) fused to a DNA-binding domain (DBD), and another for a coactivator protein fused to a transcriptional activation domain (AD). The yeast also contains a reporter gene (e.g., lacZ for β-galactosidase) under the control of a promoter with binding sites for the DBD.
-
Exposure: The yeast cells are cultured in the presence of various concentrations of the test compound.
-
Induction of Reporter Gene: If the test compound is estrogenic, it will bind to the hER-LBD, causing a conformational change that promotes the interaction between the hER-LBD and the coactivator. This brings the DBD and AD into proximity, activating the transcription of the reporter gene.
-
Assay: The activity of the reporter gene product (e.g., β-galactosidase) is measured using a colorimetric or fluorometric assay.
-
Data Analysis: The concentration of the test compound that produces a half-maximal response (EC50) is determined.
MCF-7 Cell Proliferation (E-Screen) Assay
Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: The cells are seeded in multi-well plates and treated with a range of concentrations of the test compound. A positive control (e.g., 17β-estradiol) and a negative control (vehicle) are included.
-
Incubation: The cells are incubated for a defined period (typically 6-7 days) to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell number is determined using methods such as sulforhodamine B (SRB) staining, crystal violet staining, or by direct cell counting.
-
Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells. The EC50 value is then determined.
ERα-CALUX (Chemically Activated Luciferase Expression) Bioassay
Objective: To measure the estrogen receptor-mediated transcriptional activity of a compound using a human cell line with a stably integrated estrogen-responsive reporter gene.
Methodology:
-
Cell Line: Human osteosarcoma (U2OS) or other suitable cells are stably transfected with an expression vector for human ERα and a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a luciferase gene.
-
Exposure: The cells are exposed to various concentrations of the test compound for a specific duration (e.g., 24 hours).
-
Luciferase Assay: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferin (B1168401) substrate.
-
Data Analysis: The results are expressed as relative light units (RLUs). The EC50 value, representing the concentration that induces a half-maximal luciferase response, is calculated. The estrogenic potency of the test compound can be expressed as a relative potency factor (RPF) compared to a reference estrogen like 17β-estradiol.
Mandatory Visualizations
Bis-DMA Degradation and Estrogenic Action Pathway
Caption: Degradation of Bis-DMA to BPA and subsequent estrogenic signaling pathway.
Experimental Workflow for In Vitro Estrogenicity Testing
Caption: Generalized workflow for assessing the estrogenicity of chemical compounds.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. faciodental.com [faciodental.com]
- 3. Estrogenicity of bisphenol A released from sealants and composites: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogenicity of bisphenol A and this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two-hybrid assay and the enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Bisphenol A Dimethacrylate (Bis-DMA) with Other Acrylates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of Bisphenol A dimethacrylate (Bis-DMA) is crucial for predicting potential allergic reactions and ensuring the safety of materials used in various applications, including dental composites and medical devices. This guide provides an objective comparison of Bis-DMA's cross-reactivity with other acrylates, supported by available experimental data. It is important to note that much of the existing research has focused on the structurally similar and more commonly used Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) as a proxy for Bis-DMA. The findings for Bis-GMA are often extrapolated to Bis-DMA due to their shared Bisphenol A core, but this limitation should be considered when interpreting the data.
Quantitative Data Summary
The most common method for assessing cross-reactivity in human studies is patch testing. The following table summarizes the results from several key studies, primarily focusing on Bis-GMA due to the limited availability of data for Bis-DMA.
| Substance | Cross-Reactive Substance(s) | Patient/Animal Model | Key Findings | Citation(s) |
| Bis-GMA | Diglycidyl ether of bisphenol A (DGEBA) epoxy resin | 13 allergic patients | 100% of patients allergic to Bis-GMA also reacted to DGEBA. | [1] |
| DGEBA epoxy resin | Bis-GMA | 10 allergic patients | 70% of patients allergic to DGEBA also reacted to Bis-GMA. | [1] |
| Bis-GMA | Epoxy resin | 40 allergic patients | 85% of patients reacting to Bis-GMA also reacted to epoxy resin. | [2][3] |
| Bis-A epoxy resin | Epoxy acrylates (Bis-GMA most common) | 41 allergic patients | 20% of patients with sensitivity to Bis-A epoxy resin reacted to at least one epoxy acrylate (B77674). | [4] |
| Epoxy acrylate | This compound (Bis-DMA) | Guinea pigs | Showed cross-reaction in a Guinea Pig Maximization Test. Bis-DMA was classified as a moderate sensitizer (B1316253). | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are descriptions of the primary experimental protocols cited in the literature for assessing acrylate cross-reactivity.
Patch Testing
Patch testing is the gold standard for diagnosing allergic contact dermatitis.
Objective: To identify substances that cause an allergic reaction upon contact with the skin.
Methodology:
-
Small amounts of the suspected allergens (haptens), including Bis-DMA, Bis-GMA, and other acrylates, are prepared in appropriate vehicles (e.g., petrolatum) at non-irritating concentrations.
-
The preparations are applied to small patches, which are then placed on the patient's back.
-
The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge them.
-
After 48 hours, the patches are removed, and an initial reading is taken.
-
A second reading is typically performed at 72 or 96 hours to capture delayed reactions.
-
Reactions are graded based on the intensity of the observed erythema, infiltration, and vesiculation. A positive reaction indicates an allergy to the specific substance.
Guinea Pig Maximization Test (GPMT)
The GPMT is an in vivo animal model used to assess the sensitization potential of a substance.
Objective: To determine if a substance can induce skin sensitization in a controlled animal model.
Methodology:
-
Induction Phase: A group of guinea pigs is exposed to the test substance (e.g., Bis-DMA) through both intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and topical application.
-
Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a non-irritating concentration of the test substance applied topically to a different skin site. A separate control group, not previously induced, is also challenged.
-
Evaluation: The skin reactions at the challenge sites are evaluated at 24 and 48 hours. A substance is considered a sensitizer if the reaction in the induced group is significantly more pronounced than in the control group. Cross-reactivity is assessed by challenging animals sensitized to one substance with a different, structurally related substance.
Lymphocyte Transformation Test (LTT) - General Protocol
While no specific LTT studies on Bis-DMA cross-reactivity were identified in the search, this in vitro method is a valuable tool for assessing cell-mediated immunity to allergens.
Objective: To measure the proliferation of T-lymphocytes in response to an allergen in vitro.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from a blood sample of a sensitized individual.
-
Cell Culture: The PBMCs are cultured in a suitable medium.
-
Antigen Stimulation: The cells are exposed to the suspected allergen (e.g., Bis-DMA or other acrylates) at various concentrations. A positive control (a substance known to induce lymphocyte proliferation, such as phytohemagglutinin) and a negative control (culture medium alone) are also included.
-
Proliferation Measurement: After several days of incubation, lymphocyte proliferation is measured. This is commonly done by:
-
[³H]-thymidine incorporation: A radioactive nucleotide that is incorporated into the DNA of dividing cells. The amount of radioactivity is proportional to the degree of cell proliferation.
-
CFSE staining: A fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a stepwise reduction in fluorescence intensity with each generation. This can be measured by flow cytometry.
-
-
Data Analysis: The results are typically expressed as a stimulation index (SI), which is the ratio of proliferation in the presence of the antigen to the proliferation in the negative control. An SI above a certain threshold (e.g., 2 or 3) is considered a positive response.
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the logical relationships in Bis-DMA cross-reactivity and a typical experimental workflow for its assessment.
Caption: Logical relationship of Bis-DMA/Bis-GMA cross-reactivity.
Caption: Experimental workflow for assessing acrylate cross-reactivity.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Are concomitant patch test reactions to epoxy resin and BIS-GMA indicative of cross-reactivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparison of commercial dental composites containing Bis-DMA
A Comprehensive Guide to Commercial Dental Composites Containing Bis-DMA and Their Alternatives
For researchers, scientists, and drug development professionals, understanding the nuanced differences between dental composite resins is critical for innovation and the development of safer, more effective restorative materials. This guide provides a detailed comparison of dental composites containing bisphenol A dimethacrylate (Bis-DMA) with other commercially available alternatives, focusing on performance metrics, biocompatibility, and the underlying scientific principles.
Introduction to Bis-DMA in Dental Composites
This compound (Bis-DMA) is a monomer that has been used in some dental composite resins. It is a derivative of bisphenol A (BPA), a compound that has garnered significant attention due to its endocrine-disrupting properties. The primary concern with Bis-DMA-containing composites is the potential for hydrolysis of the monomer within the oral environment, which can lead to the release of BPA.[1][2] While most modern composites utilize other dimethacrylate monomers like Bis-GMA (bisphenol A glycidyl (B131873) methacrylate), which is more resistant to hydrolysis, some products, particularly older formulations and certain sealants or orthodontic adhesives, have been found to contain Bis-DMA.[3] Given the potential health concerns associated with BPA, a thorough evaluation of materials containing Bis-DMA is warranted.
Performance Comparison of Dental Composite Resins
Due to the limited number of contemporary commercial composites explicitly listing Bis-DMA as a primary component and the scarcity of direct comparative studies, this guide will compare representative data from widely studied dimethacrylate-based composites, primarily those containing Bis-GMA, which shares a similar chemical backbone. This approach provides a relevant performance benchmark for researchers evaluating alternative formulations.
Mechanical Properties
The longevity and clinical success of dental restorations are heavily dependent on their mechanical properties. Key parameters include flexural strength, compressive strength, and hardness.[4][5]
Table 1: Comparison of Mechanical Properties of Representative Dental Composites
| Property | Composite Type A (Microhybrid Bis-GMA based) | Composite Type B (Nanohybrid Bis-GMA based) | Composite Type C (ORMOCER® - BPA-free) |
| Flexural Strength (MPa) | 100 - 150[6][7] | 120 - 170[6] | 130 - 180[8] |
| Compressive Strength (MPa) | 250 - 350[7] | 300 - 400[7] | 350 - 450[8] |
| Vickers Hardness (VHN) | 60 - 80[4] | 70 - 90[4] | 80 - 100[8] |
Polymerization Shrinkage
A significant challenge in the clinical application of dental composites is polymerization shrinkage, which can lead to marginal gaps, microleakage, and secondary caries.[9][10] The degree of shrinkage is influenced by the monomer composition and filler content.[11]
Table 2: Comparison of Polymerization Shrinkage of Representative Dental Composites
| Composite Type | Monomer System | Filler Content (wt%) | Volumetric Shrinkage (%) |
| Conventional Microhybrid | Bis-GMA, TEGDMA | 75-80 | 2.5 - 3.5[11] |
| Nanohybrid Bulk-Fill | Modified methacrylates | 70-85 | 1.5 - 2.5[10] |
| ORMOCER® | Ormocer | 80-85 | < 2.0[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of dental composites.
Flexural Strength Testing (Three-Point Bending Test)
-
Specimen Preparation: Rectangular bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) are fabricated from the composite material according to ISO 4049 standards.[12]
-
Curing: The specimens are light-cured using a dental curing light with a specified wavelength and intensity for a standardized duration.
-
Storage: The cured specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.[13]
-
Testing: The specimens are subjected to a three-point bending test using a universal testing machine. A load is applied to the center of the specimen until fracture occurs.[12]
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the width, and h is the thickness of the specimen.
Polymerization Shrinkage Measurement (Video-Imaging Method)
-
Sample Preparation: A standardized volume of uncured composite paste is placed on a pedestal.[9]
-
Image Acquisition: A camera captures images of the sample droplet at a set frame rate.
-
Curing: The composite is light-cured for a specified duration.
-
Image Analysis: The cross-sectional area of the droplet is measured from the captured images before and after polymerization.
-
Calculation: The volumetric shrinkage is calculated based on the change in the dimensions of the droplet, assuming isotropic shrinkage.[14]
Biocompatibility Assessment: In Vitro Cytotoxicity Assay (MTT Assay)
-
Eluate Preparation: Cured composite discs are immersed in a cell culture medium for a defined period (e.g., 24, 48, or 72 hours) to allow for the leaching of components.[15]
-
Cell Culture: A specific cell line (e.g., human gingival fibroblasts) is cultured in a 96-well plate.
-
Exposure: The culture medium is replaced with the prepared eluates from the composite samples.
-
MTT Incubation: After a predetermined exposure time, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The cell viability is expressed as a percentage relative to a negative control.
Mandatory Visualizations
Experimental Workflow for Dental Composite Evaluation
References
- 1. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Polymerization shrinkage of resin mixtures used in dental composites [biomaterials.pl]
- 10. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of resin matrix composition on the polymerization shrinkage and rheological properties of experimental dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Towards the Standardization of Artificial Aging Protocols for Dental Composites: Evaluation of Proposed Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. Biocompatibility of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Bisphenol A dimethacrylate proper disposal procedures
Proper disposal of Bisphenol A dimethacrylate (BPA-DMA) is critical to ensure laboratory safety and environmental protection. As a polymerizable resin, its handling and disposal require adherence to specific procedures to mitigate risks associated with its chemical properties, including skin, eye, and respiratory irritation, and the potential for allergic skin reactions.[1]
This guide provides detailed, step-by-step instructions for the safe disposal of this compound in research and development settings. The procedures outlined below are based on general safety protocols for methacrylate (B99206) resins. Always consult the manufacturer-specific Safety Data Sheet (SDS) and comply with all local, state, and federal environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[1] A face shield is recommended if there is a risk of splashing.[1]
-
Hand Protection : Handle with compatible chemical-resistant gloves (e.g., nitrile gloves).[2] Gloves must be inspected before use and disposed of properly after.[1]
-
Skin Protection : Wear a lab coat or other protective clothing to prevent skin contact.
-
Ventilation : All handling and disposal procedures involving liquid resin should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Disposal of Liquid this compound
Uncured, liquid this compound is considered hazardous waste.[1] Never pour liquid resin down the drain or dispose of it in regular trash.[3][5][6]
Method 1: Polymerization (Curing) to Solid Waste
For small quantities of uncontaminated liquid resin, polymerization is the preferred method to convert it into a non-hazardous solid.
Experimental Protocol:
-
Containment : Pour the liquid BPA-DMA into a chemically resistant, transparent container (e.g., a clear polypropylene (B1209903) or polyethylene (B3416737) beaker).
-
Curing : Expose the container to a UV light source (such as a UV curing chamber or direct sunlight) for a sufficient period.[2][5] The curing time will vary based on the volume of resin and the intensity of the light source.
-
Verification : Ensure the resin is fully hardened. There should be no liquid or tacky residue remaining.[2]
-
Final Disposal : Once fully cured and solid, the material can typically be disposed of as regular solid waste.[2][5][7] However, confirm this is permissible with your institution's safety office and local regulations.
Method 2: Chemical Waste Disposal
If polymerization is not feasible due to contamination or large volume, the liquid resin must be disposed of as hazardous chemical waste.
Procedure:
-
Containment : Collect the liquid BPA-DMA in a designated, properly labeled hazardous waste container.[8] The container must be compatible with the chemical and have a secure lid.
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health & Safety (EH&S) department.
-
Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Collection : Arrange for pickup and disposal by a licensed hazardous waste contractor.[8]
Disposal of Spills and Contaminated Materials
Materials that come into contact with liquid BPA-DMA must be treated as hazardous waste.
Procedure for Spills:
-
Control Access : Restrict access to the spill area.
-
Containment : Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to soak up the spill.[1] Do not use combustible materials like paper towels as the primary absorbent for large spills.
-
Collection : Carefully scoop or sweep the contaminated absorbent material into a designated hazardous waste container.[4]
-
Decontamination : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Disposal : Seal, label, and dispose of the waste container through your institution's hazardous waste program.
Procedure for Contaminated PPE and Labware:
-
Collection : Place all contaminated items, including gloves, paper towels, and disposable labware, into a sealed plastic bag or a designated solid hazardous waste container.[7]
-
Labeling : Label the container appropriately.
-
Disposal : Dispose of the container through the hazardous waste stream.[1] Contaminated packaging should be handled in the same manner as the product itself.[3][4][9]
Data Presentation: Hazard and Disposal Information
| Hazard Classification & Precautionary Statements | Disposal Information |
| GHS Hazard Statements [1] | Waste Classification |
| H315: Causes skin irritation. | Uncured/liquid BPA-DMA should be treated as hazardous waste.[1] |
| H317: May cause an allergic skin reaction. | Cured/solid BPA-DMA may be disposable as non-hazardous solid waste, pending local regulations.[2][5] |
| H319: Causes serious eye irritation. | RCRA Codes (for related methacrylates) [10] |
| H335: May cause respiratory irritation. | While specific codes for BPA-DMA are not listed, related compounds are regulated (e.g., MMA: U162, EMA: U118). Check with EH&S for appropriate waste codes. |
| Precautionary Statements (Disposal) [1][11] | Container Disposal |
| P501: Dispose of contents/container to an approved waste disposal plant. | Empty containers must be managed as hazardous waste unless triple-rinsed (rinsate collected as hazardous waste) or fully cured.[4][12] |
| P273: Avoid release to the environment. |
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. How To: Safely Handle, Use, and Dispose Resins for SLA 3D Printers | MatterHackers [matterhackers.com]
- 3. chemos.de [chemos.de]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. customer_v2 [support.formlabs.com]
- 6. How to Dispose of Resin: 5 Things You Must Know - Resin Obsession [resinobsession.com]
- 7. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 8. quora.com [quora.com]
- 9. chemos.de [chemos.de]
- 10. petrochemistry.eu [petrochemistry.eu]
- 11. echemi.com [echemi.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Personal protective equipment for handling Bisphenol A dimethacrylate
Safe Handling and Disposal of Bisphenol A Dimethacrylate
This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound (Bis-DMA) in a laboratory setting. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe research environment.
Hazard Identification
This compound is a chemical that requires careful handling due to its potential health effects. Key hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Allergic Skin Reaction: May cause an allergic skin reaction upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Combustible Dust: The enrichment of fine dust may lead to the danger of a dust explosion.[4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
| Protection Type | Specification & Remarks |
| Eye / Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][5] A face shield should also be considered.[1] |
| Skin Protection | Gloves: Wear chemical-impermeable gloves.[5] Gloves must be inspected prior to use.[1][2] Use proper glove removal technique to avoid skin contact.[1][2] Clothing: Wear impervious and fire/flame-resistant clothing to prevent skin exposure.[5][6] |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is insufficient or exposure limits are exceeded, use a NIOSH-approved respirator.[5][6] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] |
Operational Plan: Step-by-Step Guidance
Preparation and Engineering Controls
-
Ventilation: Ensure work is conducted in a well-ventilated area. Facilities should be equipped with a chemical fume hood, an eyewash station, and a safety shower.[6]
-
Ignition Sources: Remove all sources of ignition, as fine dust can be explosive.[4][5] Use spark-proof tools and ground/bond containers and receiving equipment.[4][5]
-
PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves have no tears or punctures.[1][2]
Safe Handling Procedures
-
Avoid Contact: Avoid all contact with skin and eyes and prevent inhalation of dust, vapor, or mist.[1][5][6]
-
Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]
-
No Consumption: Do not eat, drink, or smoke in the work area. Keep the chemical away from foodstuffs and beverages.[3][4]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
Storage
-
Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[1][6]
-
Conditions: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1] A recommended storage temperature for some forms is 2 - 8 °C.[1]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel to safe areas.[2][5]
-
Ventilate: Ensure adequate ventilation of the affected area.[4][5]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the product enter drains.[4][5]
-
Cleanup:
First Aid
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][2]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water and consult a physician.[1][5]
-
Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[1][2][5]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[3]
-
Chemical Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Environmental Precautions: Do not allow the material to enter drains, sewers, or ground water.[3][4]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1][2]
Handling Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
